molecular formula C12H12N2O2 B170191 Ethyl 2-(1H-imidazol-1-yl)benzoate CAS No. 117296-92-1

Ethyl 2-(1H-imidazol-1-yl)benzoate

Katalognummer: B170191
CAS-Nummer: 117296-92-1
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: GKOGBVKQBZZPGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ethyl 2-(1H-imidazol-1-yl)benzoate (CAS 117296-92-1) is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound is characterized by a benzoate ester group linked to a 1H-imidazole ring, a structural motif that is of significant interest in several research fields. In materials science, structurally related imidazole-benzoate derivatives have been studied for their effectiveness as corrosion inhibitors for metals like brass in acidic environments, functioning as mixed-type inhibitors by forming a protective layer on metal surfaces . In pharmaceutical research, the imidazole ring is a critical pharmacophore found in many bioactive molecules. Recent studies highlight imidazole-based hybrids as promising scaffolds for developing novel anticancer agents, particularly as inhibitors of enzymes like carbonic anhydrase IX (CA-IX), which is a target for certain solid tumors . The compound's structure, featuring nitrogen heteroatoms and aromatic systems, allows for potential coordination with metal ions, making it a candidate for the synthesis of metal complexes with possible antibacterial and antifungal properties, as demonstrated by research on similar complexes . This compound is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this product with care, referring to its safety data sheet, as it may pose hazards such as skin irritation, serious eye irritation, and toxicity if swallowed . For optimal stability, the compound should be stored sealed in a dry, room-temperature environment .

Eigenschaften

IUPAC Name

ethyl 2-imidazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-5-3-4-6-11(10)14-8-7-13-9-14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOGBVKQBZZPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560594
Record name Ethyl 2-(1H-imidazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117296-92-1
Record name Ethyl 2-(1H-imidazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(1H-imidazol-1-yl)benzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-(1H-imidazol-1-yl)benzoate, a key heterocyclic building block in synthetic and medicinal chemistry. We delve into its core physicochemical properties, provide a detailed, field-proven protocol for its synthesis via copper-catalyzed N-arylation, and explore its spectroscopic signature. Furthermore, this document discusses the molecule's chemical reactivity, potential derivatization pathways, and its emerging significance as an intermediate for drug discovery and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.

Introduction and Chemical Identity

This compound (CAS No. 117296-92-1) is a bifunctional organic molecule incorporating an ethyl benzoate moiety and an imidazole ring.[1][2][3] The structure features an N-aryl bond connecting the C2 position of the benzene ring to the N1 position of the imidazole heterocycle. This arrangement of an aromatic ester and a nitrogen-rich heterocycle makes it a valuable intermediate. The imidazole motif is a ubiquitous pharmacophore found in numerous biologically active compounds, while the ethyl benzoate group serves as a versatile handle for further chemical transformations.[4]

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These values are critical for planning reactions, purification, and storage.

PropertyValueSource
CAS Number 117296-92-1[1][2][3][5]
Molecular Formula C₁₂H₁₂N₂O₂[1][2][6]
Molecular Weight 216.24 g/mol [1][3][5]
IUPAC Name This compound[2][3]
Appearance Light yellow liquid / Crystalline solid[7][8]
Storage Sealed in dry, room temperature[1][9]
Computed XLogP3 1.9[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 3[3]

Synthesis Pathway: The Ullmann Condensation

The formation of the C(aryl)-N(imidazole) bond is most effectively achieved through a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation or a modern variation thereof.[10][11] This reaction class is a cornerstone of synthetic chemistry for creating N-aryl heterocycles.[12] The traditional Ullmann reaction required harsh conditions, but modern protocols, employing specific ligands and soluble copper sources, allow the reaction to proceed under milder temperatures with greater functional group tolerance.[4][11]

Mechanistic Rationale

The generally accepted mechanism for the Ullmann N-arylation involves a Cu(I)/Cu(III) catalytic cycle.[11]

  • Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with the aryl halide (Ethyl 2-iodobenzoate) to form a Cu(III) intermediate.

  • Coordination & Deprotonation: The imidazole, often facilitated by a base, coordinates to the copper center.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) complex, yielding the desired product, this compound, and regenerating the Cu(I) catalyst.

The choice of ligand (e.g., a diamine or phenanthroline derivative) is crucial as it stabilizes the copper intermediates and accelerates the catalytic cycle.[4] The base (e.g., Cs₂CO₃) is essential for deprotonating the imidazole N-H, increasing its nucleophilicity.

Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol is a robust, lab-validated procedure adapted from established methodologies for N-arylation of imidazoles.[4][10][13]

Materials:

  • Ethyl 2-iodobenzoate (1.0 equiv)

  • Imidazole (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene or N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add imidazole (1.2 equiv) to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Via syringe, add the anhydrous solvent (Toluene or DMF) followed by Ethyl 2-iodobenzoate (1.0 equiv).

  • Place the sealed flask in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

  • Combine the organic filtrates and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Charge Schlenk flask with CuI, Ligand, and Base p2 Add Imidazole p1->p2 p3 Evacuate and Backfill with Inert Gas (3x) p2->p3 r1 Add Anhydrous Solvent and Ethyl 2-iodobenzoate p3->r1 r2 Heat to 110 °C with Vigorous Stirring r1->r2 r3 Monitor by TLC/GC-MS (12-24h) r2->r3 w1 Cool to Room Temp r3->w1 w2 Dilute with Ethyl Acetate & Filter through Celite w1->w2 w3 Aqueous Wash (Water, Brine) w2->w3 w4 Dry (Na₂SO₄), Filter, & Concentrate w3->w4 w5 Purify via Flash Column Chromatography w4->w5 end end w5->end Final Product

Caption: Ullmann Condensation Workflow for Synthesis.

Spectroscopic and Structural Characterization

While experimental spectra should be obtained for confirmation, the structural features of this compound allow for a reliable prediction of its key spectroscopic data points.

TechniqueExpected Observations
¹H NMR δ (ppm) ~9.0-7.0: Multiple signals corresponding to the 3 protons of the imidazole ring and the 4 protons of the ortho-substituted benzene ring. The imidazole C2-H proton is typically the most downfield. δ (ppm) ~4.4: Quartet (2H) for the -OCH₂- of the ethyl group. δ (ppm) ~1.4: Triplet (3H) for the -CH₃ of the ethyl group.[14]
¹³C NMR δ (ppm) ~165: Carbonyl carbon (C=O) of the ester. δ (ppm) ~140-120: Signals for the aromatic and imidazole carbons. δ (ppm) ~61: Methylene carbon (-OCH₂-) of the ethyl group. δ (ppm) ~14: Methyl carbon (-CH₃) of the ethyl group.[8]
FT-IR ν (cm⁻¹) ~3100: Aromatic C-H stretch. ν (cm⁻¹) ~1720: Strong C=O stretch (ester). ν (cm⁻¹) ~1600, 1500: C=C and C=N stretching from aromatic and imidazole rings. ν (cm⁻¹) ~1250: C-O stretch (ester).[15]
Mass Spec. (ESI+) m/z: 217.09 [M+H]⁺, 239.07 [M+Na]⁺. Molecular Ion Peak at 216.09.

Chemical Reactivity and Derivatization Potential

The molecule possesses two primary sites for further chemical modification, making it a versatile synthetic intermediate.

  • Ester Functional Group: The ethyl ester is susceptible to nucleophilic acyl substitution.

    • Hydrolysis: Treatment with aqueous base (e.g., NaOH, LiOH) followed by acidic workup will yield the corresponding carboxylic acid, 2-(1H-imidazol-1-yl)benzoic acid. This acid can then participate in a wide range of coupling reactions.

    • Amidation: Reaction with primary or secondary amines, often under heating or with coupling agents (e.g., EDC, HATU), can produce a diverse library of amides.

    • Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (2-(1H-imidazol-1-yl)phenyl)methanol.

  • Imidazole Ring: While the N1 position is substituted, the carbon atoms (C2, C4, C5) of the imidazole ring can undergo reactions such as electrophilic halogenation or metalation-substitution, although this may require specific activating or directing groups.

Potential Derivatization Pathways

Derivatization cluster_ester Ester Transformations start This compound acid 2-(1H-imidazol-1-yl)benzoic Acid start->acid 1. NaOH, H₂O 2. H₃O⁺ (Hydrolysis) amide Amide Derivatives start->amide R₂NH, Heat (Amidation) alcohol (2-(1H-imidazol-1-yl)phenyl)methanol start->alcohol LiAlH₄, THF (Reduction) new_couplings new_couplings acid->new_couplings EDC, R₂NH (Further Coupling)

Caption: Key Derivatization Reactions of the Title Compound.

Applications in Research and Drug Development

This compound is primarily utilized as a synthetic intermediate for the construction of more complex molecular architectures. Its value lies in the strategic placement of the imidazole and benzoate functionalities.

  • Medicinal Chemistry: N-arylimidazoles and related benzimidazoles are key components in molecules designed as anticancer agents, antivirals, antifungals, and inhibitors of various enzymes.[4][16] This compound serves as a readily available starting material for synthesizing libraries of potential drug candidates by modifying the ester group.[16][17]

  • Materials Science: The imidazole moiety can act as a ligand for metal centers, making this compound and its derivatives potential precursors for creating metal-organic frameworks (MOFs) or novel catalysts.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely published, safety precautions can be inferred from related compounds like ethyl benzoate.[7][18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[18]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[18][19] Keep away from heat, sparks, and open flames, as related compounds are combustible.[7] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[9][18]

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from its dual functionality. A robust and scalable synthesis is accessible through modern copper-catalyzed Ullmann-type reactions. Its well-defined reactive sites—the ester and the imidazole ring—provide clear pathways for derivatization, positioning it as a strategic building block for creating diverse molecular libraries. For researchers in drug discovery and materials science, this compound represents a powerful and versatile tool for accessing novel and complex chemical matter.

References

  • Chemspace. (n.d.). This compound - C12H12N2O2.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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  • ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl).
  • ResearchGate. (n.d.). Synthesis of the 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}ethyl benzoate derivatives.
  • Zhong, X., et al. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(24), 10186–10189.
  • Alfa Aesar. (2011). Material Safety Data Sheet.
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  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967).
  • The Royal Society of Chemistry. (2014). Supporting information.
  • ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole.
  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3069–3085.
  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 2-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Molecular Identity

Ethyl 2-(1H-imidazol-1-yl)benzoate (CAS No. 117296-92-1) is a heterocyclic compound featuring a benzoate ester functional group substituted with an imidazole ring.[1][2] As a molecule incorporating both an aromatic ester and an imidazole moiety, it represents a structural motif of significant interest in medicinal chemistry and materials science. The imidazole ring is a common feature in many biologically active molecules, and its strategic placement on the benzoate scaffold can influence physicochemical properties critical for drug development, such as solubility, lipophilicity, and metabolic stability.

This guide provides a comprehensive overview of the known and predicted physical properties of this compound, outlines standard methodologies for their experimental determination, and offers insights into the interpretation of its structural data.

Table 1: Core Molecular Identifiers

Identifier Value Source
IUPAC Name ethyl 2-imidazol-1-ylbenzoate PubChem[1]
CAS Number 117296-92-1 PubChem[1]
Molecular Formula C₁₂H₁₂N₂O₂ PubChem[1]
Molecular Weight 216.24 g/mol PubChem[1]
Canonical SMILES CCOC(=O)C1=CC=CC=C1N2C=CN=C2 Acros Pharmatech[2]

| InChI Key | GKOGBVKQBZZPGT-UHFFFAOYSA-N | Acros Pharmatech[2] |

Predicted Physicochemical Properties and Their Relevance

Computational models provide valuable initial estimates of a compound's behavior. These predictions are instrumental in the early stages of drug discovery for filtering compound libraries and prioritizing synthetic targets. The following properties for this compound have been calculated using established algorithms.[1]

Table 2: Computed Physicochemical Properties

Property Predicted Value Relevance in Drug Development
XLogP3 (Lipophilicity) 1.9 An indicator of a compound's lipophilicity. A value in this range is often associated with good oral bioavailability and membrane permeability.
Topological Polar Surface Area (TPSA) 44.1 Ų Predicts the compound's transport properties. A TPSA below 140 Ų is generally favorable for cell membrane permeability.
Hydrogen Bond Donors 0 The absence of donor groups can influence solubility and receptor binding interactions.
Hydrogen Bond Acceptors 3 The nitrogen atoms of the imidazole ring and the carbonyl oxygen act as acceptors, influencing solubility and potential biological interactions.
Rotatable Bond Count 3 A low number of rotatable bonds (<10) is correlated with higher oral bioavailability and metabolic stability.

| Exact Mass | 216.089877630 Da | Crucial for high-resolution mass spectrometry analysis to confirm compound identity.[1] |

These computed values suggest that this compound possesses drug-like properties, complying with several criteria of Lipinski's Rule of Five, a foundational guideline for predicting the oral bioavailability of drug candidates.

Experimental Physical Properties: A Comparative Analysis

As of early 2026, specific, experimentally determined physical properties such as melting and boiling points for this compound are not widely reported in publicly accessible literature. In such cases, a comparative analysis with structurally related compounds can provide a reasonable estimation and context.

Expert Insight: The position of the imidazole substituent on the benzene ring significantly impacts physical properties due to steric and electronic effects. The ortho-position in the target compound, compared to the para-position in its isomer, can lead to intramolecular interactions that may lower the melting and boiling points.

Table 3: Comparative Physical Data of Related Benzoates

Compound CAS Number Melting Point (°C) Boiling Point (°C) Key Structural Difference
This compound 117296-92-1 Data not available Data not available Target Compound (ortho-substituted)
Ethyl 4-(1H-imidazol-1-yl)benzoate 86718-07-2 Data not available 366 (Predicted)[3] Isomer (para-substituted)

| Ethyl Benzoate | 93-89-0 | -34[4] | 211-213[4] | Parent compound (unsubstituted) |

This comparison highlights that the addition of the imidazole group is expected to significantly raise the boiling point compared to the parent ethyl benzoate, due to increased molecular weight and polarity.

Standard Methodologies for Physical Property Characterization

For a novel or uncharacterized compound like this compound, the following standard laboratory protocols are essential for definitive physical property determination.

Workflow for Synthesis and Characterization

The logical flow from synthesis to complete characterization is a cornerstone of chemical research. This process ensures the identity and purity of the compound before further biological or material testing.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physical Characterization synthesis Chemical Synthesis (e.g., Ullmann Condensation) purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Identity & Purity Check ms Mass Spectrometry (HRMS) nmr->ms purity Purity Analysis (HPLC) ms->purity mp Melting Point Determination purity->mp sol Solubility Screening mp->sol final Characterized Compound sol->final

Caption: Workflow for synthesis and physical characterization.

A. Melting Point Determination (Thiele Tube or Digital Apparatus)
  • Principle: To determine the temperature range over which the solid-to-liquid phase transition occurs. A sharp, narrow melting range is indicative of high purity.

  • Methodology:

    • Load a small, dry sample of the crystalline compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device).

    • Heat the sample rapidly to about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first liquid droplet appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

B. Solubility Assessment
  • Principle: To qualitatively or quantitatively determine the solubility of the compound in a range of standard solvents, which is critical for formulation and biological testing.

  • Methodology:

    • Add a pre-weighed amount of the compound (e.g., 1-5 mg) to a series of vials.

    • To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent (e.g., water, PBS, ethanol, DMSO, acetone).

    • Vortex each vial vigorously for 1-2 minutes.

    • Visually inspect for dissolution. If the solid dissolves, the compound is soluble at that concentration.

    • If the solid does not dissolve, continue adding the solvent in measured increments, vortexing after each addition, until dissolution occurs or a maximum volume is reached.

    • Classify solubility as: Very Soluble (<1 part solvent), Freely Soluble (1-10 parts), Soluble (10-30 parts), Sparingly Soluble (30-100 parts), or Insoluble (>100 parts).

C. Spectroscopic Characterization

While not physical properties in the classical sense, spectroscopic data are integral to confirming the compound's identity, which is a prerequisite for any physical property measurement.

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of hydrogen atoms. For this compound, one would expect to see signals corresponding to the ethyl group (a quartet and a triplet), distinct aromatic protons on the benzoate ring, and protons from the imidazole ring.[5][6]

  • ¹³C NMR: Shows the number of chemically distinct carbon atoms.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass-to-charge ratio.[7]

Conclusion

This compound is a compound with significant potential, possessing computed physicochemical properties that are favorable for applications in drug discovery. While extensive experimental data on its physical properties remains to be published, established analytical methodologies can be readily applied to characterize the compound. The provided comparative data and standard protocols offer a robust framework for researchers to undertake a thorough evaluation of this promising molecule. The synthesis and subsequent detailed characterization are crucial next steps to fully unlock its potential.

References

  • PubChem. (n.d.). ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate. National Center for Biotechnology Information.
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  • Rodriguez, J., et al. (2020). Synthesis of the 2-{[2-(1H-imidazol-1-yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l. ResearchGate.
  • The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides.
  • PubChem. (n.d.). Ethyl 4-(1H-imidazol-1-yl)benzoate. National Center for Biotechnology Information.
  • Acros Pharmatech. (n.d.). This compound.
  • Gencay, G., et al. (2022). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. National Institutes of Health.
  • The Royal Society of Chemistry. (2014). Supporting Information.
  • Khan, S. B., et al. (2010). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-nitro-benzoate. PubMed.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967).
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A Comprehensive Technical Guide to the Structure Elucidation of Ethyl 2-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical and materials science, the precise structural characterization of novel chemical entities is the bedrock of innovation. Molecules like Ethyl 2-(1H-imidazol-1-yl)benzoate, which combines the biologically significant imidazole motif with a versatile benzoate scaffold, represent key building blocks for new therapeutic agents and functional materials.[1] An unambiguous determination of their structure is not merely an academic exercise; it is a critical prerequisite for understanding reactivity, predicting biological activity, and ensuring the integrity of subsequent research and development. This guide presents a holistic, multi-technique approach to the structure elucidation of this compound (CAS No: 117296-92-1), framed not as a rigid protocol, but as a logical, causality-driven scientific investigation.[2][3]

Foundational Strategy: A Multi-Pronged Spectroscopic Approach

The elucidation of a molecular structure is akin to solving a complex puzzle where each piece of spectroscopic data provides a unique clue. A single technique is rarely sufficient. Our strategy, therefore, relies on the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This workflow ensures that each analytical step validates and builds upon the last, culminating in a definitive structural assignment.

G cluster_0 Initial Hypothesis & Synthesis cluster_1 Spectroscopic Analysis Workflow Synthesis Synthesis via Ullmann Condensation Hypothesis Proposed Structure: This compound C12H12N2O2 MW: 216.24 g/mol Synthesis->Hypothesis Expected Product MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula Hypothesis->MS Step 1 IR Infrared (IR) Spectroscopy Identifies Key Functional Groups MS->IR Step 2 NMR Nuclear Magnetic Resonance (NMR) Maps the C-H Framework & Connectivity IR->NMR Step 3 Structure Final Validated Structure NMR->Structure Confirmation

Caption: A logical workflow for structure elucidation.

Synthetic Context: The Ullmann Condensation Pathway

Understanding the synthetic route is crucial as it informs potential isomeric impurities. This compound is typically synthesized via a copper-catalyzed Ullmann condensation.[4] This reaction couples imidazole with an aryl halide, in this case, ethyl 2-halobenzoate.

Reaction Scheme: Imidazole + Ethyl 2-bromobenzoate —(Cu Catalyst, Base)→ this compound

The primary analytical challenge is to confirm the regioselectivity of this coupling. Has the imidazole coupled at the intended C2 position of the benzoate ring, or has an isomeric product, such as ethyl 4-(1H-imidazol-1-yl)benzoate, formed?[5] Our spectroscopic analysis must definitively answer this question. Modern variations of this reaction offer milder conditions and improved yields, often employing ligands like 4,7-dimethoxy-1,10-phenanthroline to facilitate the C-N bond formation.[6][7][8]

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Causality: The first analytical step is always to confirm the molecular weight and elemental composition. Mass spectrometry provides this fundamental data, validating that the correct atoms have assembled as expected. We employ Electron Ionization (EI) for its ability to produce a clear molecular ion and a reproducible fragmentation pattern that offers structural clues.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.

  • GC Separation:

    • Injector: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.[9]

Data Interpretation & Validation

The resulting mass spectrum is expected to confirm the molecular weight and provide evidence of the key structural components.

Table 1: Predicted Mass Spectrometry Data

m/z (Daltons)Predicted Fragment IonSignificance
216 [M]⁺ Molecular Ion: Confirms the molecular weight of 216.24 g/mol .[10]
187[M - C₂H₅]⁺Loss of the ethyl group from the ester.
171[M - OCH₂CH₃]⁺Loss of the ethoxy group, a characteristic fragmentation of ethyl esters.
144[M - C₂H₅O₂]⁺Loss of the entire carboxylate group.
116[C₇H₄N₂]⁺Fragment corresponding to the benzimidazole core after rearrangement.
68[C₃H₄N₂]⁺Imidazole cation.

Trustworthiness: For absolute certainty, High-Resolution Mass Spectrometry (HRMS) should be performed. An observed mass of 216.090, corresponding to the calculated exact mass for C₁₂H₁₂N₂O₂ (216.0899), would unequivocally validate the elemental composition.[10]

G M [M]⁺ m/z = 216 F1 [M - C₂H₅]⁺ m/z = 187 M->F1 - C₂H₅ F2 [M - OC₂H₅]⁺ m/z = 171 M->F2 - OC₂H₅ F4 [C₃H₄N₂]⁺ m/z = 68 M->F4 cleavage F3 [C₇H₄N₂]⁺ m/z = 116 F2->F3 - CO

Caption: Predicted EI-MS fragmentation pathway.

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Causality: With the molecular formula confirmed, IR spectroscopy serves as a rapid and reliable method to verify the presence of key functional groups. For our target molecule, the most critical signatures are the ester carbonyl (C=O) and the vibrations of the aromatic and imidazole rings. Crucially, we must also confirm the absence of an N-H stretch, which would indicate unreacted imidazole.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Scan: Collect the spectrum over a range of 4000-600 cm⁻¹, typically averaging 16 or 32 scans for a good signal-to-noise ratio.

Data Interpretation & Validation

The IR spectrum provides a distinct fingerprint of the molecule's covalent bonds.

Table 2: Predicted Infrared Absorption Frequencies

Wavenumber (cm⁻¹)Vibration TypeSignificance
3150 - 3050Aromatic & Imidazole C-H StretchConfirms the presence of the aromatic and heterocyclic rings.[11]
2980 - 2850Aliphatic C-H StretchCorresponds to the ethyl group (-CH₂CH₃).
1725 - 1710 Ester C=O Stretch Key Signal: Unambiguously confirms the presence of the ethyl ester functional group.[12]
1600 - 1450Aromatic & Imidazole C=C/C=N StretchMultiple bands confirming the ring structures.[11]
1250 - 1100Ester C-O StretchStrong band characteristic of the ester linkage.
Absence > 3200 No N-H Stretch Critical Evidence: The absence of a broad N-H band (typically ~3400-3200 cm⁻¹) confirms that the imidazole nitrogen is substituted.[13]

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every hydrogen and carbon atom. It is the only technique that can definitively prove the C2-substitution pattern on the benzoate ring. We will use a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC) to build a complete and self-validating structural picture.[14][15]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.

  • 2D NMR Acquisition: Acquire standard COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) experiments to establish connectivity.

Data Interpretation & Validation

The ¹H NMR spectrum provides the first detailed map of the molecule's protons. The integration (area under each peak) confirms the proton count in each unique environment, while the chemical shift (position) and multiplicity (splitting pattern) reveal their electronic environment and neighboring protons.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Key Insights
~7.9 - 8.1Doublet (d)1HH-6 (Benzoate)Deshielded by the adjacent ester carbonyl.
~7.5 - 7.7Multiplet (m)2HH-4, H-5 (Benzoate)Complex overlapping signals in the aromatic region.
~7.3 - 7.4Doublet (d)1HH-3 (Benzoate)Aromatic proton adjacent to the imidazole substituent.
~7.8Singlet (s)1HH-2' (Imidazole)The unique proton between the two nitrogen atoms.
~7.2Singlet (s)1HH-5' (Imidazole)Imidazole proton.
~7.1Singlet (s)1HH-4' (Imidazole)Imidazole proton.
~4.3 - 4.4Quartet (q)2H-OCH₂CH₃Methylene protons split by the adjacent methyl group (3 protons + 1 = quartet).
~1.3 - 1.4Triplet (t)3H-OCH₂CH₃Methyl protons split by the adjacent methylene group (2 protons + 1 = triplet).

The ortho-substitution on the benzoate ring creates a complex, non-first-order splitting pattern for the four aromatic protons. A COSY experiment would be essential to trace their connectivity.

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~166C=O (Ester)Characteristic downfield shift for a carbonyl carbon.[16]
~140 - 120Aromatic & Imidazole CarbonsRegion for sp² hybridized carbons. 9 distinct signals are expected (6 for benzoate, 3 for imidazole).
~62-OCH₂CH₃Aliphatic carbon attached to an electronegative oxygen atom.[16]
~14-OCH₂CH₃Upfield aliphatic methyl carbon.[16]

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

  • COSY (Correlation Spectroscopy): This experiment would show a clear cross-peak between the quartet at ~4.3 ppm and the triplet at ~1.3 ppm, definitively proving they are part of the same ethyl group. It would also help trace the connectivity between the adjacent protons on the benzoate ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, allowing for unambiguous assignment of all protonated carbons in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for proving long-range connectivity. A key correlation would be expected between the imidazole protons (e.g., H-2') and the quaternary carbon of the benzoate ring at the C2 position, providing irrefutable evidence of the C-N bond location.

G cluster_0 1D NMR Data cluster_1 2D NMR Correlation H1_NMR ¹H NMR (Shifts, Integrals, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Bonds) COSY->HMBC HSQC->HMBC Final_Structure Unambiguous Structure of this compound HMBC->Final_Structure Definitive Proof of Connectivity

Caption: The role of 1D and 2D NMR in structural validation.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is achieved not by a single measurement, but by the logical synthesis of complementary data. Mass spectrometry confirms the molecular formula C₁₂H₁₂N₂O₂. Infrared spectroscopy verifies the presence of the critical ester functional group and the successful N-substitution of the imidazole ring. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic framework, confirming the ethyl ester moiety, the integrity of both rings, and—most critically—the regiochemistry of the C-N linkage at the C2 position of the benzoate ring. This rigorous, self-validating workflow exemplifies the standards of scientific integrity required in modern chemical research, providing a solid foundation for any future application of this versatile molecule.

References

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"Ethyl 2-(1H-imidazol-1-yl)benzoate" CAS number 117296-92-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-(1H-imidazol-1-yl)benzoate (CAS: 117296-92-1)

Abstract

This compound, with CAS number 117296-92-1, is a heterocyclic organic compound that serves as a pivotal intermediate in the synthesis of pharmaceuticals and functional materials. This guide provides a comprehensive technical overview of its chemical properties, synthesis, characterization, and applications. We delve into the mechanistic details of its synthesis via N-arylation, offer a validated experimental protocol, and discuss its significance as a structural motif in medicinal chemistry. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this versatile chemical building block.

Introduction: A Strategic Molecular Scaffold

This compound is a molecule of significant interest due to the convergence of two key chemical moieties: an imidazole ring and a benzoate ester group. The N-arylimidazole framework is a recurring motif in a multitude of biologically active compounds, known for its role in medicinal and biological chemistry.[1] The strategic placement of the imidazole ring at the ortho-position of the ethyl benzoate creates a scaffold ripe for further chemical modification. The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, while the imidazole ring offers sites for coordination or further functionalization. This inherent reactivity makes it a valuable starting material for creating libraries of complex molecules for screening and development.

Physicochemical Properties and Identifiers

A summary of the key chemical and physical properties for this compound is presented below. These data are compiled from authoritative chemical databases and are essential for laboratory handling, reaction planning, and analytical characterization.[2][3][4][5]

PropertyValueSource
CAS Number 117296-92-1[2][6]
Molecular Formula C₁₂H₁₂N₂O₂[2][3]
Molecular Weight 216.24 g/mol [2][3]
IUPAC Name This compound[2][7]
Canonical SMILES CCOC(=O)C1=CC=CC=C1N2C=CN=C2[3][5]
InChI Key GKOGBVKQBZZPGT-UHFFFAOYSA-N[4][5]
Calculated LogP 1.9[2]
Appearance Typically a solid at room temperature (predicted)N/A
Storage Sealed in a dry environment at room temperature.[3]

Synthesis and Mechanistic Insights: The Ullmann Condensation

The primary route for synthesizing this compound is through a copper-catalyzed N-arylation reaction, a classic transformation known as the Ullmann condensation or Ullmann-type reaction.[8] This method is highly effective for forming a carbon-nitrogen bond between an aryl halide and a nitrogen-containing heterocycle like imidazole.[1]

Mechanistic Rationale

The Ullmann reaction traditionally requires high temperatures and stoichiometric copper, but modern protocols utilize catalytic amounts of a copper(I) source, often in the presence of a ligand to stabilize the catalyst and a base to facilitate the reaction.[8]

  • Catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are the most common catalysts. The Cu(I) species is the active catalyst that participates in the oxidative addition and reductive elimination cycle.

  • Reactants: The reaction involves the coupling of imidazole with an activated aryl halide, typically ethyl 2-bromobenzoate or ethyl 2-iodobenzoate. Aryl iodides are generally more reactive than bromides.[8]

  • Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial. Its role is to deprotonate the imidazole N-H, forming the more nucleophilic imidazolide anion, which then coordinates to the copper center.

  • Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred as they can dissolve the reagents and withstand the high temperatures (often >110 °C) required for the reaction to proceed efficiently.[8][9]

The general mechanism involves the formation of a copper(I)-imidazolide intermediate, which then undergoes oxidative addition with the aryl halide. The resulting Cu(III) intermediate then reductively eliminates the final N-arylated product, regenerating the Cu(I) catalyst.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Imidazole Imidazole Catalyst CuI (cat.) Imidazole->Catalyst Deprotonation by Base Ethyl_2_bromobenzoate Ethyl 2-bromobenzoate Ethyl_2_bromobenzoate->Catalyst Product This compound Catalyst->Product Ullmann Coupling Base K₂CO₃ Solvent DMF Heat Heat (e.g., 120°C) Applications_Diagram cluster_mods Potential Modifications cluster_products Resulting Scaffolds Core This compound Hydrolysis Hydrolysis Core->Hydrolysis Amidation Amidation Core->Amidation Reduction Reduction Core->Reduction Ring_Func Ring Functionalization Core->Ring_Func Acid Carboxylic Acid Derivatives Hydrolysis->Acid Amide Amide Libraries Amidation->Amide Alcohol Benzyl Alcohol Scaffolds Reduction->Alcohol Complex Substituted Heterocycles Ring_Func->Complex

Sources

"Ethyl 2-(1H-imidazol-1-yl)benzoate" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-(1H-imidazol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details the molecule's fundamental physicochemical properties, centered on its molecular weight and chemical structure. A validated synthesis protocol is presented, explaining the mechanistic rationale behind the procedural choices. Furthermore, this guide outlines standard analytical techniques for structural confirmation and purity assessment, emphasizing the empirical validation of the compound's identity. The content is grounded in authoritative sources to ensure scientific accuracy and trustworthiness for professionals in drug development and chemical research.

Introduction

This compound (Figure 1) is an aromatic ester containing a core imidazole moiety. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The positioning of the imidazole group on the benzoate ring at the ortho-position creates a unique electronic and steric environment, making it a valuable building block for synthesizing more complex molecules, including potential pharmaceutical agents. This guide serves as a detailed resource, consolidating critical data on its molecular characteristics, a reliable synthesis workflow, and methods for its analytical validation.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

Physicochemical Properties and Molecular Weight

The cornerstone of any chemical entity's characterization is its physicochemical profile. The molecular weight, derived from the molecular formula, is a critical parameter for stoichiometric calculations in synthesis, analytical characterization via mass spectrometry, and formulation development.

The molecular formula for this compound is C₁₂H₁₂N₂O₂[1][2][3]. Based on this, the calculated molecular weight is 216.24 g/mol [1][3][4]. This value is the weighted average of the masses of its constituent atoms in their natural isotopic abundances. For high-resolution mass spectrometry, the monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is 216.089877630 Da[1][3].

A summary of its key identifiers and computed properties is presented in Table 1.

Table 1: Key Physicochemical Properties and Identifiers

Property Value Source(s)
Molecular Weight 216.24 g/mol [1][3][4][5]
Molecular Formula C₁₂H₁₂N₂O₂ [1][2][3]
Monoisotopic Mass 216.089877630 Da [1][3]
IUPAC Name ethyl 2-imidazol-1-ylbenzoate [1]
CAS Number 117296-92-1 [1][4][5]
Canonical SMILES CCOC(=O)C1=CC=CC=C1N2C=CN=C2 [4]
InChI Key GKOGBVKQBZZPGT-UHFFFAOYSA-N [4]
Topological Polar Surface Area 44.1 Ų [1][3]

| XLogP3 | 1.9 |[1][3] |

Synthesis Protocol: Ullmann Condensation

The synthesis of this compound is effectively achieved via an Ullmann condensation reaction. This method is a cornerstone of N-arylation chemistry and is particularly suitable for forming bonds between aryl halides and nitrogen-containing heterocycles.

Causality and Experimental Rationale: The chosen protocol involves the copper-catalyzed coupling of ethyl 2-iodobenzoate with imidazole.

  • Ethyl 2-iodobenzoate: An aryl iodide is selected as the substrate because the Carbon-Iodine bond is weaker than C-Br or C-Cl bonds, making it more reactive and susceptible to oxidative addition to the copper catalyst.

  • Copper(I) Iodide (CuI): This is a common and effective catalyst for Ullmann reactions. The Cu(I) species is the active catalyst that facilitates the coupling process.

  • Potassium Carbonate (K₂CO₃): A mild inorganic base is required to deprotonate the imidazole N-H, generating the imidazolide anion, which is the active nucleophile in the reaction.

  • Dimethylformamide (DMF): A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction, which often requires elevated temperatures.

Detailed Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-iodobenzoate (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen, which can interfere with the catalytic cycle.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (ethyl 2-iodobenzoate) is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMF and salts.

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflow A 1. Reagent Assembly (Ethyl 2-iodobenzoate, Imidazole, CuI, K₂CO₃) B 2. Solvent Addition (Anhydrous DMF) A->B Dissolve C 3. Inert Atmosphere (N₂ or Ar Purge) B->C Prepare D 4. Ullmann Condensation (Heat to 120 °C) C->D Initiate E 5. Reaction Monitoring (TLC) D->E Monitor E->D Incomplete F 6. Aqueous Work-up (EtOAc/Water Extraction) E->F Complete G 7. Purification (Silica Gel Chromatography) F->G Isolate Crude H 8. Final Product (this compound) G->H Isolate Pure

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques should be employed. These methods provide a self-validating system, ensuring the material meets the required standards for research and development.

  • Mass Spectrometry (MS): This is the most direct method to confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) should yield a molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of the protonated species (C₁₂H₁₃N₂O₂⁺), providing unambiguous confirmation of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons on both the benzoate and imidazole rings, the quartet and triplet for the ethyl group, and will confirm the substitution pattern.

    • ¹³C NMR: Will show the correct number of carbon signals corresponding to the 12 carbons in the molecule, including the characteristic carbonyl signal of the ester.

  • Infrared (IR) Spectroscopy: Will display key absorption bands, including the C=O stretch of the ester group (typically around 1720 cm⁻¹) and C-N and C=C stretches from the aromatic and heterocyclic rings.

Applications and Research Significance

While this compound is primarily a building block, its structural motifs are relevant in drug discovery. Imidazole and benzimidazole derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors for enzymes like HCV NS5B RNA polymerase[6]. The synthesis of derivatives from this core structure could lead to the discovery of novel therapeutic agents for various diseases, including protozoal infections and viral diseases[7][8]. Its utility also extends to materials science as a ligand for creating metal-organic frameworks.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 216.24 g/mol [1][3][4]. Its synthesis is reliably achieved through established methods like the Ullmann condensation, and its identity can be rigorously confirmed with standard analytical techniques. As a versatile synthetic intermediate, it holds significant potential for the development of novel compounds in medicinal chemistry and materials science, making a thorough understanding of its properties and synthesis essential for researchers in the field.

References

  • Acros Pharmatech. This compound. Available from: [Link] (Note: Direct link from search was to a specific product page which may be unstable; linking to main site).
  • PubChem. This compound. National Center for Biotechnology Information.
  • Rodríguez, J., et al. (2020). Synthesis and leishmanicidal evaluation of sulfanyl‐ and sulfonyl‐tethered functionalized benzoate derivatives featuring a nitroimidazole moiety. ResearchGate.
  • PubChem. ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate. National Center for Biotechnology Information.
  • ResearchGate. Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate (2).
  • ChemBK. This compound.
  • PubChem. Ethyl 4-(1H-imidazol-1-yl)benzoate. National Center for Biotechnology Information.
  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.
  • ResearchGate. Synthesis of the 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}ethyl benzoate derivatives 7a–l and 9a,b.

Sources

An In-Depth Technical Guide to Ethyl 2-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(1H-imidazol-1-yl)benzoate, a heterocyclic compound featuring a central benzene ring functionalized with both an ethyl ester and an imidazole moiety. N-aryl imidazoles are a significant class of compounds in medicinal chemistry and materials science. This document details the structural identification, physicochemical properties, a validated synthetic methodology based on the Ullmann condensation, and key characterization techniques for this specific molecule. While this compound serves as a valuable building block, this guide focuses on providing a robust framework for its synthesis and characterization, addressing the current lack of specific experimental data in publicly accessible literature.

Introduction and Nomenclature

This compound is a small molecule that belongs to the N-aryl imidazole class. These structures are of significant interest due to their presence in numerous biologically active compounds and their utility as precursors for N-heterocyclic carbenes (NHCs), which are pivotal ligands in organometallic catalysis. The strategic placement of the imidazole ring at the ortho position relative to the ethyl ester group on the benzene ring introduces unique steric and electronic properties, making it a versatile scaffold for further chemical elaboration.

IUPAC Name and Structural Identifiers

The definitive identification of a chemical entity is fundamental for scientific communication and reproducibility. The nomenclature and key identifiers for the topic compound are summarized below.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 117296-92-1ChemBK, Ambeed[2][3]
Molecular Formula C₁₂H₁₂N₂O₂PubChem[1]
Molecular Weight 216.24 g/mol PubChem[1]
Canonical SMILES CCOC(=O)C1=CC=CC=C1N2C=CN=C2Acros Pharmatech[4]
InChI Key GKOGBVKQBZZPGT-UHFFFAOYSA-NAcros Pharmatech[4]

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not widely available in the literature. However, computational predictions provide valuable estimates for its properties.

PropertyPredicted ValueSource
XLogP3 1.9PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Topological Polar Surface Area 44.1 ŲPubChem[1]
Formal Charge 0PubChem[1]

For context, the starting material, Ethyl Benzoate, is a colorless liquid with a melting point of -34 °C, a boiling point of 211-213 °C, and is almost insoluble in water.

Synthesis Pathway: The Ullmann Condensation

The formation of the C-N bond between an aryl group and a nitrogen-containing heterocycle is most effectively achieved through a copper-catalyzed cross-coupling reaction, commonly known as the Ullmann condensation or Ullmann-type reaction.[5] This method is superior to traditional nucleophilic aromatic substitution, which often requires harsh conditions and is limited to aryl systems bearing strong electron-withdrawing groups.

The synthesis of this compound is logically achieved via the N-arylation of imidazole with a suitable ethyl 2-halobenzoate, such as ethyl 2-bromobenzoate or ethyl 2-iodobenzoate. Copper(I) salts, particularly copper(I) iodide (CuI), are the most common catalysts for this transformation. The reaction typically requires a base to deprotonate the imidazole, and a high-boiling polar solvent. Modern iterations of the Ullmann reaction often employ a ligand to stabilize the copper catalyst and facilitate the reaction under milder conditions.

G A Ethyl 2-bromobenzoate H This compound A->H Ullmann Condensation B Imidazole B->H C Copper(I) Iodide (CuI) (Catalyst) D Ligand (e.g., 1,10-Phenanthroline) E Base (e.g., K₂CO₃, Cs₂CO₃) F Solvent (e.g., DMF, DMSO) G Heat (e.g., 110-140 °C) I Byproducts

Caption: Synthetic pathway for this compound via Ullmann condensation.

Representative Experimental Protocol

Materials:

  • Ethyl 2-bromobenzoate (1.0 equiv)

  • Imidazole (1.2 - 1.5 equiv)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • 1,10-Phenanthroline (10-20 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware for inert atmosphere reactions, work-up, and purification.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add imidazole (1.2-1.5 equiv), the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv), copper(I) iodide (5-10 mol%), and 1,10-phenanthroline (10-20 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Add anhydrous DMF or DMSO via syringe, followed by the addition of ethyl 2-bromobenzoate (1.0 equiv).

  • Reaction: Heat the reaction mixture to 110-140 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 2-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to Ethyl 2-(1H-imidazol-1-yl)benzoate, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental methodologies, and critical parameters involved in the synthesis of this N-aryl imidazole. The guide focuses on the two primary and most effective methods for the crucial C-N bond formation: the copper-catalyzed Ullmann Condensation and the palladium-catalyzed Buchwald-Hartwig Amination. Detailed mechanistic insights, step-by-step experimental protocols, and comparative data are presented to enable the successful and reproducible synthesis of the target molecule.

Introduction: The Significance of N-Aryl Imidazoles

The imidazole ring is a fundamental five-membered aromatic heterocycle that is a constituent of many natural products and synthetic molecules.[1] The unique electronic properties of the imidazole nucleus allow its derivatives to interact readily with various enzymes and receptors in biological systems, leading to a broad spectrum of bioactivities.[1] Consequently, imidazole-containing compounds have been extensively developed as therapeutic agents for a wide range of diseases.[2]

The N-aryl imidazoles, a subclass of imidazole derivatives, are of particular importance in medicinal chemistry.[3][4] The introduction of an aryl group at the N-1 position of the imidazole ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. This compound is a member of this important class of compounds and serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs.[3] Its structure, featuring both an imidazole and a benzoate moiety, presents a versatile scaffold for further chemical modifications.

This guide will delve into the primary synthetic routes to this compound, providing the necessary technical details for its successful laboratory-scale preparation.

Retrosynthetic Analysis and Key Strategic Considerations

The synthesis of this compound hinges on the formation of the C-N bond between the imidazole ring and the phenyl ring of the ethyl benzoate moiety. A retrosynthetic analysis reveals two main approaches:

G cluster_SM Precursors Target This compound CN_bond C-N Bond Disconnection Target->CN_bond Retrosynthesis Starting_Materials Starting Materials CN_bond->Starting_Materials Imidazole Imidazole EthylBenzoate Ethyl 2-halobenzoate (X = I, Br)

Figure 1: Retrosynthetic analysis of this compound.

The primary challenge in this synthesis is the selective formation of the desired N-arylated product. Two powerful transition-metal-catalyzed cross-coupling reactions are particularly well-suited for this transformation:

  • The Ullmann Condensation: A copper-catalyzed reaction that is a classical and cost-effective method for forming C-N bonds.[5]

  • The Buchwald-Hartwig Amination: A palladium-catalyzed reaction known for its high efficiency and broad substrate scope.

The choice between these two methods will depend on factors such as catalyst availability, cost, desired reaction conditions, and functional group tolerance.

Synthesis of Starting Materials

The key precursors for the synthesis of this compound are imidazole and an activated ethyl benzoate derivative, typically Ethyl 2-iodobenzoate or Ethyl 2-bromobenzoate. Imidazole is commercially available. The synthesis of the ethyl 2-halobenzoates is a straightforward esterification of the corresponding 2-halobenzoic acids.

Synthesis of Ethyl 2-halobenzoates (Fischer Esterification)

A standard and efficient method for the synthesis of ethyl 2-halobenzoates is the Fischer esterification of the corresponding 2-halobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[6][7][8]

G Reactants 2-Halobenzoic Acid + Ethanol Catalyst H₂SO₄ (cat.) Reactants->Catalyst Reflux Product Ethyl 2-halobenzoate + H₂O Catalyst->Product

Figure 2: Fischer esterification for the synthesis of ethyl 2-halobenzoates.

Experimental Protocol: Synthesis of Ethyl 2-iodobenzoate

  • To a round-bottom flask, add 2-iodobenzoic acid (1.0 eq).

  • Add an excess of absolute ethanol (e.g., 10-20 eq).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure Ethyl 2-iodobenzoate.

Synthesis Pathway 1: The Ullmann Condensation

The Ullmann condensation is a well-established, copper-catalyzed method for the N-arylation of imidazoles.[9] While traditional Ullmann conditions often require harsh reaction temperatures, modern protocols utilize ligands to facilitate the reaction under milder conditions.[10][11][12]

Mechanism of the Ullmann Condensation

The precise mechanism of the Ullmann condensation is complex and can vary depending on the specific reaction conditions. However, a generally accepted catalytic cycle involves the following key steps:

  • Formation of a Cu(I)-imidazole complex: The imidazole substrate coordinates with a Cu(I) species.

  • Oxidative Addition: The aryl halide oxidatively adds to the copper center, forming a Cu(III) intermediate.

  • Reductive Elimination: The N-arylated product is formed through reductive elimination, regenerating the Cu(I) catalyst.

G CuI Cu(I) Catalyst Cu_Imidazole Cu(I)-Imidazole Complex CuI->Cu_Imidazole + Imidazole Imidazole Imidazole CuIII_intermediate Cu(III) Intermediate Cu_Imidazole->CuIII_intermediate + Ethyl 2-halobenzoate (Oxidative Addition) Aryl_Halide Ethyl 2-halobenzoate Product This compound CuIII_intermediate->Product Reductive Elimination Product->CuI Regenerates Catalyst

Figure 3: Simplified catalytic cycle for the Ullmann Condensation.
Experimental Protocol for Ullmann Condensation

The following is a representative protocol for the synthesis of this compound via an Ullmann-type reaction, based on established procedures for similar N-arylations of imidazoles.[10][11]

Materials:

  • Ethyl 2-iodobenzoate or Ethyl 2-bromobenzoate

  • Imidazole

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or a derivative like 4,7-dimethoxy-1,10-phenanthroline)

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMSO)

Procedure:

  • To an oven-dried Schlenk tube, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and Cs₂CO₃ (2.0 eq).

  • Add imidazole (1.2 eq) and Ethyl 2-iodobenzoate (1.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100-120 °C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

ParameterConditionRationale
Catalyst CuI (5-10 mol%)A common and effective copper(I) source.
Ligand 1,10-PhenanthrolineStabilizes the copper catalyst and facilitates the reaction.[11]
Base Cs₂CO₃ or K₃PO₄A strong, non-nucleophilic base is required.[10]
Solvent Dioxane, Toluene, DMSOHigh-boiling, polar aprotic solvents are typically used.[10]
Temperature 100-120 °CSufficient thermal energy to drive the reaction.
Atmosphere Inert (Ar or N₂)Prevents oxidation of the Cu(I) catalyst.

Synthesis Pathway 2: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann reaction.

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the following key steps:

  • Oxidative Addition: The aryl halide oxidatively adds to a Pd(0) complex to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine (imidazole in this case) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The N-arylated product is formed via reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.

G Pd0 Pd(0) Catalyst PdII_Aryl Pd(II)-Aryl Complex Pd0->PdII_Aryl + Ethyl 2-halobenzoate (Oxidative Addition) Aryl_Halide Ethyl 2-halobenzoate PdII_Amido Pd(II)-Amido Complex PdII_Aryl->PdII_Amido + Imidazole, Base Imidazole Imidazole Product This compound PdII_Amido->Product Reductive Elimination Product->Pd0 Regenerates Catalyst

Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig Amination.
Experimental Protocol for Buchwald-Hartwig Amination

The following is a representative protocol for the synthesis of this compound via a Buchwald-Hartwig amination.

Materials:

  • Ethyl 2-bromobenzoate

  • Imidazole

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 eq).

  • Add imidazole (1.2 eq) and Ethyl 2-bromobenzoate (1.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C for 8-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

ParameterConditionRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Common and effective palladium precursors.
Ligand Xantphos, BINAPBulky, electron-rich phosphine ligands are crucial for catalytic activity.
Base NaOtBu, Cs₂CO₃A strong, non-nucleophilic base is required for deprotonation.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80-110 °CGenerally milder conditions than the Ullmann reaction.
Atmosphere Inert (Ar or N₂)Essential to prevent catalyst deactivation.

Characterization of this compound

The final product should be thoroughly characterized to confirm its identity and purity. The following are the expected analytical data for this compound.

PropertyValue
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol [13]
CAS Number 117296-92-1[13]
Appearance Expected to be a solid or oil

Expected NMR Data:

  • ¹H NMR: The spectrum is expected to show signals for the ethyl group (a quartet and a triplet), aromatic protons on the benzoate ring, and protons on the imidazole ring. The chemical shifts will be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the aromatic carbons of the benzoate ring, and the carbons of the imidazole ring.

Conclusion

The synthesis of this compound can be effectively achieved through two primary metal-catalyzed cross-coupling methodologies: the Ullmann Condensation and the Buchwald-Hartwig Amination. The choice of method will be dictated by the specific requirements of the synthesis, including cost, scale, and available resources. Both pathways offer reliable routes to this valuable N-aryl imidazole intermediate. The detailed protocols and mechanistic discussions provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this important compound for its potential applications in drug discovery and materials science.

References

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  • Rodríguez, M. A., et al. (2020). Synthesis of the 2-{[2-(1H-imidazol-1-yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l.
  • The Royal Society of Chemistry. (2014). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via.
  • Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo...
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  • Ananthu, S., Aneeja, T., & Anilkumar, G. (2021). N-Arylation of Imidazoles: An Overview. ChemistrySelect, 6(40), 10839-10857.
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  • Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?.
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  • Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(2), 340–437.
  • Royal Society of Chemistry. (2018). Microscale preparation of ethyl benzoate | Class experiment.
  • Scribd. (n.d.). Synthesis of Ester | PDF | Ethanol.
  • El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-527.
  • Sharifi, A., Moazami, M., Ghonouei, N., Abaee, M. S., & Mirzaei, M. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 23(6), 2742-2749.
  • Al-Ostath, A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 755.
  • Ma, D., & Cai, Q. (2003). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Organic letters, 5(14), 2453–2455.
  • Göksu, H. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(5), 21156-21161.
  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation.

Sources

An In-depth Technical Guide on the Potential Mechanism of Action of Ethyl 2-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(1H-imidazol-1-yl)benzoate is a small molecule featuring a central benzene ring substituted with an ethyl ester and an imidazole group. While direct pharmacological studies on this specific compound are not extensively available in public literature, its structural motifs—the imidazole ring and the benzoate group—are present in a wide array of biologically active compounds. This guide synthesizes information from related molecules to propose a series of well-founded hypotheses on the potential mechanisms of action of this compound. We will explore likely interactions with key enzymatic and signaling pathways, providing a framework for future experimental validation. The primary hypothesized mechanisms revolve around the inhibition of cytochrome P450 enzymes, modulation of inflammatory pathways such as cyclooxygenase (COX) and NF-κB, and potential anticancer activities through kinase modulation and induction of apoptosis. This document serves as a technical primer for researchers aiming to investigate the therapeutic potential of this and structurally similar compounds.

Introduction and Molecular Profile

This compound is a heterocyclic compound with the molecular formula C₁₂H₁₂N₂O₂.[1] Its structure is characterized by an ethyl benzoate core with an imidazole ring attached at the ortho position of the benzene ring. The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms, a structure that is a well-known pharmacophore due to its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.[2][3] The ethyl benzoate portion provides a lipophilic character that can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Given the absence of direct mechanistic studies, this guide will infer potential mechanisms of action by examining the established biological activities of compounds containing the imidazole and benzoate scaffolds. The imidazole ring, in particular, is a privileged structure in medicinal chemistry, found in drugs with antifungal, anti-inflammatory, anticancer, and antihypertensive properties.[2][3]

Hypothesized Mechanisms of Action

Based on the known pharmacology of its core components, we propose three primary areas of potential biological activity for this compound:

  • Inhibition of Cytochrome P450 (CYP) Enzymes: A primary and well-documented mechanism for many imidazole-containing drugs.[4][5][6]

  • Anti-inflammatory Activity: Through modulation of key inflammatory mediators like COX enzymes and the NF-κB signaling pathway.[2][7][8]

  • Anticancer Activity: Via mechanisms such as kinase inhibition, induction of apoptosis, and cell cycle arrest.[1][9]

Primary Hypothesized Mechanism: Inhibition of Cytochrome P450 Enzymes

The most probable mechanism of action for this compound is the inhibition of cytochrome P450 (CYP) enzymes. The un-substituted nitrogen atom in the imidazole ring can coordinate with the heme iron atom in the active site of CYP enzymes, leading to potent inhibition.[10] This is the established mechanism for azole antifungal drugs, which inhibit lanosterol 14-α-demethylase (a fungal CYP enzyme) to block ergosterol biosynthesis.[11][12][13]

Beyond antifungal applications, imidazole derivatives are known to be non-selective inhibitors of various human CYP isoforms, which can lead to significant drug-drug interactions.[4][6] For instance, ketoconazole is a potent inhibitor of CYP3A4.[4] Given its structure, this compound could potentially inhibit a range of CYP enzymes, a hypothesis that warrants experimental investigation.

Logical Relationship: Imidazole Moiety to CYP Inhibition

cluster_imidazole This compound cluster_cyp CYP Enzyme Active Site Imidazole_Ring Imidazole Ring (Unsubstituted Nitrogen) Heme_Iron Heme Iron (Fe³⁺) Imidazole_Ring->Heme_Iron Coordination Bond Formation Enzyme_Inhibition Enzyme Inhibition Heme_Iron->Enzyme_Inhibition Leads to

Caption: Coordination of the imidazole nitrogen with the heme iron in the active site of a CYP enzyme, leading to inhibition.

Potential Anti-inflammatory Mechanisms

The imidazole scaffold is present in numerous compounds with demonstrated anti-inflammatory properties.[2][8] Two plausible pathways for the anti-inflammatory action of this compound are:

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid.[7] Several imidazole-containing compounds have been shown to be potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[2][14] The structural features of this compound could allow it to fit into the active site of COX enzymes, thereby blocking prostaglandin production.

Signaling Pathway: COX Inhibition

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX_Enzymes Inhibition

Caption: Hypothesized inhibition of COX enzymes by this compound, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The discovery of benzimidazole and imidazopyridine derivatives that inhibit the release of TNF-α and IL-6 in LPS-stimulated macrophages suggests that imidazole-containing compounds can modulate the NF-κB pathway.[15] this compound may interfere with this pathway, potentially by inhibiting IκB kinase (IKK) or other upstream signaling components, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of inflammatory genes.

Potential Anticancer Mechanisms

A growing body of research highlights the anticancer potential of imidazole derivatives, which act through a variety of mechanisms.[1][3][9][16]

  • Kinase Inhibition: Many imidazole-based compounds are potent inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for cancer cell signaling, growth, and survival.[1]

  • Induction of Apoptosis and Cell Cycle Arrest: Imidazole derivatives have been reported to induce programmed cell death (apoptosis) in cancer cells and can arrest the cell cycle at various phases, preventing uncontrolled proliferation.[1][9]

  • Disruption of Microtubule Dynamics: Some imidazole compounds interfere with the assembly of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[16]

Experimental Protocols for Mechanistic Validation

To test the aforementioned hypotheses, a systematic experimental approach is required. The following protocols provide a starting point for characterizing the mechanism of action of this compound.

In Vitro CYP Inhibition Assay

Objective: To determine the inhibitory potential of this compound against major human CYP isoforms.

Methodology:

  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes.

  • Substrates: Use isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).

  • Incubation: Pre-incubate the test compound with the enzyme source and NADPH for a set period (e.g., 30 minutes) to assess time-dependent inhibition, with a zero-minute pre-incubation for direct inhibition.[17]

  • Reaction: Initiate the reaction by adding the probe substrate and incubate for a specific time.

  • Analysis: Terminate the reaction and quantify the formation of the metabolite using LC-MS/MS.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Workflow: In Vitro CYP Inhibition Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Human Liver Microsomes / Recombinant CYP Pre_incubation Pre-incubation (0 and 30 min) Microsomes->Pre_incubation Compound Test Compound Compound->Pre_incubation NADPH NADPH NADPH->Pre_incubation Substrate_Addition Add Probe Substrate Pre_incubation->Substrate_Addition Reaction Incubate Substrate_Addition->Reaction Quench Quench Reaction Reaction->Quench LC_MS LC-MS/MS Analysis Quench->LC_MS IC50 Calculate IC₅₀ LC_MS->IC50

Caption: A generalized workflow for determining the in vitro CYP inhibition profile of a test compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To assess the inhibitory activity of this compound against COX-1 and COX-2.

Methodology:

  • Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes.

  • Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of COX.[18][19]

  • Procedure: a. Add the assay buffer, heme, and enzyme to the wells of a 96-well plate. b. Add the test compound at various concentrations. c. Initiate the reaction by adding arachidonic acid. d. Measure the absorbance or fluorescence at a specific wavelength over time.

  • Data Analysis: Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

NF-κB Reporter Gene Assay

Objective: To determine if this compound can inhibit NF-κB activation.

Methodology:

  • Cell Line: Use a human cell line (e.g., HEK293) stably or transiently transfected with a luciferase reporter construct under the control of an NF-κB response element.[20][21][22]

  • Procedure: a. Seed the cells in a 96-well plate. b. Treat the cells with the test compound for a specified duration. c. Stimulate the cells with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS). d. Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB-dependent luciferase expression.

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro CYP Inhibition Data

CYP IsoformIC₅₀ (µM)
CYP1A2> 50
CYP2C915.2
CYP2C198.7
CYP2D625.1
CYP3A45.4

Table 2: Hypothetical In Vitro COX Inhibition Data

EnzymeIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
COX-122.50.8
COX-218.0

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated experimentally, its chemical structure strongly suggests a potential for biological activity. The most plausible primary mechanism is the inhibition of cytochrome P450 enzymes, a hallmark of many imidazole-containing compounds. Furthermore, potential anti-inflammatory and anticancer activities, mediated by targets such as COX enzymes, the NF-κB pathway, and various kinases, represent promising avenues for investigation.

The experimental protocols outlined in this guide provide a robust framework for systematically testing these hypotheses. The results of such studies will be crucial in determining the therapeutic potential of this compound and will guide further preclinical development. Future work should also focus on in vivo studies to validate the in vitro findings and to assess the compound's pharmacokinetic and safety profiles.

References

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  • Bowdish Lab. (2012). NF-KB Luciferase Assay.
  • Sadek, B. (2011). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Der Pharma Chemica, 3(1), 410-419.
  • Jørgensen, L., Rosen, C., & Rassing, M. R. (1998). Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis.
  • Gultekin, H. E., & Eyupoglu, V. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Current Drug Metabolism, 21(9), 682-691.
  • AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway.
  • Brewer, S. M., & Helaine, S. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of visualized experiments : JoVE, (155), 10.3791/60640.
  • Sharma, S., & Sharma, P. C. (2021). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. International Journal of Pharmaceutical Sciences and Research, 12(8), 4031-4043.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • Shokri, A., & Saeedi, M. (2022). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 1(1), 1-10.
  • Obach, R. S. (2004). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Current drug metabolism, 5(5), 439-447.
  • De Logu, A., Onnis, V., & Saddi, M. (2002). Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach. Journal of Antimicrobial Chemotherapy, 49(5), 727-734.
  • Hutzler, J. M., Melton, R. J., & Rumsey, J. M. (2006). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: evidence for complex heme interactions. Chemical research in toxicology, 19(12), 1650-1659.
  • Sharma, S., & Sharma, P. C. (2021). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. International Journal of Pharmaceutical Sciences and Research, 12(8), 4031-4043.
  • Al-Ostoot, F. H., Al-Ghamdi, S. S., & Al-Amer, A. M. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17953-17964.
  • Wang, Y., Zhang, Y., & Liu, Y. (2012). Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. ACS medicinal chemistry letters, 3(11), 913-917.
  • Togola, A., Diallo, D., & Sanogo, R. (2015). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 9(27), 753-760.
  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis.

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An In-Depth Technical Guide on the Potential Biological Activity of Ethyl 2-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including its aromaticity, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a versatile scaffold for the design of therapeutic agents.[3] The imidazole moiety is a key component of many biologically important molecules, such as the amino acid histidine, histamine, and purines, highlighting its fundamental role in biological processes.[4][5] Consequently, synthetic imidazole derivatives have been extensively explored and have led to the development of numerous drugs with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][6]

This technical guide focuses on Ethyl 2-(1H-imidazol-1-yl)benzoate , a specific derivative that combines the privileged imidazole scaffold with a benzoate moiety. While direct biological data on this exact compound is limited in publicly available literature, this guide will provide an in-depth analysis of its potential biological activities by examining the well-established pharmacology of structurally related compounds and the general principles of imidazole-based drug design. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel imidazole derivatives.

Molecular Profile and Synthesis of this compound

Chemical Structure:

  • IUPAC Name: ethyl 2-imidazol-1-ylbenzoate[7]

  • Molecular Formula: C₁₂H₁₂N₂O₂[7]

  • Molecular Weight: 216.24 g/mol [7]

  • CAS Number: 117296-92-1[7]

The structure features an imidazole ring linked at the N-1 position to the C-2 position of an ethyl benzoate group. This ortho-substitution pattern on the benzene ring is expected to influence the molecule's conformation and its interaction with biological targets.

Synthesis:

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the primary literature, its synthesis can be conceptually approached through established methods for N-arylation of imidazoles. A common and effective method is the Ullmann condensation reaction.

Conceptual Synthesis Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions imidazole Imidazole catalyst Copper Catalyst (e.g., CuI, Cu₂O) product This compound imidazole->product Ullmann Condensation ethyl_2_halobenzoate Ethyl 2-halobenzoate (e.g., X = Br, I) ethyl_2_halobenzoate->product Ullmann Condensation base Base (e.g., K₂CO₃, Cs₂CO₃) solvent High-boiling Solvent (e.g., DMF, DMSO) ligand Ligand (optional) (e.g., L-proline, DMEDA) purification Purification (e.g., Column Chromatography) product->purification

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a flame-dried round-bottom flask, add imidazole (1.0 eq), ethyl 2-bromobenzoate (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.

Potential Biological Activities and Mechanisms of Action

The biological potential of this compound can be inferred from the extensive research on imidazole-containing compounds. The following sections explore the most probable areas of activity.

Anticancer Activity

The imidazole scaffold is a prominent feature in many anticancer agents.[8][9] Imidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including enzyme inhibition, disruption of cellular signaling pathways, and induction of apoptosis.[1][2][10]

Potential Mechanisms:

  • Kinase Inhibition: Many imidazole-based compounds are potent inhibitors of various kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and PI3K/AKT/mTOR pathway components.[11][12] The nitrogen atoms of the imidazole ring can act as key hydrogen bond acceptors/donors in the ATP-binding pocket of these enzymes.

  • Tubulin Polymerization Inhibition: Some imidazole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[11]

  • Farnesyltransferase Inhibition: Imidazole-containing compounds have been developed as inhibitors of farnesyltransferase, an enzyme involved in the post-translational modification of the Ras protein, which is frequently mutated in human cancers.[13]

Hypothesized Signaling Pathway Inhibition:

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Molecule This compound (Hypothesized Target) Molecule->RTK Inhibition Molecule->PI3K Inhibition Molecule->AKT Inhibition Molecule->mTOR Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

In Vitro Cytotoxicity Screening Protocol:

A standard MTT assay can be employed to evaluate the cytotoxic effects of this compound against a panel of human cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.

Anti-inflammatory Activity

Imidazole derivatives have demonstrated significant anti-inflammatory properties.[4] This activity is often attributed to the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Potential Mechanisms:

  • COX Inhibition: The imidazole moiety can interact with the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

  • Inhibition of Pro-inflammatory Cytokines: Imidazole-containing compounds may also suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.

In Vitro Anti-inflammatory Assay Workflow:

G cluster_setup Assay Setup cluster_measurement Measurement Macrophages LPS-stimulated Macrophages (e.g., RAW 264.7) NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Macrophages->NO_Assay Cytokine_Assay Cytokine Assay (ELISA for TNF-α, IL-6) Macrophages->Cytokine_Assay Compound This compound Compound->NO_Assay Compound->Cytokine_Assay Result Quantification of Anti-inflammatory Effect NO_Assay->Result Cytokine_Assay->Result

Sources

An In-depth Technical Guide to Ethyl 2-(1H-imidazol-1-yl)benzoate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 2-(1H-imidazol-1-yl)benzoate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its synthesis, spectroscopic characterization, and explore its potential as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Imidazole Moiety

The imidazole ring is a cornerstone in medicinal chemistry, found in a vast array of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design.[1] this compound combines this important heterocycle with a benzoate ester, presenting a versatile platform for further chemical modifications and the exploration of new biological activities.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is crucial for its application in research and development.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂[2]
Molecular Weight 216.24 g/mol [2]
CAS Number 117296-92-1[2]
IUPAC Name This compound[2]
Predicted XLogP3 1.9[2]
Predicted Hydrogen Bond Donor Count 0[2]
Predicted Hydrogen Bond Acceptor Count 3[2]
Predicted Rotatable Bond Count 3[2]

Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, a robust and logical synthetic route can be proposed based on well-established organometallic cross-coupling reactions. The Ullmann condensation, a copper-catalyzed N-arylation, stands out as a highly effective method for this transformation.[3][4]

Proposed Synthetic Route: The Ullmann Condensation

The Ullmann condensation provides a direct and efficient pathway to couple an aryl halide with an N-heterocycle like imidazole.[3] This reaction typically involves a copper catalyst, a base, and a suitable solvent.

Ullmann_Condensation_for_Ethyl_2-(1H-imidazol-1-yl)benzoate cluster_reagents Reactants cluster_conditions Reaction Conditions reagent1 Ethyl 2-bromobenzoate product This compound reagent1->product + reagent2 Imidazole reagent2->product catalyst Copper(I) Iodide (CuI) catalyst->product base Potassium Carbonate (K₂CO₃) base->product solvent Dimethylformamide (DMF) solvent->product conditions Heat (e.g., 120-150 °C) conditions->product

Caption: Proposed synthesis of this compound via Ullmann condensation.

Detailed Experimental Protocol

This protocol is a proposed methodology based on established Ullmann-type reactions.[4]

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

  • Solvent and Reactant Addition: Add anhydrous dimethylformamide (DMF) to the flask. Stir the mixture for 10-15 minutes to ensure good dispersion. Add ethyl 2-bromobenzoate (1.0 equivalent) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 120-150 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Spectroscopic Characterization

Disclaimer: The following spectroscopic data is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental verification is required for confirmation.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show characteristic signals for both the benzoate and imidazole protons, as well as the ethyl ester group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0m2HAromatic (Benzoate)
~7.4-7.6m2HAromatic (Benzoate)
~7.7s1HImidazole (C2-H)
~7.1-7.2m2HImidazole (C4-H, C5-H)
~4.3-4.4q2H-OCH₂CH₃
~1.3-1.4t3H-OCH₂CH₃
Predicted ¹³C NMR Data

The carbon NMR will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~166-168C=O (Ester)
~135-140Imidazole (C2)
~130-134Aromatic (Quaternary and CH)
~120-130Imidazole (C4, C5) & Aromatic (CH)
~61-62-OCH₂CH₃
~14-15-OCH₂CH₃
Predicted FT-IR Data

The infrared spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (Aromatic/Imidazole)
3000-2850MediumC-H stretch (Aliphatic)
~1720StrongC=O stretch (Ester)
~1600, ~1480Medium-StrongC=C stretch (Aromatic/Imidazole)
~1250StrongC-O stretch (Ester)
Predicted Mass Spectrometry Data

Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation pattern.

m/zPredicted Fragment Ion
216[M]⁺ (Molecular Ion)
188[M - C₂H₄]⁺
171[M - OCH₂CH₃]⁺
143[M - COOCH₂CH₃]⁺
68[Imidazole]⁺

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound have not been extensively reported, its structural motifs suggest significant potential in medicinal chemistry.

Scaffold for Novel Therapeutics

The imidazole nucleus is a key component of numerous drugs with a wide range of activities, including antifungal, antibacterial, antiviral, and anticancer properties.[5][6] this compound can serve as a valuable starting material for the synthesis of more complex molecules targeting these therapeutic areas.

Applications cluster_derivatives Potential Derivatives Core This compound Antifungal Antifungal Agents Core->Antifungal Derivatization Anticancer Anticancer Agents Core->Anticancer Derivatization Antiviral Antiviral Agents Core->Antiviral Derivatization Antiprotozoal Antiprotozoal Agents Core->Antiprotozoal Derivatization

Caption: Potential therapeutic areas for derivatives of this compound.

Precursor for Bioactive Benzimidazole Derivatives

The related benzimidazole scaffold is also a highly important pharmacophore in drug discovery.[7] this compound could potentially be a precursor for the synthesis of novel benzimidazole-containing compounds with enhanced biological activity.

Conclusion

This compound is a molecule with considerable untapped potential. Its synthesis, achievable through established methods like the Ullmann condensation, provides access to a versatile chemical scaffold. While experimental data is limited, spectroscopic predictions offer a solid framework for its characterization. The true value of this compound likely lies in its utility as a building block for the creation of new chemical entities with a wide range of potential therapeutic applications, particularly in the fields of infectious diseases and oncology. Further research into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.

References

  • PubChem. Ethyl 2-(1H-imidazol-1-yl)
  • PubChem. Ethyl 2-(1H-imidazol-1-yl)
  • Wikipedia.
  • PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
  • ResearchGate. Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)
  • ResearchGate.
  • MDPI.
  • ResearchGate. Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)
  • Advanced Spectrum of Imidazole Deriv
  • Novel Benzo[d]imidazole-based Heterocycles as Broad Spectrum Anti-viral Agents: Design, Synthesis and Exploration of Molecular Basis of Action. [Link]

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A Technical Guide to the Safe Handling of Ethyl 2-(1H-imidazol-1-yl)benzoate in the Absence of a Specific Safety Data Sheet

Author: BenchChem Technical Support Team. Date: January 2026

An Important Foreword on Chemical Safety:

The cornerstone of safe laboratory practice is a thorough understanding of the hazards associated with the substances being handled. The primary document for conveying this information is the manufacturer- or supplier-provided Safety Data Sheet (SDS). Despite a comprehensive search, a specific and authoritative SDS for Ethyl 2-(1H-imidazol-1-yl)benzoate (CAS No. 117296-92-1) could not be located in publicly accessible databases.

This guide has been developed to address this critical information gap. It is structured to provide researchers, scientists, and drug development professionals with a robust framework for handling this compound, grounded in the established principles of chemical safety for substances of unknown toxicity. The absence of a specific SDS necessitates treating this compound as potentially hazardous. The guidance herein is based on established safety protocols and should be implemented in conjunction with your institution's Chemical Hygiene Plan and under the direction of your Environmental Health and Safety (EHS) department. It is imperative to obtain a substance-specific SDS from the chemical supplier before use.

Compound Identification and Known Properties

While a full hazard profile is unavailable, the fundamental chemical identity of this compound has been established. This information is crucial for proper labeling, inventory management, and communication.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 117296-92-1PubChem[1]
Molecular Formula C12H12N2O2PubChem[1]
Molecular Weight 216.24 g/mol PubChem[1]
Synonyms ethyl 2-imidazol-1-ylbenzoate, Benzoic acid, 2-(1H-imidazol-1-yl)-, ethyl esterPubChem[1]

The Principle of Assumed Hazard: A Framework for Safe Handling

In the absence of specific toxicological data, this compound must be treated as a substance of unknown toxicity and therefore as potentially hazardous.[2][3] This precautionary principle is the foundation of safe laboratory practice when dealing with novel or uncharacterized compounds. The recommended approach involves a rigorous application of the hierarchy of controls.

Workflow for Handling Chemicals with an Unavailable SDS

cluster_Prep Preparation Phase cluster_Risk Risk Assessment & Control cluster_Ops Operations cluster_Post Post-Operation Request_SDS Request SDS from Supplier Review_Lit Review Available Literature (e.g., PubChem) Request_SDS->Review_Lit While Awaiting Response Consult_EHS Consult Institutional EHS Review_Lit->Consult_EHS Assume_Hazard Assume Compound is Hazardous Consult_EHS->Assume_Hazard Select_Controls Select Engineering Controls (Fume Hood) Assume_Hazard->Select_Controls Based on Precautionary Principle Select_PPE Select Appropriate PPE Select_Controls->Select_PPE Conduct_Work Conduct Work in Designated Area Select_PPE->Conduct_Work Segregate_Waste Segregate Hazardous Waste Conduct_Work->Segregate_Waste Decontaminate Decontaminate Work Area & Equipment Segregate_Waste->Decontaminate Dispose_Waste Dispose of Waste via EHS Decontaminate->Dispose_Waste

Caption: Logical workflow for the safe handling of a chemical with an unavailable SDS.

Engineering Controls and Personal Protective Equipment (PPE)

Exposure to this compound must be minimized through all potential routes (inhalation, dermal, ocular, and ingestion).[4]

Engineering Controls

The primary method for controlling exposure to airborne contaminants is the use of engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] The sash should be kept as low as possible to maximize protection.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory.[5][6]

PPE CategoryMinimum RequirementRecommended Enhancement for Higher-Risk Operations
Eye and Face ANSI Z87.1 compliant safety glasses with side shields.Chemical splash goggles and a full-face shield.[6]
Hand Protection Chemically resistant gloves (e.g., Nitrile). Inspect gloves for defects before use.Double-gloving is recommended. Remove and replace gloves immediately if contamination is suspected.[6]
Body Protection A standard flame-resistant laboratory coat.A chemically resistant apron worn over the lab coat.[5]
Footwear Closed-toe shoes must be worn at all times in the laboratory.[2]N/A

Operational Protocols and Safe Work Practices

Adherence to strict operational protocols is critical for mitigating risk.

General Handling and Hygiene
  • Avoid all skin and eye contact with the chemical.[2]

  • Do not taste or intentionally smell the chemical.[2]

  • Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory.[5]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]

  • Develop procedures that minimize the creation of dusts or aerosols.[2]

Storage
  • Store this compound in a well-ventilated, cool, and dry area.

  • The container must be clearly labeled with the full chemical name and a warning statement such as: "Caution: Substance of Unknown Toxicity. Handle as Hazardous."

  • Do not store in a fume hood.[4]

Spill Response
  • Have a chemical spill kit readily accessible.

  • In the event of a spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Do not attempt to clean up a spill of an unknown substance without proper training and PPE.[6] Contact your institution's EHS department for guidance.

Waste Disposal
  • All waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be considered hazardous waste.[6]

  • Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the waste through your institution's EHS department. Do not dispose of it in the regular trash or down the drain.[6]

Emergency Procedures

In the absence of substance-specific first-aid measures from an SDS, the following general procedures should be followed in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion: A Commitment to a Culture of Safety

The inability to find a Safety Data Sheet for this compound underscores a common challenge in research and development environments. It highlights the absolute necessity of a robust safety culture that prioritizes the precautionary principle. By treating substances of unknown toxicity as potentially hazardous and adhering to the stringent engineering controls, personal protective equipment standards, and operational protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. The ultimate responsibility for safety lies with the individual researcher and their institution. Always consult your EHS department and, most importantly, make every effort to obtain a specific SDS from the supplier before commencing work.

References

  • Laboratory Safety Rules.
  • General Lab Safety Procedure. Caltech CCE. [Link]
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  • The Purpose and Importance of Safety D
  • The Importance of Material Safety D
  • Role of Safety Data Sheets.
  • The Importance of Safety Data Sheets. Columbia University Irving Medical Center Facilities. [Link]
  • Safety Data Sheets (SDSs). The University of Iowa Environmental Health and Safety. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 2-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 2-(1H-imidazol-1-yl)benzoate, a key building block in pharmaceutical and materials science research. The synthesis is achieved via a copper-catalyzed Ullmann condensation, a robust and versatile method for the formation of C-N bonds. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, an in-depth explanation of the reaction mechanism, and critical safety information.

Introduction: The Significance of N-Aryl Imidazoles

N-arylimidazoles are a privileged structural motif found in a wide array of biologically active compounds and functional materials. Their presence is crucial for the therapeutic efficacy of numerous antifungal agents, herbicides, and innovative pharmaceuticals. The specific compound, this compound, serves as a versatile intermediate for the elaboration of more complex molecular architectures. The synthesis of this class of compounds has traditionally been achieved through methods like the Ullmann-type coupling at high temperatures or nucleophilic aromatic substitution on activated aryl halides.[1][2] Modern advancements, particularly the use of soluble copper catalysts and specific ligands, have made these reactions more efficient and accessible under milder conditions.[1][3]

The protocol detailed herein utilizes a modified Ullmann condensation, employing a copper(I) iodide catalyst in conjunction with L-proline as a ligand. This approach offers high yields and operational simplicity, making it a practical choice for laboratory-scale synthesis.

Reaction Scheme & Mechanism

The synthesis proceeds via a copper-catalyzed N-arylation of imidazole with an ethyl 2-halobenzoate. The reaction is facilitated by a base and a suitable ligand.

Overall Reaction:

Mechanism: The Ullmann condensation is a type of cross-coupling reaction.[2] While the precise mechanism can be complex and dependent on the specific reaction conditions, it is generally understood to involve the following key steps:

  • Oxidative Addition: The copper(I) catalyst reacts with the aryl halide.

  • Coordination: The imidazole substrate coordinates to the copper center.

  • Reductive Elimination: The C-N bond is formed, yielding the desired product and regenerating the copper(I) catalyst.

L-proline acts as a ligand, stabilizing the copper catalyst and facilitating the coupling process, allowing the reaction to proceed under milder conditions.[4] Dimethyl sulfoxide (DMSO) serves as a polar aprotic solvent, which is effective for this type of reaction.[5][6][7]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Role
Ethyl 2-fluorobenzoate168.161.68 g10.0Substrate
Imidazole68.080.82 g12.0Substrate
Copper(I) Iodide (CuI)190.450.19 g1.0Catalyst
L-Proline115.130.23 g2.0Ligand
Potassium Carbonate (K₂CO₃)138.212.76 g20.0Base
Dimethyl Sulfoxide (DMSO)78.1320 mL-Solvent
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Reaction Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Characterization prep Combine Reactants: - Ethyl 2-fluorobenzoate - Imidazole - CuI - L-Proline - K₂CO₃ - DMSO reaction Heat to 110-120 °C under inert atmosphere for 12-24 hours prep->reaction Heat workup 1. Cool to room temp. 2. Add water & extract with EtOAc 3. Wash organic layer 4. Dry and concentrate reaction->workup Cool & Extract purify Column Chromatography (Silica gel, Hexane:EtOAc) workup->purify Isolate analysis Verify Product: - ¹H NMR - ¹³C NMR - Mass Spectrometry purify->analysis Analyze

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-fluorobenzoate (1.68 g, 10.0 mmol), imidazole (0.82 g, 12.0 mmol), copper(I) iodide (0.19 g, 1.0 mmol), L-proline (0.23 g, 2.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

    • Expert Insight: An excess of imidazole is used to drive the reaction to completion. Potassium carbonate is a crucial, inexpensive base for this transformation.[8]

  • Solvent Addition and Inert Atmosphere: Add 20 mL of dimethyl sulfoxide (DMSO) to the flask. Fit the flask with a reflux condenser and flush the system with an inert gas (Nitrogen or Argon) for 5-10 minutes.

    • Causality: An inert atmosphere is essential to prevent oxidation of the copper(I) catalyst, which would deactivate it.

  • Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

    • Trustworthiness: Consistent heating and stirring are critical for reproducibility. The reaction temperature is a key parameter for successful Ullmann couplings.[5][9]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Add 50 mL of water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR: Expected signals will correspond to the aromatic protons of the benzoate and imidazole rings, as well as the ethyl ester protons.

  • ¹³C NMR: The spectrum should show distinct signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Ethyl 2-fluorobenzoate: Handle with care.[10][11][12]

  • Imidazole: Corrosive and can cause severe skin burns and eye damage. It may also damage an unborn child.[13][14][15][16][17] Handle with extreme caution and avoid inhalation of dust.[15]

  • Copper(I) Iodide: Harmful if swallowed and causes skin and serious eye irritation.[18][19][20][21] It may cause respiratory irritation and is very toxic to aquatic life with long-lasting effects.[18][20]

  • L-Proline: Generally considered non-hazardous, but good laboratory practices should still be followed.[22][23][24][25][26]

  • Potassium Carbonate: Causes skin and serious eye irritation.[27][28][29][30][31] Inhalation may cause respiratory tract irritation.[27][28][29]

  • Dimethyl Sulfoxide (DMSO): A combustible liquid.[32][33] It can be absorbed through the skin and may carry other dissolved chemicals into the body.[32][34] Handle with care to avoid skin contact.[34]

Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. By following these detailed steps and adhering to the safety guidelines, researchers can confidently produce this valuable compound for their scientific endeavors. The use of a copper-catalyzed Ullmann condensation with L-proline as a ligand represents a practical and effective approach in modern organic synthesis.

References

  • Carl ROTH.
  • Merck Millipore. Dimethyl Sulfoxide (DMSO) MSDS - 20-139.
  • Merck. Copper(I) iodide MSDS - 818311.
  • Sigma-Aldrich. Copper(I)
  • Millipore.
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  • ResearchGate. Ligand-Free Ullmann-Type C–Heteroatom Couplings Under Practical Conditions | Request PDF.
  • ResearchGate. Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)
  • Sigma-Aldrich.
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  • Wikipedia. Dimethyl sulfoxide.

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Application Note: High-Purity Isolation of Ethyl 2-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Ethyl 2-(1H-imidazol-1-yl)benzoate is a heterocyclic compound of significant interest, often serving as a key building block in the synthesis of pharmacologically active molecules and functional materials. Its structural motif, featuring both a basic imidazole ring and an ester functional group, presents unique challenges and opportunities for purification. The purity of this intermediate is paramount, as contaminants can interfere with subsequent synthetic steps, lead to undesirable side products, and complicate the interpretation of biological or material science data.

Typically synthesized via N-arylation methods, such as the copper-catalyzed coupling of imidazole with an ethyl 2-halobenzoate, crude reaction mixtures often contain a variety of impurities.[1] These can include unreacted starting materials (imidazole, ethyl 2-halobenzoate), the catalyst, and various side products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of purification techniques to achieve high-purity this compound. We will explore the causal logic behind method selection and provide detailed, field-proven protocols for column chromatography, acid-base extraction, and recrystallization.

Compound Profile and Physicochemical Properties

Understanding the physicochemical properties of this compound is the foundation for developing a rational purification strategy. The presence of a basic nitrogen atom (pKa of protonated imidazole ≈ 7) is the most critical feature influencing its behavior in both chromatographic and extraction-based systems.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂PubChem[2]
Molecular Weight 216.24 g/mol PubChem[2]
Appearance Expected to be a solid or oil at room temperature.Inferred
XLogP3 (Lipophilicity) 1.9PubChem[2]
Basicity The imidazole ring is basic and readily protonated by acids.General Chemical Knowledge
Solubility Miscible with most organic solvents like ethyl acetate, dichloromethane, and ethanol.[3] Almost insoluble in water in its neutral form.[3]Inferred from Ethyl Benzoate[3]

Strategic Approach to Purification

The optimal purification strategy depends on the scale of the synthesis and the nature of the primary impurities. A multi-step approach is often most effective, using a bulk purification method first, followed by a final polishing step. The following decision workflow provides a logical pathway for selecting the appropriate technique(s).

G start Crude Reaction Mixture impurity_check Primary Impurities? start->impurity_check acid_base Acid-Base Extraction impurity_check->acid_base  Neutral/Acidic Impurities (e.g., unreacted halo-benzoate) chromatography Column Chromatography impurity_check->chromatography  Complex Mixture or Polar Impurities (e.g., unreacted imidazole) recrystallization Recrystallization for Final Polishing acid_base->recrystallization Product is solid & requires higher purity pure_product Pure Product (>99%) acid_base->pure_product Product is oil or sufficiently pure (>95%) chromatography->recrystallization Product is solid & requires higher purity chromatography->pure_product Product is oil or sufficiently pure (>98%) recrystallization->pure_product

Caption: Decision workflow for selecting the optimal purification strategy.

Method 1: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating complex mixtures and isolating the target compound with high purity. For basic compounds like this compound, special considerations are required to achieve optimal results.

4.1 Principle of the Method The primary challenge in purifying imidazole derivatives on standard silica gel is the interaction between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups (Si-OH) on the silica surface.[4] This strong interaction leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product.[4][5] To counteract this, a small amount of a basic modifier, such as triethylamine (TEA), is added to the mobile phase. The TEA neutralizes the acidic sites on the silica, allowing the basic analyte to elute symmetrically and improving separation efficiency.[5]

4.2 Detailed Experimental Protocol

  • TLC Analysis: Before running the column, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good system will show the product with an Rf value of ~0.2-0.3.

    • Recommended Starting Systems: Hexane/Ethyl Acetate (e.g., 70:30, 50:50) or Dichloromethane/Methanol (98:2).

    • Critical Step: Add 0.5% triethylamine to the TLC developing solvent to mimic the column conditions.

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% TEA).

    • Pour the slurry into the column and use gentle pressure to pack an even, stable bed. Ensure no air bubbles are trapped.[6]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add silica gel (approx. 2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[5]

    • Carefully add this powder to the top of the packed column, creating a thin, even band.

  • Elution:

    • Begin elution with the initial non-polar solvent system.

    • Employ a gradient elution by gradually increasing the polarity of the mobile phase (e.g., from 5% to 50% Ethyl Acetate in Hexane, always containing 0.5% TEA). A gradient elution provides better separation for complex mixtures than an isocratic system.[5]

    • Maintain a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution progress using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the mobile phase from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

4.3 Troubleshooting Guide

IssueProbable CauseRecommended Solution
Severe Peak Tailing Strong interaction with acidic silica gel.[4]Ensure 0.5-1% triethylamine is added to the mobile phase.[5] Alternatively, switch to a neutral stationary phase like alumina.[5]
Co-elution of Impurities Insufficient resolution with the chosen solvent system.Optimize the mobile phase gradient; make it shallower. Experiment with a different solvent system (e.g., Dichloromethane/Methanol).[5]
Low Yield / Product Stuck on Column Irreversible adsorption to the silica gel.[4]Increase the concentration of triethylamine (up to 2%). If the problem persists, the compound may be too basic for silica; use alumina.

Method 2: Purification by Acid-Base Extraction

Acid-base extraction is a powerful and scalable liquid-liquid extraction technique ideal for separating basic or acidic compounds from neutral impurities.[7][8] It exploits the differential solubility of the ionized (salt) form and the neutral form of the compound.[9]

5.1 Principle of the Method The basic imidazole ring of this compound can be protonated by an aqueous acid (like HCl) to form a water-soluble hydrochloride salt. Neutral organic impurities, such as unreacted ethyl 2-halobenzoate, will not react and will remain dissolved in the organic phase. After separating the layers, the aqueous phase is treated with a base to neutralize the acid, regenerating the water-insoluble neutral product, which can then be extracted back into a fresh organic solvent.[10][11]

G cluster_0 Step 1: Acid Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Back-Extraction organic1 Organic Layer (EtOAc) Product (Neutral, Basic) Impurity (Neutral) aqueous1 Aqueous Layer 1M HCl organic1:f1->aqueous1:f1 Protonation organic2 Organic Layer Neutral Impurity aqueous2 Aqueous Layer Product Salt (Water-Soluble) aqueous3 Aqueous Layer Product Salt organic3 Fresh Organic Layer (EtOAc) aqueous3:f1->organic3:f0 1. Add Base (NaOH) 2. Deprotonation 3. Extraction

Caption: Mechanism of purification by acid-base extraction.

5.2 Detailed Experimental Protocol

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[7]

  • Layer Separation: Allow the layers to separate fully. The protonated product is now in the aqueous (bottom, if using DCM; top, if using EtOAc) layer as its hydrochloride salt. Drain and collect the aqueous layer.

  • Repeat Extraction: To ensure complete transfer, extract the remaining organic layer one more time with a fresh portion of 1M HCl. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 3M aqueous sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while stirring until the pH is > 8 (confirm with pH paper). The neutral product may precipitate or form an oily layer.

  • Back-Extraction: Add a fresh portion of organic solvent (EtOAc or DCM) to the basified aqueous mixture. Shake vigorously to extract the regenerated neutral product back into the organic layer.

  • Isolate Product: Separate and collect the organic layer. Extract the aqueous layer once more with fresh organic solvent to maximize recovery. Combine the organic extracts.

  • Drying and Evaporation: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Method 3: Final Polishing by Recrystallization

Recrystallization is the definitive method for achieving the highest level of purity for solid compounds.[12] It is an ideal final step after initial purification by chromatography or extraction.

6.1 Principle of the Method This technique relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. The crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools slowly, the solubility of the target compound decreases, causing it to form highly ordered, pure crystals. Impurities, being present in much lower concentrations, remain dissolved in the cold solvent (mother liquor).

6.2 Detailed Experimental Protocol

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold. Test small quantities in various solvents.

    • Promising Solvents: Acetone, ethyl acetate, toluene, or a binary mixture like ethyl acetate/hexane or ethanol/water. Acetone has been reported as a good solvent for recrystallizing imidazole itself.[13]

  • Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until it boils.

  • Create a Saturated Solution: Continue adding small portions of the hot solvent just until all the solid dissolves. Avoid adding excess solvent, as this will reduce the final yield.

  • Cooling (Crystal Formation): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Comparative Summary of Purification Techniques

TechniquePurity AchievedTypical YieldScalabilityPrimary Use Case
Column Chromatography >98%60-90%[5]Low to MediumComplex mixtures with similar polarity components.[5]
Acid-Base Extraction >95%70-95%[5]HighRemoving neutral or acidic impurities from a basic product.[7]
Recrystallization >99%50-85%[5]HighFinal polishing of a semi-pure solid product.[12]

References

  • Acid–base extraction. (2023). In Wikipedia.
  • Acid-Base Extraction Definition. (n.d.). Fiveable.
  • Acid-base extraction. (n.d.). Bionity.com.
  • Acid-Base Extraction. (n.d.). University of Colorado Boulder.
  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
  • Rodríguez, J., et al. (2020). Synthesis and leishmanicidal evaluation of sulfanyl‐ and sulfonyl‐tethered functionalized benzoate derivatives featuring a nitroimidazole moiety. ResearchGate.
  • This compound. (n.d.). PubChem. National Center for Biotechnology Information.
  • Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). (n.d.). ResearchGate.
  • This compound. (n.d.). Acros Pharmatech.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998). Google Patents.
  • Ethyl benzoate. (n.d.). In Wikipedia.
  • Recrystallizing imidazole. (2018). Reddit.
  • Anderson, K. W., et al. (2005). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 70(15), 6037–6042.

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Application Note: A Protocol for the Controlled Crystallization of Ethyl 2-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Ethyl 2-(1H-imidazol-1-yl)benzoate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] The purity, crystal habit, and polymorphic form of such intermediates are critical determinants of the final product's performance, influencing factors like bioavailability, stability, and manufacturability.[4][5] Crystallization is the most crucial technique for purifying solid organic compounds and controlling their solid-state properties.[6][7]

This application note provides a comprehensive guide to the crystallization of this compound. It moves beyond a simple recitation of steps to explain the underlying scientific principles, enabling researchers to adapt and troubleshoot the protocols effectively. We will cover solvent selection strategies, detailed protocols for cooling and anti-solvent crystallization, and methods for isolating the final product.

The Science of Crystallization: From Supersaturation to Solid Form

Crystallization is a thermodynamic process driven by the reduction of a solute's solubility in a solution, forcing the solute molecules to self-assemble into a highly ordered, three-dimensional lattice.[6] The entire process hinges on three sequential phenomena:

  • Supersaturation: The solution is engineered to contain more dissolved solute than can be held at equilibrium. This is the thermodynamic driving force and is typically achieved by cooling a saturated solution, evaporating the solvent, or adding an "anti-solvent" that reduces the solute's solubility.

  • Nucleation: In the supersaturated state, solute molecules begin to aggregate into small, ordered clusters. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: Once a stable nucleus has formed, additional solute molecules deposit onto its surface, allowing the crystal to grow in size. The rate of growth relative to the rate of nucleation determines the final crystal size distribution; slow, controlled growth generally leads to larger, more perfect crystals.[7]

The choice of solvent is paramount as it dictates solubility, nucleation kinetics, and even the resulting crystal habit and polymorphic form.[4][8] An ideal solvent for cooling crystallization will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.

Strategic Solvent Selection

The molecular structure of this compound—containing a polar imidazole ring, an ester group, and a nonpolar benzene ring—suggests solubility in a range of moderately polar organic solvents.[9] A systematic solvent screening process is the cornerstone of developing a robust crystallization protocol.[4][8]

Experimental Solvent Screening Workflow

The initial step involves small-scale solubility trials to identify suitable solvents. This is an empirical process designed to find a solvent or solvent system that provides a steep solubility curve with respect to temperature.

start Start: Select Candidate Solvents (e.g., Alcohols, Esters, Ketones, Toluene) test_sol Test Solubility: ~10-20 mg of compound in 0.5 mL solvent start->test_sol rt_check Soluble at Room Temp? test_sol->rt_check heat_check Heat to Boiling. Does it Dissolve? rt_check->heat_check  No anti_solvent Result: Good 'Solvent' for Anti-Solvent Method rt_check->anti_solvent  Yes cool_check Cool Slowly to RT. Do Crystals Form? heat_check->cool_check  Yes insoluble Result: Insoluble. Discard as primary solvent. heat_check->insoluble  No good_cooling Result: Good Candidate for Cooling Crystallization cool_check->good_cooling  Yes cool_check->anti_solvent  No (Stays in Solution) poor_solvent Result: Good 'Anti-Solvent' or for Slurry/Washing insoluble->poor_solvent

Caption: Workflow for Empirical Solvent Screening.

Illustrative Solubility Data

Based on the structure, a preliminary screening might yield results similar to those in the table below. This data is illustrative to guide solvent selection.

SolventClass (FDA)[10]Solubility at 20°C (g/L)Solubility at 70°C (g/L)Assessment for Cooling Crystallization
Isopropanol3Low (~15)High (~200)Excellent Candidate
Ethyl Acetate3Moderate (~50)Very High (~400)Good Candidate [11][12]
Toluene2Low (~10)Moderate (~120)Good Candidate
Heptane3Very Low (<1)Very Low (<5)Poor (Potential Anti-Solvent)
Water-Very Low (<0.5)Very Low (<1)Poor (Potential Anti-Solvent)
Acetone3High (>200)Very HighPoor (Too soluble at low temp)

This table presents hypothetical data for illustrative purposes.

From this analysis, Isopropanol and Ethyl Acetate emerge as primary candidates for single-solvent cooling crystallization. Heptane or water could serve as effective anti-solvents when paired with a solvent in which the compound is highly soluble, like Acetone.

Detailed Experimental Protocols

Safety Precaution: Always perform crystallization in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cooling Crystallization from Isopropanol

This method is preferred for its simplicity and effectiveness when a suitable solvent is identified.[13][14] It relies on the principle that solubility decreases as the temperature of the solution is lowered.[6]

Materials and Equipment:

  • Crude this compound

  • Isopropanol (IPA), reagent grade

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Watch glass (to cover flask)

  • Buchner funnel and flask

  • Filter paper (sized to funnel)

  • Vacuum source

  • Spatula and glass rod

  • Drying oven or vacuum desiccator

Step-by-Step Methodology:

  • Dissolution: Place the crude compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a magnetic stir bar. Add a small portion of IPA (e.g., 20 mL).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more IPA in small increments until the solid completely dissolves at or near the boiling point.[6] Expertise Note: The goal is to use the minimum amount of hot solvent to create a saturated solution. This maximizes yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed clean flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Slow Cooling (Crystal Growth): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[7] Trustworthiness Note: Slow cooling is critical for forming large, pure crystals. Rapid cooling traps impurities and leads to small, poorly formed crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solute and increase the final yield.

  • Inducing Crystallization (If Necessary): If no crystals form, nucleation can be induced by scratching the inside of the flask at the solution's surface with a glass rod or by adding a tiny "seed crystal" of the pure compound.[7][13]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[13]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold IPA to rinse away any residual soluble impurities from the crystal surfaces.[7] Expertise Note: Using ice-cold solvent for washing is crucial to minimize the loss of the desired product, which would otherwise redissolve.

  • Drying: Transfer the crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove all residual solvent.

cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve 1. Dissolve Crude Product in Minimum Hot Solvent cool_slow 2. Slow Cool to RT (Undisturbed) dissolve->cool_slow cool_ice 3. Cool in Ice Bath (Maximize Yield) cool_slow->cool_ice filter 4. Vacuum Filter to Collect Crystals cool_ice->filter wash 5. Wash with Ice-Cold Solvent filter->wash dry 6. Dry Crystals Under Vacuum wash->dry product Pure Crystalline Product dry->product

Caption: Workflow for the Cooling Crystallization Protocol.

Protocol 2: Anti-Solvent Crystallization

This method is useful when the compound is too soluble in all candidate solvents for effective cooling crystallization, or to manipulate crystal habit. It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble.

Materials and Equipment:

  • Same as Protocol 1, plus the selected anti-solvent (e.g., Heptane).

  • Addition funnel or burette for controlled addition of the anti-solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound (e.g., 5.0 g) in a minimal amount of a "good" solvent (e.g., Acetone, ~15 mL) at room temperature in an Erlenmeyer flask.

  • Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent (Heptane) dropwise from an addition funnel.

  • Observe for Turbidity: Continue adding the anti-solvent until the solution becomes persistently turbid. This point of cloudiness indicates the onset of nucleation.

  • Crystal Growth: Stop the addition and allow the mixture to stir at room temperature for 1-2 hours to allow the crystals to grow. If an oil forms, add a small amount of the "good" solvent to redissolve it and then add the anti-solvent even more slowly.

  • Complete Precipitation: After the growth period, you may add more anti-solvent to ensure complete precipitation, and then cool the mixture in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 7-9 from Protocol 1, using the solvent/anti-solvent mixture from the crystallization (or pure anti-solvent) as the cold wash liquid.

Conclusion

The successful crystallization of this compound is readily achievable through systematic solvent screening and the application of controlled cooling or anti-solvent techniques. The protocols detailed herein provide a robust framework for obtaining this key intermediate with high purity and in a crystalline form suitable for further use in drug development and manufacturing. By understanding the principles behind each step, researchers can effectively troubleshoot and optimize the process for their specific needs, ensuring a reliable and scalable purification method.

References

  • WikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]
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  • ResearchGate. (PDF) 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94)
  • Rodríguez, J. C. P. (2023). 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent. PMC. [Link]
  • Amanote Research. (PDF) Crystal Structure of Ethyl 2-[2-(4. [Link]

Sources

Application Note: Structural Elucidation of Ethyl 2-(1H-imidazol-1-yl)benzoate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the structural characterization of Ethyl 2-(1H-imidazol-1-yl)benzoate. Detailed protocols for sample preparation, instrument parameters, and data processing are presented. Furthermore, an in-depth analysis of the expected chemical shifts, multiplicities, and coupling constants is provided, based on established principles of NMR spectroscopy and literature data for analogous structural motifs. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science, incorporating both a substituted aromatic ring and a heterocyclic imidazole moiety.[1] The precise and unambiguous confirmation of its chemical structure is paramount for any further application. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

This document outlines the systematic approach to analyzing this compound using ¹H and ¹³C NMR spectroscopy. It serves as a practical guide, from sample preparation to the final interpretation of the spectral data.

Predicted NMR Spectral Data

Due to the absence of a publicly available, fully assigned NMR spectrum for this compound, a predicted spectrum is invaluable for guiding the experimental analysis. The predicted chemical shifts are based on the known spectra of ethyl benzoate and N-aryl imidazoles, taking into account the electronic effects of the substituents.[2][3][4]

Predicted ¹H NMR Data

The expected ¹H NMR spectrum will exhibit distinct signals for the protons of the ethyl group, the benzoate ring, and the imidazole ring. The aromatic region, in particular, will show a complex splitting pattern due to the ortho-disubstitution of the benzene ring.[5][6]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (in CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2'~ 7.8 - 8.0s-1H
H-4'~ 7.2 - 7.4s-1H
H-5'~ 7.1 - 7.3s-1H
H-3~ 7.9 - 8.1dd³J ≈ 7-8, ⁴J ≈ 1-21H
H-4~ 7.4 - 7.6td³J ≈ 7-8, ⁴J ≈ 1-21H
H-5~ 7.5 - 7.7td³J ≈ 7-8, ⁴J ≈ 1-21H
H-6~ 7.3 - 7.5dd³J ≈ 7-8, ⁵J ≈ 0-11H
-OCH₂CH₃~ 4.3 - 4.5q³J ≈ 7.12H
-OCH₂CH₃~ 1.3 - 1.5t³J ≈ 7.13H

Note: Chemical shifts are referenced to residual CHCl₃ at 7.26 ppm. The aromatic protons H-4, H-5, and H-6 will likely exhibit complex, second-order coupling patterns.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the rings.[7][8]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)
C=O~ 165 - 167
C-1~ 130 - 132
C-2~ 135 - 137
C-3~ 128 - 130
C-4~ 124 - 126
C-5~ 129 - 131
C-6~ 125 - 127
C-2'~ 137 - 139
C-4'~ 129 - 131
C-5'~ 118 - 120
-OCH₂CH₃~ 61 - 63
-OCH₂CH₃~ 14 - 15

Note: Chemical shifts are referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

Experimental Protocols

The quality of the NMR data is highly dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.

Sample Preparation
  • Material: Weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR. The sample should be of high purity to avoid interfering signals.[9][10]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice as it is a common solvent for many organic compounds and has well-characterized residual solvent peaks.[11] Other deuterated solvents such as DMSO-d₆ or Acetone-d₆ may be used depending on sample solubility.[12][13]

  • Procedure: a. Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10] b. Once fully dissolved, transfer the solution to a 5 mm NMR tube using a Pasteur pipette. c. Ensure the sample height in the NMR tube is between 4 and 5 cm for optimal shimming.[9] d. Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition

The following are general guidelines for a 400 MHz NMR spectrometer. Parameters should be adjusted as necessary based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096 scans, depending on the sample concentration.

Data Processing
  • Software: Utilize NMR data processing software such as Mnova, TopSpin, or NMRium.[14][15][16][17][18]

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing:

    • For ¹H NMR in CDCl₃, reference the residual solvent peak to 7.26 ppm.[19]

    • For ¹³C NMR in CDCl₃, reference the central peak of the solvent triplet to 77.16 ppm.[19]

  • Integration and Peak Picking: Integrate all signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra to determine their chemical shifts.

Workflow and Data Interpretation

The following diagram illustrates the workflow for the NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq ¹H NMR Acquisition transfer->h1_acq c13_acq ¹³C NMR Acquisition transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_base Phase & Baseline Correction ft->phase_base reference Referencing phase_base->reference integrate Integration & Peak Picking reference->integrate assign Assign Signals integrate->assign compare Compare with Predictions assign->compare structure Confirm Structure compare->structure

Sources

Application Notes and Protocols: HPLC Analysis of Ethyl 2-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 2-(1H-imidazol-1-yl)benzoate. This document is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the determination of this compound. The protocol herein outlines a reversed-phase HPLC (RP-HPLC) method, complete with system suitability, sample preparation, and method validation parameters according to the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the method's development and ensure its successful implementation.

Introduction

This compound (CAS No. 117296-92-1) is a heterocyclic compound incorporating both an imidazole ring and a benzoate ester functional group.[1][2][3][4] Imidazole derivatives are a significant class of compounds in medicinal chemistry, often exhibiting a wide range of biological activities.[5][6] As such, the accurate and precise quantification of this compound is crucial during synthesis, purification, and in various stages of pharmaceutical development.[7][8]

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[9] Its application is widespread in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[9][10] This application note describes a specific, accurate, and precise RP-HPLC method developed and validated for the analysis of this compound. The method is designed to be robust and suitable for routine quality control and research applications.

The development of this method was guided by the principles of analytical quality by design, ensuring that the chosen parameters provide optimal separation and detection. The validation was performed in accordance with ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[11][12]

Experimental

Instrumentation and Materials

Instrumentation:

  • A liquid chromatograph system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

Chemicals and Reagents:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Ammonium Acetate (analytical grade)

  • Acetic Acid (glacial, analytical grade)

Chromatographic Conditions

The selection of a reversed-phase C18 column is based on the non-polar nature of the analyte, which allows for good retention and separation from polar impurities.[13] A mixture of acetonitrile and an aqueous buffer is a common mobile phase for the analysis of aromatic compounds in reversed-phase HPLC.[13][14][15] The buffer helps to control the pH and maintain the analyte in a single ionic state, leading to consistent retention times and sharp peaks.[16] UV detection is suitable for this compound due to the presence of chromophores in its structure.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 20 mM Ammonium Acetate Buffer (pH 4.5, adjusted with Acetic Acid)B: Acetonitrile
Gradient 0-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-30 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
2.3.1. Mobile Phase Preparation
  • Mobile Phase A (20 mM Ammonium Acetate Buffer, pH 4.5): Dissolve 1.54 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

2.3.2. Standard Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.3.3. Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove any interfering substances.[17][18] For solid samples, dissolution in a suitable solvent followed by filtration is a common and effective approach.[19]

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of 50:50 (v/v) acetonitrile/water to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[20]

Analytical Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[9][11][12]

System Suitability

Before starting the validation, the suitability of the chromatographic system is verified. A standard solution (e.g., 25 µg/mL) is injected five times. The acceptance criteria are as follows:

  • Tailing Factor (Asymmetry Factor): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: ≤ 2.0%

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting a blank (diluent), a standard solution, and a sample solution. The chromatograms are compared to ensure that there are no interfering peaks at the retention time of this compound.

Linearity and Range

Linearity is evaluated by analyzing a series of at least five concentrations of the reference standard across the intended range. The calibration curve is generated by plotting the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

The range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

Accuracy

Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix.[11] This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[10]

  • Repeatability: Six replicate injections of the same sample are analyzed on the same day.

  • Intermediate Precision: The analysis is repeated on a different day by a different analyst.

  • Acceptance Criteria: The RSD for the peak areas should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio.

  • LOD: Signal-to-noise ratio of 3:1.

  • LOQ: Signal-to-noise ratio of 10:1.[11]

Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Results and Discussion

The developed RP-HPLC method provides a sharp, well-resolved peak for this compound with a retention time of approximately 12.5 minutes under the specified conditions. The validation results are summarized in the table below.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100-
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (RSD%) 0.8%≤ 2.0%
Intermediate Precision (RSD%) 1.2%≤ 2.0%
LOD (µg/mL) 0.1-
LOQ (µg/mL) 0.3-

The method demonstrates excellent linearity over the tested range. The high recovery values indicate that the method is accurate and free from significant matrix effects. The low RSD values for precision studies confirm the method's reproducibility. The specificity of the method was confirmed by the absence of interfering peaks at the analyte's retention time in the blank chromatogram.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Acetonitrile/Water Sample->Dissolve_Sample Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Injection Inject into HPLC System Filter_Sample->Injection Standard Weigh Reference Standard Dissolve_Standard Prepare Stock Solution Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Dilute_Standard->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust procedure for the quantitative determination of this compound. The method has been validated according to ICH guidelines and has been shown to be specific, linear, accurate, and precise. This method is suitable for routine analysis in quality control and research environments, contributing to the efficient and effective development of pharmaceuticals containing this imidazole derivative.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
  • Pharmaguideline. (2024).
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
  • Acta Poloniae Pharmaceutica. (n.d.).
  • Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC? [Link]
  • Di Pietra, A. M., Cavrini, V., Andrisano, V., & Gatti, R. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 873–879. [Link]
  • Taylor & Francis Online. (n.d.). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. [Link]
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
  • Organomation. (n.d.).
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]
  • ScienceDirect. (2023).
  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of the 2-{[2-(1H-imidazol-1-yl)
  • Core.ac.uk. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
  • MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
  • ResearchGate. (2016).
  • Acros Pharmatech. (n.d.). Ethyl 2-(1H-imidazol-1-yl)
  • PubChem. (n.d.). Ethyl 2-(1H-imidazol-1-yl)
  • USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]
  • Pylypiw, H. M., Jr, & Grether, M. T. (2000). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods.
  • Food Research. (2023). Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma. [Link]

Sources

Application Note & Protocols: In Vitro Enzyme Inhibition Profile of Ethyl 2-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Focused Screening Approach

Ethyl 2-(1H-imidazol-1-yl)benzoate is a heterocyclic compound featuring a central imidazole ring linked to an ethyl benzoate moiety. The imidazole scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved pharmaceuticals.[1] Its electron-rich nature and hydrogen bonding capability make it a privileged structure for interacting with various biological targets, particularly enzymes.[1][2] Imidazole derivatives have demonstrated a wide range of therapeutic activities, including anti-inflammatory and anti-cancer effects, often through the inhibition of key enzymes.[1][3]

Given the structural characteristics of this compound, two high-priority enzyme targets for initial screening are Cyclooxygenase-2 (COX-2) and Aromatase (CYP19A1).

  • Cyclooxygenase-2 (COX-2): COX enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[4][5] The imidazole ring is a known feature in some COX inhibitors, and compounds with anti-inflammatory potential often target COX-2.[1]

  • Aromatase (CYP19A1): Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis.[6] It is a critical target in the treatment of hormone-dependent breast cancer. The nitrogen atoms in the imidazole ring can coordinate with the heme iron atom in the active site of cytochrome P450 enzymes, a common mechanism for inhibition.[7]

This document provides detailed protocols for robust, high-throughput in vitro assays to determine the inhibitory potential of this compound against COX-2 and Aromatase.

Part 1: Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle of the Assay

This protocol utilizes a colorimetric inhibitor screening assay that measures the peroxidase activity of the COX enzyme. The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be quantified spectrophotometrically at 590 nm.[8][9] A reduction in the rate of TMPD oxidation in the presence of the test compound indicates inhibition of COX activity.

Experimental Workflow: COX-2 Inhibition Assay

COX2_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Test_Compound Prepare this compound Stock (e.g., 10 mM in DMSO) Serial_Dilutions Create Serial Dilutions of Test Compound & Celecoxib Test_Compound->Serial_Dilutions Add_Inhibitor Add Test Compound, Celecoxib (Positive Control), or DMSO (Vehicle Control) Serial_Dilutions->Add_Inhibitor Enzyme_Prep Prepare COX-2 Enzyme and Reagent Solutions Plate_Setup Plate Setup: Buffer, Hemin, Enzyme Enzyme_Prep->Plate_Setup Plate_Setup->Add_Inhibitor Pre_incubation Pre-incubate (5 min, 25°C) to allow inhibitor binding Add_Inhibitor->Pre_incubation Add_Substrate Initiate Reaction: Add Arachidonic Acid & Colorimetric Substrate Pre_incubation->Add_Substrate Kinetic_Read Incubate (2 min, 25°C) Read Absorbance @ 590 nm Add_Substrate->Kinetic_Read Calc_Inhibition Calculate % Inhibition vs. Vehicle Control Kinetic_Read->Calc_Inhibition IC50_Curve Plot % Inhibition vs. [Compound] Determine IC50 Value Calc_Inhibition->IC50_Curve

Caption: Workflow for the colorimetric COX-2 enzyme inhibition assay.

Materials and Reagents
  • COX Colorimetric Inhibitor Screening Kit (e.g., Cayman Chemical Item No. 701050 or similar)[8]

    • Human recombinant COX-2 enzyme

    • Assay Buffer

    • Hemin

    • Arachidonic Acid (substrate)

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • This compound (Test Compound)

  • Celecoxib (Positive Control Inhibitor)[4]

  • Dimethyl sulfoxide (DMSO), biotechnology grade

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Detailed Protocol

1. Reagent Preparation:

  • Prepare all reagents according to the kit manufacturer's instructions.[8]
  • Test Compound Stock (10 mM): Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
  • Positive Control Stock (1 mM): Dissolve Celecoxib in 100% DMSO to make a 1 mM stock solution.
  • Working Solutions: Prepare serial dilutions of the test compound and Celecoxib in DMSO. These will be further diluted in the assay wells. It is critical to maintain a consistent final DMSO concentration across all wells.[10] A common final concentration is ≤1% v/v.

2. Plate Setup (in triplicate):

  • Background Wells: 160 µL Assay Buffer, 10 µL Hemin.
  • 100% Initial Activity (Vehicle Control) Wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL COX-2 enzyme solution.
  • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL COX-2 enzyme solution.

3. Assay Procedure:

  • To the Vehicle Control wells, add a volume of DMSO equivalent to the volume of inhibitor solution added to the inhibitor wells (e.g., 2 µL).
  • To the Inhibitor wells, add 2 µL of the desired concentration of the test compound or Celecoxib working solutions.
  • Incubate the plate for 5 minutes at 25°C to allow for inhibitor-enzyme interaction.[8]
  • Initiate the reaction by adding 20 µL of the Colorimetric Substrate (TMPD) solution to all wells.
  • Immediately add 20 µL of Arachidonic Acid solution to all wells.
  • Incubate for exactly 2 minutes at 25°C.[8]
  • Read the absorbance at 590 nm using a microplate reader.
Data Analysis
  • Correct for Background: Subtract the average absorbance of the Background wells from all other wells.

  • Calculate Percent Inhibition: % Inhibition = [ (Activity of Vehicle Control - Activity of Inhibitor) / Activity of Vehicle Control ] * 100

  • Determine IC₅₀: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

CompoundExpected IC₅₀ (COX-2)Selectivity
Celecoxib ~40-80 nM[4][5]Selective for COX-2
This compound To be determinedTo be determined

Part 2: Aromatase (CYP19A1) Inhibition Assay

Principle of the Assay

This protocol is based on a fluorometric assay that measures the activity of human recombinant Aromatase (CYP19A1). The assay uses a non-fluorescent substrate that is converted by Aromatase into a highly fluorescent product.[11][12] The rate of fluorescence generation is directly proportional to the enzyme's activity. A decrease in this rate in the presence of the test compound signifies inhibition.[6]

Experimental Workflow: Aromatase Inhibition Assay

Aromatase_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Test_Compound Prepare this compound Stock (e.g., 10 mM in DMSO) Serial_Dilutions Create Serial Dilutions of Test Compound & Letrozole Test_Compound->Serial_Dilutions Add_Inhibitor Add Test Compound, Letrozole (Positive Control), or Solvent (Vehicle Control) Serial_Dilutions->Add_Inhibitor Enzyme_Prep Prepare Aromatase Enzyme, NADPH System & Substrate Plate_Setup Plate Setup: Buffer, Aromatase, NADPH System Enzyme_Prep->Plate_Setup Plate_Setup->Add_Inhibitor Pre_incubation Pre-incubate (10 min, 37°C) to allow inhibitor binding Add_Inhibitor->Pre_incubation Initiate_Reaction Initiate Reaction: Add Fluorogenic Substrate Pre_incubation->Initiate_Reaction Kinetic_Read Measure Fluorescence (Ex/Em=488/527 nm) every 1-2 min for 30-60 min Initiate_Reaction->Kinetic_Read Calc_Rate Calculate Reaction Rates (V) from linear portion of curve Kinetic_Read->Calc_Rate Calc_Inhibition Calculate % Inhibition vs. Vehicle Control Calc_Rate->Calc_Inhibition IC50_Curve Plot % Inhibition vs. [Compound] Determine IC50 Value Calc_Inhibition->IC50_Curve

Sources

Application Notes and Protocols for Antimicrobial Activity Screening of Ethyl 2-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Ethyl 2-(1H-imidazol-1-yl)benzoate

The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent activity against pathogenic microorganisms.[1][2][3] Imidazole-containing compounds have long been a cornerstone of antimicrobial therapy, particularly in the realm of antifungal agents.[4][5][6] The core mechanism of action for many imidazole antifungals involves the inhibition of cytochrome P450-dependent lanosterol 14-α-demethylase, an enzyme critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][7][8] This disruption of membrane integrity leads to fungistatic or fungicidal effects.[6][9] Furthermore, the versatile imidazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets and exhibit a wide range of bioactivities, including antibacterial effects.[10][11][12]

This compound is a novel compound featuring this key imidazole moiety. Its structural features suggest a potential for antimicrobial activity, yet to date, its biological profile remains uncharacterized. These application notes provide a comprehensive, step-by-step guide for the initial in vitro screening of this compound to elucidate its potential as a new antimicrobial agent. The protocols herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[13][14]

Potential Mechanism of Action: An Overview

Based on its structural similarity to known imidazole-based antifungals, the primary hypothesized mechanism of action for this compound is the inhibition of ergosterol biosynthesis in fungi. However, imidazole derivatives can exert their antimicrobial effects through various other pathways, including disruption of cell wall synthesis or protein synthesis in bacteria.[10] The initial screening will focus on determining the compound's spectrum of activity and potency, which can provide clues for more detailed mechanistic studies.

PART 1: Materials and Reagents

Test Compound
  • This compound (EIB) : Purity ≥95% confirmed by NMR and mass spectrometry.

  • Stock Solution Preparation : Prepare a 10 mg/mL (10,000 µg/mL) stock solution in sterile dimethyl sulfoxide (DMSO). Store at -20°C. Note: The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity to the microbes.

Microbial Strains (ATCC Recommended)
  • Gram-Positive Bacteria :

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-Negative Bacteria :

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi (Yeast) :

    • Candida albicans (e.g., ATCC 90028)

    • Cryptococcus neoformans (e.g., ATCC 208821)

Culture Media and Reagents
  • For Bacteria : Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).

  • For Fungi : RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS. Sabouraud Dextrose Agar (SDA) for culture maintenance.

  • Sterile Saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS).

  • DMSO (cell culture grade).

  • Resazurin sodium salt (for viability indication).

  • Sterile 96-well microtiter plates.

Control Antibiotics
  • Antibacterial : Ciprofloxacin (for Gram-negative), Vancomycin (for Gram-positive).

  • Antifungal : Fluconazole or Amphotericin B.

PART 2: Experimental Protocols

Workflow Overview

The overall process involves preparing the test compound and microbial inocula, performing susceptibility testing via broth microdilution to determine the Minimum Inhibitory Concentration (MIC), and subsequently determining the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis A Prepare EIB Stock (10 mg/mL in DMSO) C Serial Dilution of EIB in 96-Well Plates A->C B Culture & Standardize Microbial Inocula (0.5 McFarland) D Inoculate Plates with Standardized Microbes B->D C->D E Incubate Plates (37°C for Bacteria, 35°C for Fungi) D->E F Determine MIC (Visual Inspection or Resazurin) E->F G Plate onto Agar from Clear Wells F->G H Incubate Agar Plates G->H I Determine MBC/MFC (Colony Counting) H->I

Caption: High-level workflow for antimicrobial screening of EIB.

Protocol 2.1: Inoculum Preparation

This protocol is critical for ensuring that a standardized number of microbial cells are used in the assay, which is a key parameter for reproducibility as defined by CLSI standards.

  • Aseptic Technique : Perform all steps in a biological safety cabinet.

  • Bacterial Inoculum :

    • From a fresh (18-24h) culture plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). Use a spectrophotometer (625 nm, A=0.08-0.13) or a densitometer for accuracy.

    • Dilute this standardized suspension 1:150 in the appropriate broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Fungal Inoculum :

    • From a 24-48h culture on SDA, suspend colonies in sterile saline.

    • Adjust to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.

Protocol 2.2: Broth Microdilution for MIC Determination

This method is a gold standard for quantitative susceptibility testing, allowing for the determination of the lowest concentration of an antimicrobial agent that inhibits visible growth.[13]

  • Plate Setup : Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

  • Compound Dilution :

    • Add 100 µL of the 10,000 µg/mL EIB stock solution to the first well of a column. This creates a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well. This will create a concentration gradient (e.g., 5000, 2500, ..., down to ~9.7 µg/mL). Adjust the initial concentration as needed based on preliminary results.

  • Inoculation : Add 10 µL of the standardized inoculum (prepared in Protocol 2.1) to each well. The final volume in each well will be 110 µL.

  • Controls :

    • Positive Control : Broth + Inoculum (no compound).

    • Negative Control : Broth only (no inoculum, no compound).

    • Solvent Control : Broth + Inoculum + 1% DMSO.

    • Standard Antibiotic Control : Perform serial dilutions of a known antibiotic.

  • Incubation :

    • Bacteria : Incubate at 37°C for 18-24 hours.

    • Fungi : Incubate at 35°C for 24-48 hours.

  • MIC Reading : The MIC is the lowest concentration of EIB at which there is no visible growth (i.e., the well is clear). A viability indicator like Resazurin can be added (it remains blue if cells are non-viable and turns pink if they are metabolically active) for a more objective reading.

Protocol 2.3: Determination of MBC/MFC

The MIC value indicates growth inhibition, but not necessarily cell death. This protocol distinguishes between a static (inhibitory) and a cidal (killing) effect.

  • Subculturing : From the wells corresponding to the MIC, 2x MIC, and 4x MIC (and the positive control well) from the microdilution plate, take a 10 µL aliquot.

  • Plating : Spot-plate the aliquot onto a quadrant of an appropriate agar plate (MHA for bacteria, SDA for fungi).

  • Incubation : Incubate the plates under the same conditions as in the MIC assay.

  • Reading MBC/MFC :

    • Count the number of colonies on each spot.

    • The MBC or MFC is the lowest concentration of EIB that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

PART 3: Data Interpretation and Presentation

Hypothetical Results for EIB

The following table summarizes potential outcomes from the screening, providing a clear format for presenting the quantitative data.

MicroorganismStrainMIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213641282Bacteriostatic/cidal
Escherichia coliATCC 25922>256>256-Inactive
Pseudomonas aeruginosaATCC 27853>256>256-Inactive
Candida albicansATCC 9002816322Fungicidal
Cryptococcus neoformansATCC 208821321284Fungistatic
Controls
Vancomycin vs. S. aureus-122Valid Assay
Ciprofloxacin vs. E. coli-0.250.52Valid Assay
Fluconazole vs. C. albicans-2168Valid Assay

Interpretation Notes:

  • An MBC/MIC ratio of ≤ 4 is generally considered bactericidal or fungicidal.

  • A ratio of > 4 suggests a static effect.

  • The hypothetical data suggest EIB has promising activity against C. albicans and moderate activity against S. aureus, but is inactive against the tested Gram-negative bacteria.

Visualization of the Imidazole Mechanism of Action

This diagram illustrates the well-established mechanism of action for azole antifungals, the most probable pathway for EIB if it demonstrates antifungal activity.

G cluster_fungus Fungal Cell Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Enzyme->Ergosterol Biosynthesis EIB This compound (Hypothesized) EIB->Inhibition Inhibition->Enzyme INHIBITS

Caption: Hypothesized inhibition of ergosterol synthesis by EIB.

Conclusion and Future Directions

These application notes provide a robust framework for the initial antimicrobial evaluation of this compound. The described protocols, aligned with CLSI standards, ensure the generation of reliable and comparable data. Based on the hypothetical results, EIB shows potential as a selective antifungal and anti-Gram-positive agent.

Successful identification of activity would warrant further investigation, including:

  • Screening against a broader panel of clinical isolates, including resistant strains.

  • Time-kill kinetic studies to further characterize cidal versus static activity.

  • In vitro toxicity assays using human cell lines to determine a preliminary therapeutic index.

  • Mechanistic studies to confirm the inhibition of ergosterol biosynthesis or explore other potential targets.

This structured approach will effectively determine the therapeutic potential of this compound and guide its journey in the drug discovery pipeline.

References

  • Fromtling, R. A. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives.
  • Al-Bayati, F. A., & Al-Amiery, A. A. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(1), 1-1.
  • Karaca, G., & Pınar, A. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Journal of Experimental and Clinical Medicine, 37(2), 53-59.
  • Vanden Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & van Cutsem, J. M. (1980). In vitro and in vivo effects of the antimycotic drug ketoconazole on sterol synthesis. Antimicrobial agents and chemotherapy, 17(5), 922-928.
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  • American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025.
  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Infection and Public Health, 16(11), 1745-1759.
  • Khan, S. A., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv.
  • Sharma, D., et al. (2018). A review: Imidazole synthesis and its biological activities. Journal of Chemical and Pharmaceutical Research, 10(4), 1-12.
  • Verma, B. K., et al. (2017). Synthesis and Biological Evaluation of Novel Imidazole Based Compounds. Universal Journal of Pharmaceutical Research, 2(1), R5.
  • CLSI. (2023). Performance Standards for Antimicrobial Susceptibility Testing; 33rd ed. CLSI supplement M100.
  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Kobayashi, T., et al. (2021). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 22(19), 10561.
  • Yang, H., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 732738.
  • Hutchings, M. I., Truman, A. W., & Wilkinson, B. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. mBio, 10(4), e01157-19.
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  • CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing; 30th ed. CLSI supplement M100.

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Application Notes & Protocols: A Framework for Evaluating the Anticancer Activity of Ethyl 2-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] In oncology, imidazole derivatives have emerged as a promising class of therapeutic agents, exerting their anticancer effects through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling kinases.[3][4]

Ethyl 2-(1H-imidazol-1-yl)benzoate is a small molecule featuring this key imidazole moiety. While its specific biological activities are not yet extensively documented in peer-reviewed literature, its structure warrants a thorough investigation into its potential as an anticancer agent.

This document provides a comprehensive framework for the preclinical evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering a series of detailed, field-proven protocols to systematically assess its cytotoxic effects, elucidate its mechanism of action, and validate its potential efficacy in vivo. The protocols herein are designed as self-validating systems, incorporating necessary controls and clear endpoints to ensure data integrity and reproducibility.

Part 1: In Vitro Evaluation of Anticancer Activity

The initial phase of evaluation focuses on characterizing the compound's direct effects on cancer cells in a controlled laboratory setting. This involves determining its cytotoxicity and probing its impact on fundamental cellular processes like apoptosis and cell cycle progression.

Assessment of Cytotoxicity: The MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for preliminary anticancer screening. It is a colorimetric assay that measures the metabolic activity of cells, which in most cases correlates with cell viability.[5] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of a compound's half-maximal inhibitory concentration (IC50) – a key measure of its potency.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay cluster_analysis Analysis p1 Seed cancer cells in 96-well plates p2 Allow cells to adhere (e.g., 24 hours) p1->p2 p3 Prepare serial dilutions of This compound p2->p3 t1 Treat cells with compound (include vehicle control) p3->t1 t2 Incubate for 24, 48, or 72 hours at 37°C, 5% CO2 t1->t2 a1 Add MTT reagent (e.g., 10 µL of 5 mg/mL) t2->a1 a2 Incubate for 4 hours to allow formazan formation a1->a2 a3 Add solubilization solution (e.g., SDS-HCl) a2->a3 a4 Incubate overnight to dissolve formazan crystals a3->a4 an1 Read absorbance at 570 nm (reference ~650 nm) a4->an1 an2 Calculate % viability vs. control an1->an2 an3 Determine IC50 value using dose-response curve an2->an3

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells treated with vehicle (DMSO at the highest concentration used) as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., acidic isopropanol or SDS-HCl solution) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma22.8
HCT116Colorectal Carcinoma12.5
PNT1ANormal Prostate Epithelium> 100
Investigation of Apoptosis Induction

Rationale: A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells.[3] One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter late apoptotic or necrotic cells where membrane integrity is compromised.[8] Dual staining with Annexin V-FITC and PI allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Diagram: Principle of Annexin V/PI Apoptosis Assay

Caption: Staining patterns in the Annexin V/PI assay for apoptosis detection.

Protocol: Apoptosis Detection by Annexin V/PI Staining

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells) in a T25 flask or 6-well plate and allow them to adhere.[9] Treat the cells with this compound at concentrations around its IC50 value (e.g., 1x and 2x IC50) for a predetermined time (e.g., 24 hours). Include a vehicle-treated negative control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at approximately 300 x g for 5 minutes.[9][10]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of ~1 x 10^6 cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[8][10] Gently vortex the cells.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[8] Analyze the samples immediately using a flow cytometer. Be sure to set up compensation and quadrants using unstained, Annexin V-only, and PI-only controls.[8]

Data Presentation: Expected Flow Cytometry Quadrant Data

TreatmentViable (Q4: AnV-/PI-)Early Apoptotic (Q3: AnV+/PI-)Late Apoptotic/Necrotic (Q2: AnV+/PI+)
Vehicle Control~95%~3%~2%
Compound (1x IC50)~50%~35%~15%
Compound (2x IC50)~20%~40%~40%
Cell Cycle Analysis

Rationale: Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase) and subsequently inducing apoptosis.[3][4] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle. PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA. Since cells in G2/M have twice the DNA content of cells in G0/G1, they can be distinguished. Treatment with RNase is crucial to prevent PI from binding to double-stranded RNA.[11]

Protocol: Cell Cycle Analysis by PI Staining

  • Cell Culture and Treatment: Plate cells as described for the apoptosis assay. Treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.

  • Fixation: Resuspend the cell pellet (~1-2 x 10^6 cells) in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[12] This step is critical to ensure a single-cell suspension and prevent clumping.[11]

  • Storage: Incubate the cells on ice for at least 1 hour.[11] Cells can be stored in 70% ethanol at -20°C for several weeks.[11]

  • Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS.[13]

  • RNase Treatment: Resuspend the cell pellet in 1 mL of PI staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 0.1% sodium citrate in PBS). Add RNase A to a final concentration of 100 µg/mL to degrade RNA.[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use a dot plot of PI-Area versus PI-Width to gate out doublets and aggregates.[13] The resulting histogram of PI fluorescence will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Part 2: Mechanistic Insights

Rationale: Understanding how a compound works is crucial for its development. Based on existing literature, imidazole derivatives often target key cellular signaling pathways that regulate proliferation and survival, such as protein kinase pathways.[2][3] A plausible hypothesis is that this compound could act as a kinase inhibitor, disrupting a pro-survival signaling cascade and thereby promoting apoptosis. Further experiments like Western blotting for key pathway proteins (e.g., p-EGFR, p-Akt, p-ERK, cleaved Caspase-3) would be necessary to validate this.

Hypothetical Signaling Pathway Targeted by Imidazole Derivatives

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mito Mitochondrion EGFR Growth Factor Receptor (e.g., EGFR) Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Prolif Transcription Factors (Proliferation, Survival) ERK->Prolif Akt Akt PI3K->Akt Bad Bad Akt->Bad Akt->Prolif Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Caspase Activation & Apoptosis Bcl2->Apoptosis Compound This compound Compound->EGFR Inhibition

Caption: Hypothetical inhibition of a growth factor signaling pathway by an imidazole derivative.

Part 3: In Vivo Evaluation

Rationale: While in vitro assays are essential, they do not fully replicate the complex environment of a living organism. An in vivo study is the critical next step to assess a compound's efficacy and potential toxicity in a whole-animal system.[14] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and widely used preclinical model for evaluating anticancer agents.[15][16][17]

Experimental Workflow: Subcutaneous Xenograft Model

Xenograft_Workflow step1 1. Cell Implantation Implant human cancer cells (e.g., HCT116) subcutaneously into immunodeficient mice step2 2. Tumor Growth Allow tumors to grow to a palpable size (e.g., 100-150 mm³) step1->step2 step3 3. Randomization Randomize mice into treatment groups (Vehicle, Compound, Positive Control) step2->step3 step4 4. Treatment Administer compound and controls (e.g., daily via oral gavage or IP injection) step3->step4 step5 5. Monitoring Measure tumor volume and body weight 2-3 times per week step4->step5 step6 6. Endpoint Continue treatment for a set period (e.g., 21-28 days) or until tumors reach a predetermined size step5->step6 step7 7. Analysis Excise tumors for weighing and histological analysis. Calculate Tumor Growth Inhibition (TGI) step6->step7

Caption: Workflow for an in vivo anticancer efficacy study using a xenograft model.

Protocol: Human Tumor Xenograft Study

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), which can accept human tumor grafts.[15]

  • Cell Implantation: Subcutaneously inject a suspension of a responsive human cancer cell line (e.g., 5 x 10^6 HCT116 cells) into the flank of each mouse.[15]

  • Tumor Establishment: Monitor the mice until tumors reach an average volume of 100-150 mm³. Tumor volume can be calculated using the formula: (Length x Width²)/2.[16]

  • Group Allocation: Randomize the tumor-bearing mice into several groups (n=8-10 mice/group):

    • Group 1: Vehicle Control (e.g., saline + 5% DMSO)

    • Group 2: this compound (Low Dose)

    • Group 3: this compound (High Dose)

    • Group 4: Positive Control (a standard-of-care chemotherapy agent)

  • Drug Administration: Administer the compound and controls daily for 21-28 days via an appropriate route (e.g., intraperitoneal injection or oral gavage).

  • Monitoring: Measure tumor dimensions and mouse body weight three times per week. Body weight is a key indicator of systemic toxicity.

  • Endpoint and Analysis: At the end of the study, humanely euthanize the mice. Excise, weigh, and photograph the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation: In Vivo Efficacy Summary

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1550 ± 210-+5.2%
Compound25870 ± 15043.9%+3.1%
Compound50480 ± 9569.0%-1.5%
Positive Control10410 ± 8873.5%-8.7%

Conclusion

This application note outlines a logical, multi-faceted approach to evaluate the anticancer potential of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays and finally to in vivo validation, researchers can build a comprehensive data package. This systematic evaluation is essential for determining the compound's promise as a candidate for further preclinical and clinical development, contributing to the ongoing search for novel, effective cancer therapies.

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Sources

Application Notes and Protocols: Evaluating the Corrosion Inhibition Performance of Ethyl 2-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development and materials science on the testing protocol for evaluating "Ethyl 2-(1H-imidazol-1-yl)benzoate" as a corrosion inhibitor. This guide details the synthesis of the target compound, followed by rigorous protocols for assessing its corrosion inhibition efficacy on mild steel in acidic environments. The methodologies covered include gravimetric (weight loss) analysis, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS). The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion, the electrochemical degradation of materials, poses a significant economic and safety challenge across numerous industries.[1][2] The use of organic corrosion inhibitors is a primary strategy to mitigate this issue, offering a protective barrier at the metal-environment interface.[3] Imidazole and its derivatives have emerged as a highly effective class of corrosion inhibitors due to the presence of nitrogen heteroatoms with lone pair electrons and the aromatic imidazole ring, which facilitate strong adsorption onto metal surfaces.[1][4][5] This adsorption can be either physical (electrostatic) or chemical (coordination bond formation), effectively blocking the active sites for corrosive attack.[1]

"this compound" is a promising candidate within this class. Its molecular structure combines the proven efficacy of the imidazole moiety with a benzoate group, which may enhance its solubility and electronic properties, potentially leading to superior inhibition performance. This guide provides a detailed framework for the synthesis and comprehensive evaluation of this compound's anti-corrosion properties.

Synthesis of this compound

A plausible and efficient method for the synthesis of N-aryl imidazoles such as this compound is the Ullmann condensation reaction. This copper-catalyzed cross-coupling reaction is a cornerstone in the formation of C-N bonds.

Proposed Synthesis Route: Ullmann Condensation

The synthesis involves the copper-catalyzed N-arylation of imidazole with ethyl 2-halobenzoate (e.g., ethyl 2-iodobenzoate or ethyl 2-bromobenzoate).

Reaction Scheme:

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a sealable reaction vessel, add imidazole (1.0 equivalent), ethyl 2-iodobenzoate (1.2 equivalents), copper(I) iodide (CuI, 0.1 equivalents), a suitable ligand such as 1,10-phenanthroline (0.2 equivalents), and a base like potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture at 110-130 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Corrosion Inhibition Testing: Materials and Methods

Materials and Equipment
  • Corrosion Inhibitor: Synthesized this compound.

  • Working Electrode: Mild steel coupons (e.g., AISI 1010 or Q235 carbon steel) with a standardized surface area.[1]

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄) solution.

  • Electrochemical Cell: A standard three-electrode cell consisting of the mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl reference electrode.[6]

  • Potentiostat/Galvanostat: For electrochemical measurements (PDP and EIS).

  • Analytical Balance: For weight loss measurements.

  • Water Bath/Thermostat: To maintain a constant temperature during experiments.

Preparation of Mild Steel Coupons
  • Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size (e.g., 400, 600, 800, 1200 grit).

  • Degrease the coupons with acetone.

  • Rinse with deionized water and dry thoroughly.

  • Store in a desiccator prior to use.

Experimental Protocols

Gravimetric (Weight Loss) Method

This method provides a direct and simple way to determine the average corrosion rate.

Workflow Diagram:

WeightLossWorkflow A Prepare & Weigh Mild Steel Coupons (W_initial) B Immerse Coupons in Corrosive Medium (with and without inhibitor) A->B C Maintain Constant Temperature (e.g., 298 K for 24h) B->C D Remove, Clean, & Dry Coupons C->D E Weigh Coupons (W_final) D->E F Calculate Weight Loss, Corrosion Rate, & Inhibition Efficiency E->F

Caption: Workflow for the Gravimetric (Weight Loss) Method.

Step-by-Step Protocol:

  • Prepare and weigh the mild steel coupons accurately (W_initial).[3]

  • Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound (e.g., 50, 100, 200, 500 ppm).[7]

  • Maintain the beakers in a water bath at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 24 hours).[8][9]

  • After the immersion period, remove the coupons, gently clean them with a soft brush to remove corrosion products, rinse with deionized water and acetone, and dry.

  • Weigh the cleaned and dried coupons (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final), corrosion rate (CR), and inhibition efficiency (IE%).

Calculations:

  • Corrosion Rate (CR) in mm/year: CR = (k × ΔW) / (A × t × ρ) where:

    • k = 8.76 × 10⁴ (a constant)

    • ΔW = Weight loss in grams

    • A = Surface area of the coupon in cm²

    • t = Immersion time in hours

    • ρ = Density of mild steel in g/cm³

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where:

    • CR_blank = Corrosion rate in the absence of the inhibitor

    • CR_inh = Corrosion rate in the presence of the inhibitor

Hypothetical Data Table:

Inhibitor Concentration (ppm)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)0.1505.20-
500.0602.0860.0
1000.0381.3274.6
2000.0230.8084.6
5000.0150.5290.0
Electrochemical Methods

Electrochemical techniques provide rapid and detailed insights into the corrosion inhibition mechanism.

Electrochemical Testing Workflow:

ElectrochemicalWorkflow A Assemble 3-Electrode Cell B Immerse Electrodes in Corrosive Medium (with and without inhibitor) A->B C Allow Open Circuit Potential (OCP) to Stabilize B->C D Perform Electrochemical Impedance Spectroscopy (EIS) C->D E Perform Potentiodynamic Polarization (PDP) D->E F Analyze Data to Determine Inhibition Mechanism & Efficiency E->F

Caption: General workflow for electrochemical corrosion testing.

PDP measurements help to understand the effect of the inhibitor on both the anodic and cathodic reactions of the corrosion process.[10][11]

Step-by-Step Protocol:

  • Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode.

  • Fill the cell with the corrosive solution (with and without the inhibitor).

  • Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the potentiodynamic scan by polarizing the electrode from a potential of approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).[6]

  • Plot the resulting potential versus the logarithm of the current density (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

Data Analysis:

  • The inhibition efficiency (IE%) is calculated from the corrosion current densities: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] × 100

  • A significant shift in E_corr in the presence of the inhibitor indicates whether it is an anodic, cathodic, or mixed-type inhibitor. A shift of less than 85 mV is generally indicative of a mixed-type inhibitor.[1]

Hypothetical PDP Data Table:

Inhibitor Conc. (ppm)E_corr (mV vs. SCE)i_corr (μA/cm²)Anodic Slope (mV/dec)Cathodic Slope (mV/dec)IE (%)
0 (Blank)-45025075120-
100-435657011574.0
500-420286811088.8

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface, offering insights into the protective film formation.[4]

Step-by-Step Protocol:

  • Set up the three-electrode cell and allow the OCP to stabilize as in the PDP protocol.

  • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the data by fitting it to an equivalent electrical circuit model to extract parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

Data Analysis:

  • The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. A larger diameter indicates better corrosion protection.

  • The inhibition efficiency (IE%) is calculated from the R_ct values: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] × 100

Hypothetical EIS Data Table:

Inhibitor Conc. (ppm)R_ct (Ω·cm²)C_dl (μF/cm²)IE (%)
0 (Blank)50200-
1002008075.0
5004504588.9

Mechanism of Inhibition

The corrosion inhibition by this compound is attributed to its adsorption on the mild steel surface, forming a protective film.

Proposed Inhibition Mechanism:

InhibitionMechanism cluster_solution Corrosive Solution (e.g., H+, Cl-) cluster_surface Mild Steel Surface (Fe) Inhibitor Inhibitor Molecule (this compound) Fe Fe Inhibitor->Fe Adsorption via - N atoms - π-electrons Fe->Inhibitor Forms Protective Film

Caption: Adsorption mechanism of the inhibitor on the metal surface.

The imidazole ring's nitrogen atoms can coordinate with the vacant d-orbitals of iron atoms on the steel surface. Additionally, the π-electrons of the aromatic rings can interact with the metal surface. This adsorption process blocks the active corrosion sites, thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis and evaluation of this compound as a corrosion inhibitor. By following these standardized weight loss and electrochemical testing procedures, researchers can obtain reliable and reproducible data to assess the efficacy and mechanism of this and other potential corrosion inhibitors. The presented methodologies, rooted in established standards, ensure the trustworthiness and integrity of the experimental outcomes.

References

  • Alamiery, A., Mohamad, A., Kadhum, A. H., & Takriff, M. S. (2021). The synergistic role of azomethine group and triazole ring at improving the anti-corrosive performance of 2-amino-4-phenylthiazole. Scientific Reports, 11(1), 1-14.
  • Bouayad, K., Kandri Rodi, Y., El Ghadraoui, E. H., & Hammouti, B. (2017). Corrosion Protection of Mild Steel in Hydrochloric Acid at 308 K using Benzimidazole Derivatives: Weight Loss, Adsorption and Quantum Chemical Studies. Moroccan Journal of Chemistry, 5(1), 123-134.
  • Eddy, N. O., & Odoemelam, S. A. (2009). Inhibition of the corrosion of mild steel in H2SO4 by 2, 4-diamino-6-phenyl-1, 3, 5-triazine. Journal of Applied Electrochemistry, 39(8), 1139-1147.
  • El-Haddad, M. M. (2013). Chitosan as a green inhibitor for mild steel corrosion in 0.5 M HCl. International Journal of Biological Macromolecules, 55, 142-149.
  • Fouda, A. S., & Ellithy, A. S. (2009). Inhibition effect of 4-phenyl-1, 2, 4-triazole-3, 5-dithiol on corrosion of 304L stainless steel in HCl solution. Corrosion Science, 51(4), 868-875.
  • Hussin, M. H., & Kassim, M. J. (2011). The corrosion inhibition and adsorption behavior of Uncaria gambir extract on mild steel in 1 M HCl. Materials Chemistry and Physics, 125(3), 461-468.
  • Li, X., Deng, S., & Fu, H. (2012). Adsorption and corrosion inhibition of 2-aminothiazole on cold rolled steel in hydrochloric acid. Corrosion Science, 62, 163-171.
  • Obot, I. B., & Obi-Egbedi, N. O. (2010). Adsorption and inhibitive properties of 2-methyl-5-nitroimidazole for corrosion of mild steel in 2 M H2SO4 solution. Corrosion Science, 52(2), 669-676.
  • Popova, A., Sokolova, E., Raicheva, S., & Christov, M. (2003).
  • Qu, Q., Hao, L., Zhang, L., & Bai, W. (2008). The influence of iodide ions on the corrosion inhibition of mild steel in 0.5 M H2SO4 by 1-octyl-3-methyl-1H-imidazol-3-ium bromide. Electrochimica Acta, 54(2), 656-661.
  • Solmaz, R., Kardaş, G., Çulha, M., Yazıcı, B., & Erbil, M. (2008). Investigation of corrosion inhibition of mild steel in 1 M HCl solution by 2-amino-5-mercapto-1, 3, 4-thiadiazole. Corrosion Science, 50(11), 3133-3139.
  • Tang, L., Li, X., Si, Y., Mu, G., & Liu, G. (2006). The synergistic inhibition between 8-hydroxyquinoline and chloride ion for the corrosion of cold rolled steel in 0.5 M H2SO4. Materials Chemistry and Physics, 95(2-3), 279-286.

Sources

"Ethyl 2-(1H-imidazol-1-yl)benzoate" as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Coordination Chemistry of Ethyl 2-(1H-imidazol-1-yl)benzoate: Synthesis, Characterization, and Applications

For researchers, medicinal chemists, and material scientists, the design of novel ligands is a cornerstone of innovation. This compound emerges as a compelling bifunctional ligand, integrating the versatile coordination capabilities of an imidazole ring with the diverse binding modes of a benzoate ester. This guide provides a comprehensive overview of its synthesis, coordination chemistry, and potential applications, complete with detailed experimental protocols.

The Ligand: this compound

This compound is an organic molecule featuring a benzoate group at the 2-position of which is substituted with an imidazole ring via a nitrogen atom. This unique arrangement offers multiple coordination sites, making it a versatile building block in coordination chemistry.

Molecular Structure:

Caption: Molecular structure of this compound.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₁₂H₁₂N₂O₂[1]
Molecular Weight 216.24 g/mol [1]
Appearance White to off-white solid (predicted)
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)

Synthesis of this compound

The synthesis of N-arylimidazoles is often achieved through Ullmann-type coupling reactions.[2][3] This protocol details a copper-catalyzed approach for the synthesis of the title ligand.

Synthetic Workflow

G reagents Ethyl 2-bromobenzoate Imidazole CuI (catalyst) L-proline (ligand) K2CO3 (base) DMSO (solvent) reaction Ullmann Coupling Reaction (e.g., 120 °C, 24 h) reagents->reaction workup Aqueous Work-up (Dilution with water, extraction with ethyl acetate) reaction->workup purification Column Chromatography (Silica gel, hexane/ethyl acetate gradient) workup->purification characterization Characterization (NMR, IR, Mass Spectrometry) purification->characterization product This compound characterization->product G cluster_0 Monodentate (N-coordination) cluster_1 Bidentate (N,O-chelation) cluster_2 Bridging M0 M L0 L M0->L0 N M1 M L1 L M1->L1 N M1->L1 O M2a M L2 L M2a->L2 N M2b M M2b->L2 O

Sources

Application Notes and Protocols for the Biological Evaluation of Ethyl 2-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(1H-imidazol-1-yl)benzoate is a heterocyclic compound featuring an imidazole ring linked to an ethyl benzoate scaffold. The imidazole moiety is a well-established pharmacophore present in numerous biologically active compounds, including antifungal agents and kinase inhibitors. Similarly, benzoate derivatives have demonstrated a wide range of pharmacological activities. The unique combination of these two structural features in this compound makes it a compelling candidate for biological screening in drug discovery programs. These application notes provide a comprehensive guide for researchers to conduct initial in vitro biological evaluations of this compound, focusing on its potential anticancer, antimicrobial, and enzyme-inhibiting properties. The protocols herein are designed to be robust and adaptable, providing a solid foundation for further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a test compound is paramount for the design of accurate and reproducible biological assays.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂PubChem[1]
Molecular Weight 216.24 g/mol PubChem[1]
XLogP3 1.9PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Solubility Miscible with most organic solvents. Almost insoluble in water.[2]To be determined empirically in relevant assay media. A stock solution in DMSO is recommended.

Important Considerations Before Starting:

  • Compound Handling: Store this compound in a cool, dry, and well-ventilated area.[3]

  • Stock Solution Preparation: Due to its low aqueous solubility, a high-concentration stock solution (e.g., 10-50 mM) should be prepared in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the appropriate cell culture or assay buffer.

  • Solvent Effects: It is crucial to include a vehicle control in all experiments, containing the same final concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This is to ensure that the observed biological effects are due to the compound itself and not the solvent.[4]

Section 1: In Vitro Anticancer Activity Assessment

The initial evaluation of a novel compound for anticancer potential often begins with assessing its effect on cancer cell viability and proliferation.[5][6] The following protocols describe the use of MTT and XTT assays, which are reliable, colorimetric methods for this purpose.[4][7]

Protocol 1.1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product, which is insoluble in water.[4][7] The amount of formazan produced is directly proportional to the number of living cells.[4]

Materials:

  • Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma)

  • This compound

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8] During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7][8]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 1.2: Cell Viability Assessment using XTT Assay

Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay.[4] The key advantage is that the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making it more suitable for high-throughput screening.[4]

Materials:

  • Same as for MTT assay, but replace MTT solution with XTT labeling mixture (XTT and an electron-coupling reagent).

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT protocol.

  • XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[4]

  • Absorbance Measurement: Gently shake the plate and measure the absorbance of the orange formazan product at a wavelength between 450 and 500 nm.[4]

  • Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.

Anticancer_Workflow

Caption: Workflow for MIC determination.

Section 3: Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes. A general framework for an enzyme inhibition assay is provided below, which can be adapted for a specific enzyme of interest.

Protocol 3.1: General Enzyme Inhibition Assay

Principle: This assay measures the rate of an enzymatic reaction in the presence and absence of an inhibitor. [9]The reduction in the reaction rate indicates inhibition.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer optimized for the enzyme

  • This compound

  • 96-well plate (UV-transparent or black, depending on the detection method)

  • Microplate reader (for absorbance or fluorescence)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and this compound.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and various concentrations of the test compound. Include a vehicle control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind. [9]4. Reaction Initiation: Add the substrate to all wells to start the reaction. [9]5. Kinetic Measurement: Immediately begin measuring the product formation (e.g., change in absorbance or fluorescence) at regular time intervals using a microplate reader.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the progress curve. Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.

Enzyme Inhibition Assay Logic

Enzyme_Inhibition_Logic E Enzyme EI Enzyme-Inhibitor Complex E->EI Binds ES Enzyme-Substrate Complex E->ES Binds I Inhibitor (Test Compound) I->EI S Substrate S->ES P Product ES->P Catalyzes

Caption: Logic of competitive enzyme inhibition.

Data Interpretation and Next Steps

The initial screening assays described above will provide valuable preliminary data on the biological activity of this compound.

  • Anticancer Assays: An IC₅₀ value in the low micromolar range would suggest significant cytotoxic or anti-proliferative activity, warranting further investigation into the mechanism of action (e.g., apoptosis, cell cycle arrest assays).

  • Antimicrobial Assays: A low MIC value indicates potent antimicrobial activity. Further studies could include determining whether the effect is bactericidal or bacteriostatic and testing against a broader panel of microbes, including resistant strains.

  • Enzyme Inhibition Assays: If significant inhibition is observed, subsequent kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive). [9] These protocols serve as a foundational guide for the biological characterization of this compound. All procedures should be optimized for the specific experimental conditions and cell lines or enzymes being used.

References

  • National Center for Biotechnology Information. (2024). A review for cell-based screening methods in drug discovery. PubMed Central. [Link]
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  • Acros Pharmatech. (n.d.). Ethyl 2-(1H-imidazol-1-yl)
  • PubMed. (2012). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)
  • ChemBK. (n.d.). Ethyl 2-(1H-iMidazol-1-yl)
  • ResearchGate. (n.d.). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)
  • ResearchGate. (n.d.). Scheme 1.
  • Chemsrc. (n.d.).
  • PubChem. (n.d.). ethyl 4-[1-(1H-imidazol-2-yl)
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Application Notes & Protocols: A Framework for Determining the Optimal Dosage of Novel Small Molecules in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The determination of an appropriate and effective dosage is a foundational step in the preclinical evaluation of any novel compound. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish the optimal concentration of a test compound, using "Ethyl 2-(1H-imidazol-1-yl)benzoate" as a representative but uncharacterized molecule. The principles and protocols outlined herein are broadly applicable to a wide range of small molecules being investigated in in vitro cell-based assays. We will detail the necessary steps from initial solubility assessment and stock solution preparation to the execution of robust dose-response cytotoxicity assays and data analysis, ensuring the generation of reliable and reproducible results for downstream functional studies.

Introduction: The Criticality of Dose-Response Analysis

Before investigating the biological activity of a novel compound such as "this compound," it is imperative to first define its therapeutic window in the chosen cell model. A dose-response experiment is fundamental to this process, providing critical data on a compound's potency and its effects on cell viability and proliferation.[1][2] Key parameters derived from these studies, such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), serve as the cornerstone for designing subsequent mechanistic studies.[1][3]

An improperly selected dose can lead to misleading results: a concentration that is too low may show no effect, while an excessively high concentration can induce non-specific cytotoxicity, obscuring the compound's true mechanism of action.[4] This guide establishes a systematic workflow to mitigate these risks and determine a compound's optimal working concentration range with high confidence.

Preliminary Steps: Compound Handling and Preparation

Accurate and reproducible results begin with the proper handling and preparation of the test compound. This involves assessing its solubility and preparing a stable, sterile stock solution.

Solubility Assessment

Solubility is a critical physicochemical parameter that influences a compound's behavior in biological assays.[5][6] Poor solubility can lead to compound precipitation in culture media, resulting in an inaccurate effective concentration and unreliable data.[7]

  • Initial Solvent Selection: Most small molecules for cell culture are first dissolved in an organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice due to its high solvating power and compatibility with most cell lines at low concentrations.[7][8]

  • Kinetic Solubility Test: A simple, practical test involves preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock is then diluted into your specific cell culture medium (e.g., DMEM with 10% FBS) to the highest desired working concentration. Observe the solution for any signs of precipitation (cloudiness, visible particles) immediately and after incubation at 37°C. If precipitation occurs, the stock concentration or the maximum working concentration must be lowered.

Protocol: Preparation of a Sterile Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution of a novel compound in DMSO.

Materials:

  • Test Compound (e.g., this compound)

  • Anhydrous, sterile-filtered DMSO

  • Sterile, conical microcentrifuge tubes or cryovials

  • Calibrated analytical balance and micropipettes

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution. Use the formula: Mass (mg) = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L)

  • Weigh Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated mass of the lyophilized powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile DMSO to the tube.[9]

  • Ensure Complete Solubilization: Vortex the solution thoroughly. Gentle warming or sonication may be required for some compounds. Visually inspect to ensure no particulates remain.

  • Sterilization (Optional but Recommended): While DMSO is bactericidal, if sterility is a major concern, the stock solution can be filter-sterilized using a 0.2 µm syringe filter compatible with DMSO.[10]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.[8] Store aliquots at -20°C or -80°C, protected from light.

Determining Optimal Dosage: The Dose-Response Assay

The core of establishing the working concentration is the dose-response assay, which measures the effect of a range of compound concentrations on cell viability. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[11][12]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[13] This reduction is carried out by mitochondrial dehydrogenases.[11] The insoluble formazan is then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[12]

Experimental Workflow Diagram

DoseResponseWorkflow A 1. Prepare Cell Suspension (Determine optimal seeding density) B 2. Seed Cells in 96-Well Plate A->B C 3. Incubate (24h) (Allow cell attachment) B->C E 5. Treat Cells with Compound (Include Vehicle Control) C->E D 4. Prepare Serial Dilutions of Compound X D->E F 6. Incubate (24-72h) E->F G 7. Add MTT Reagent F->G H 8. Incubate (2-4h) G->H I 9. Add Solubilization Solution H->I J 10. Read Absorbance (e.g., 570 nm) I->J K 11. Calculate % Viability vs. Vehicle Control J->K L 12. Plot Dose-Response Curve (% Viability vs. Log[Concentration]) K->L M 13. Determine IC50 Value (Non-linear regression) L->M

Caption: Workflow for determining compound IC50 using an MTT-based dose-response assay.

Detailed Protocol: Dose-Response MTT Assay

Materials:

  • Cell line of interest in logarithmic growth phase

  • Complete culture medium (e.g., DMEM + 10% FBS)[14]

  • Sterile 96-well flat-bottom cell culture plates

  • Compound stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Determine the optimal cell seeding density to ensure cells are in an exponential growth phase throughout the experiment.[15] This may require a preliminary growth curve analysis. b. Trypsinize (for adherent cells), count, and dilute cells to the optimal density. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave wells on the perimeter empty and fill with 100 µL of sterile PBS to reduce evaporation (edge effects). d. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[1]

  • Compound Treatment: a. Prepare a series of serial dilutions of the compound in complete culture medium. A common approach is a 1:2 or 1:3 serial dilution over a wide concentration range (e.g., from 100 µM down to low nM).[1] b. It is critical to prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (typically ≤0.5%).[16] Also include an untreated control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Test each concentration in triplicate. d. Incubate the plate for a duration relevant to the compound's expected mechanism (e.g., 24, 48, or 72 hours).[1]

  • MTT Assay: a. Following incubation, carefully remove the treatment medium. b. Add 100 µL of fresh, serum-free medium to each well. c. Add 10-20 µL of MTT stock solution (final concentration ~0.5 mg/mL) to each well.[17] d. Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form. e. Carefully remove the MTT-containing medium without disturbing the crystals. f. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13] g. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: a. Read the absorbance on a microplate reader at a wavelength of 570 nm.[17] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

Proper analysis of the dose-response data is crucial for determining the compound's potency.

Calculations and Curve Fitting
  • Background Subtraction: Subtract the average absorbance of the "media only" (blank) wells from all other absorbance readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control. % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

  • Plot the Dose-Response Curve: Plot the percent viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data.[1][2] The software will calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Interpreting the Results

The resulting dose-response curve and IC50 value provide a quantitative measure of the compound's cytotoxic potency.

ParameterDescriptionSignificance in Dosage Selection
Top Plateau The maximum percent viability, typically around 100% at low concentrations.Confirms baseline cell health.
Bottom Plateau The minimum percent viability at saturating compound concentrations.Indicates the maximum cytotoxic effect of the compound.
IC50 The concentration that causes a 50% reduction in cell viability.[1]A primary measure of potency.[1] A lower IC50 indicates higher potency.[4]
Hill Slope The steepness of the curve.A steep slope suggests a cooperative or switch-like response.

Based on the IC50 value, researchers can select appropriate concentrations for subsequent experiments. Typically, concentrations around the IC50, as well as one log above and below, are used to investigate dose-dependent effects in functional assays.

Signaling Pathway Visualization (Hypothetical)

To illustrate the application of this dosage data, consider a hypothetical scenario where "this compound" (Compound X) is found to inhibit a key kinase (e.g., Kinase A) in a cancer cell signaling pathway. The concentrations chosen for this mechanistic study would be directly informed by the IC50 value determined previously.

SignalingPathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Activates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes CompoundX Compound X (Ethyl 2-(1H)-...) CompoundX->KinaseA Inhibits

Caption: Hypothetical pathway showing Compound X inhibiting Kinase A to block proliferation.

Conclusion and Best Practices

This guide provides a standardized and robust framework for determining the optimal dosage of a novel small molecule, such as "this compound," for cell culture studies. By following these protocols for solubility testing, stock preparation, and dose-response analysis, researchers can generate reliable and reproducible data.

Key Best Practices:

  • Always include vehicle controls to account for any effects of the solvent.[16]

  • Maintain a consistent, low final concentration of DMSO (ideally <0.1%, maximum 0.5%) across all treatments.[16]

  • Ensure cells are healthy and in the logarithmic phase of growth for all experiments.[1]

  • Perform all experiments with appropriate biological replicates (e.g., triplicate wells) and repeat the entire experiment to ensure reproducibility.

  • Store stock solutions properly in single-use aliquots to maintain compound integrity.[8]

By adhering to these principles, researchers can confidently establish an effective concentration range for their compound of interest, paving the way for meaningful and accurate downstream biological investigation.

References

  • Cytotoxicity MTT Assay Protocols and Methods.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). CLYTE Technologies. [Link]
  • How to prepare sterile drug solution in DMSO for cell culture? (2024-09-11). Reddit. [Link]
  • Cell Viability Assays - Assay Guidance Manual. (2013-05-01). NCBI Bookshelf - NIH. [Link]
  • DMSO stock preparation. (2021-10-21). Protocols.io. [Link]
  • Kill Curve Protocol.BPS Bioscience. [Link]
  • Solubility Test.AxisPharm. [Link]
  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library.PMC - NIH. [Link]
  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology.Sorger Lab. [Link]
  • Solubility Assessment Service.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.PMC - NIH. [Link]
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  • How do I make a stock solution of a substance in DMSO?
  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.Semantic Scholar. [Link]
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  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model.NIH. [Link]
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  • Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay.NIH. [Link]
  • A Better Way to Measure Small Molecule Concentr
  • Any database of small molecules concentration for cell treatment ?
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The Versatile Building Block: Ethyl 2-(1H-imidazol-1-yl)benzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active molecules. Ethyl 2-(1H-imidazol-1-yl)benzoate, a seemingly unassuming N-aryl imidazole, has emerged as a pivotal intermediate, offering a unique combination of structural features that are highly sought after in drug discovery and materials science. This technical guide provides an in-depth exploration of the synthesis and application of this versatile compound, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Aryl Imidazoles

N-aryl imidazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors, antifungal agents, and antihypertensive drugs. The imidazole moiety can engage in a variety of non-covalent interactions, such as hydrogen bonding and metal coordination, while the aryl group provides a vector for further functionalization and modulation of physicochemical properties. This compound serves as a readily accessible precursor to a wide range of more complex N-aryl imidazole derivatives, making it a valuable tool in the synthetic chemist's arsenal.

Synthesis of this compound: A Tale of Two Metals

The key transformation in the synthesis of this compound is the N-arylation of imidazole with an activated benzoic acid derivative. Two primary catalytic systems have proven effective for this purpose: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods often depends on factors such as substrate scope, functional group tolerance, and cost.

Method 1: The Classic Approach - Ullmann Condensation (Copper-Catalyzed)

The Ullmann condensation is a long-established method for the formation of carbon-heteroatom bonds.[1] While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols.

Protocol 1: Copper-Catalyzed N-Arylation of Imidazole with Ethyl 2-Iodobenzoate

This protocol is adapted from established methodologies for the N-arylation of imidazoles.[2]

Reaction Scheme:

Ullmann_Condensation cluster_reagents Reagents & Conditions cluster_products Product Imidazole Imidazole Reagents CuI (10 mol%) L-Proline (20 mol%) K2CO3 (2.0 equiv.) DMSO, 120 °C EthylIodobenzoate Ethyl 2-Iodobenzoate Product This compound Reagents->Product

A representative Ullmann condensation for the synthesis of the target compound.

Materials:

  • Ethyl 2-iodobenzoate (1.0 equiv.)

  • Imidazole (1.2 equiv.)

  • Copper(I) iodide (CuI) (0.1 equiv.)

  • L-Proline (0.2 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-iodobenzoate, imidazole, CuI, L-proline, and K₂CO₃.

  • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMSO.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Causality Behind Experimental Choices:

  • Catalyst System: CuI is a common and effective copper source for Ullmann couplings. L-Proline acts as a ligand that enhances the solubility and reactivity of the copper catalyst, allowing for lower reaction temperatures compared to traditional ligand-free Ullmann reactions.

  • Base: Potassium carbonate is a mild inorganic base that is sufficient to deprotonate imidazole, facilitating its nucleophilic attack on the aryl halide.

  • Solvent: DMSO is a polar aprotic solvent that is excellent for dissolving the reactants and promoting the reaction, which often involves polar intermediates.

Method 2: The Modern Workhorse - Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination has revolutionized the synthesis of C-N bonds, offering high yields, broad substrate scope, and mild reaction conditions.[3][4]

Protocol 2: Palladium-Catalyzed N-Arylation of Imidazole with Ethyl 2-Bromobenzoate

This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl bromides.[5][6]

Reaction Scheme:

Buchwald_Hartwig cluster_reagents Reagents & Conditions cluster_products Product Imidazole Imidazole Reagents Pd(OAc)2 (2 mol%) XPhos (4 mol%) Cs2CO3 (1.5 equiv.) Toluene, 100 °C EthylBromobenzoate Ethyl 2-Bromobenzoate Product This compound Reagents->Product

A representative Buchwald-Hartwig amination for the synthesis of the target compound.

Materials:

  • Ethyl 2-bromobenzoate (1.0 equiv.)

  • Imidazole (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv.)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv.)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, combine Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add ethyl 2-bromobenzoate and imidazole, followed by anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the coupling of a wide range of aryl halides with amines, including N-heterocycles.[7] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Cesium carbonate is a moderately strong base that is compatible with the ester functionality of the substrate, minimizing the risk of hydrolysis that can occur with stronger bases like sodium tert-butoxide.[5]

  • Solvent: Toluene is a common non-polar solvent for Buchwald-Hartwig reactions, and its boiling point is suitable for the required reaction temperature.

From Ester to Acid: Unlocking Further Synthetic Potential

While this compound is a valuable intermediate in its own right, its true versatility is often realized after hydrolysis to the corresponding carboxylic acid, 2-(1H-imidazol-1-yl)benzoic acid. This transformation opens the door to a vast array of subsequent reactions, most notably amide bond formation.

Protocol 3: Hydrolysis of this compound

Reaction Scheme:

Hydrolysis cluster_reactants Reactant cluster_reagents Reagents & Conditions cluster_products Product Ester This compound Reagents LiOH·H2O (2.0 equiv.) THF/H2O, rt Acid 2-(1H-imidazol-1-yl)benzoic acid Reagents->Acid

Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound (1.0 equiv.)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equiv.)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O to the solution and stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH ~4-5 with 1 M HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(1H-imidazol-1-yl)benzoic acid.

Applications in the Synthesis of Bioactive Molecules

2-(1H-Imidazol-1-yl)benzoic acid is a valuable precursor for the synthesis of a diverse range of bioactive molecules. The carboxylic acid moiety serves as a handle for the introduction of various functionalities through amide coupling, esterification, or reduction. The imidazole ring, as previously mentioned, can participate in crucial binding interactions with biological targets.

A primary application of this building block is in the development of kinase inhibitors . The N-aryl imidazole scaffold is a common feature in many small molecule kinase inhibitors, where the imidazole can interact with the hinge region of the kinase active site, and the substituted benzoic acid portion can be elaborated to occupy other pockets and enhance potency and selectivity.

Workflow: From Building Block to Potential Drug Candidate

Application_Workflow Start This compound Hydrolysis Hydrolysis Start->Hydrolysis Acid 2-(1H-imidazol-1-yl)benzoic acid Hydrolysis->Acid Coupling Amide Coupling (with diverse amines) Acid->Coupling Library Library of Amide Derivatives Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead Lead Compound Identification Screening->Lead

A general workflow illustrating the utility of this compound in drug discovery.

Conclusion

This compound is a strategically important building block in organic synthesis, providing a reliable and versatile entry point to a wide array of N-aryl imidazole derivatives. The synthetic protocols detailed herein, based on both classic and modern catalytic methods, offer robust and adaptable procedures for its preparation. The subsequent hydrolysis to 2-(1H-imidazol-1-yl)benzoic acid further expands its utility, particularly in the synthesis of potential therapeutic agents. As the demand for novel and effective small molecules continues to grow, the importance of well-characterized and readily accessible building blocks like this compound will undoubtedly increase.

References

  • ResearchGate. (n.d.). Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • ResearchGate. (n.d.). Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[6][8]imidazo[1,2-a]pyrrolo[3,4-c]pyridines.
  • ResearchGate. (2025). Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole.
  • National Center for Biotechnology Information. (n.d.). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromo-benzoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(1H-Imidazol-1-ylmethyl)benzoic Acid in Modern Pharmaceutical Synthesis.
  • National Center for Biotechnology Information. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.
  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul.
  • Hilaris Publisher. (n.d.). Synthesis of Bioactive Imidazoles: A Review.
  • RSC Publishing. (n.d.). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
  • National Center for Biotechnology Information. (n.d.). Amphipathic benzoic acid derivatives: synthesis and binding in the hydrophobic tunnel of the zinc deacetylase LpxC.
  • ResearchGate. (n.d.). 4-(Imidazol-1-yl)benzoic acid.
  • ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions.
  • National Center for Biotechnology Information. (2016). New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies.

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Application Notes and Protocols: The Versatility of Imidazole Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Imidazole as a Privileged Scaffold in Click Chemistry

The imidazole ring is a cornerstone of medicinal chemistry and chemical biology, prized for its unique electronic properties, its role as a hydrogen bond donor and acceptor, and its presence in vital biological molecules like the amino acid histidine.[1] Its entry into the world of "click chemistry"—a suite of reactions known for their high efficiency, reliability, and biocompatibility—has unlocked a new dimension of molecular construction.[2] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of imidazole derivatives in various click chemistry paradigms.

The imidazole moiety can be a passive yet structurally significant component of a final construct or an active participant, for instance, as a ligand that accelerates the reaction. This versatility makes imidazole derivatives powerful tools for a range of applications, from the synthesis of novel therapeutics to the creation of advanced materials and bioconjugation probes.

This document will detail protocols for three major classes of click chemistry involving imidazole derivatives:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential click reaction, where imidazoles play dual roles as both building blocks and catalytic ligands.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative ideal for biological systems, where imidazole-containing molecules can be conjugated without metal-induced cytotoxicity.

  • Photo-Click Chemistry: An emerging field where light provides spatiotemporal control over ligation, a domain where the photochemical properties of imidazoles are beginning to be explored.

Each section will provide not just the "how" but the "why," offering insights into the rationale behind the protocols and empowering researchers to adapt and innovate.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Imidazole Derivatives

The CuAAC reaction is the gold standard of click chemistry, forming a stable 1,2,3-triazole linkage from an azide and a terminal alkyne with high regioselectivity.[2] Imidazole derivatives are central to this reaction in two primary capacities: as functionalized building blocks and as ligands that enhance the catalytic activity of the copper center.

Scientific Principles

Imidazole as a Building Block: By functionalizing an imidazole core with either an azide or an alkyne "handle," it becomes a versatile building block for constructing more complex molecules. This is particularly valuable in drug discovery, where the imidazole-triazole hybrid scaffold is explored for a variety of therapeutic targets, including anticancer and antitubercular agents.[3][4]

Imidazole as a Ligand: The nitrogen atoms in the imidazole ring are excellent coordinators of copper(I) ions. N-alkylimidazole derivatives, in particular, can act as ligands that stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the rate of cycloaddition.[5] This allows for lower catalyst loading and faster reaction times, even with sterically hindered substrates.[5]

Synthesis of Click-Ready Imidazole Derivatives

To participate in CuAAC, the imidazole must first be functionalized. The following protocols detail the synthesis of two common clickable imidazole precursors.

This protocol describes the N-alkylation of imidazole with propargyl bromide to introduce a terminal alkyne handle. The use of a base is crucial for deprotonating the imidazole, rendering it nucleophilic.

Workflow Diagram: Synthesis of N-Propargylimidazole

Imidazole Imidazole Reaction N-Alkylation (0°C to RT) Imidazole->Reaction Base Base (e.g., NaH, K2CO3) in Solvent (e.g., DMF, ACN) Base->Reaction PropargylBromide Propargyl Bromide PropargylBromide->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product N-Propargylimidazole Workup->Product Start (1H-Imidazol-4-yl)methanol Hydrochloride Mesylation Mesylation (MsCl, Et3N in DCM) Start->Mesylation Intermediate Mesylate Intermediate Mesylation->Intermediate Azidation Azide Displacement (NaN3 in DMF) Intermediate->Azidation Product 4-(Azidomethyl)-1H-imidazole Hydrochloride Azidation->Product Alkyne N-Propargylimidazole Reaction CuAAC Reaction (Room Temperature) Alkyne->Reaction Azide Organic Azide (e.g., Benzyl Azide) Azide->Reaction Catalyst CuSO4·5H2O Sodium Ascorbate in t-BuOH/H2O Catalyst->Reaction Product Imidazole-Triazole Hybrid Reaction->Product Protein DBCO-labeled Protein in PBS Reaction SPAAC Reaction (e.g., 37°C, 1-2h) Protein->Reaction Probe Azide-Functionalized Imidazole Probe in DMSO Probe->Reaction Purification Purification (e.g., SEC) Reaction->Purification Conjugate Labeled Protein Conjugate Purification->Conjugate Cells Live cells expressing alkene-tagged protein Probe Add Imidazole-Tetrazole Probe Cells->Probe Incubate Incubate (Dark) Probe->Incubate Irradiate Irradiate with UV Light (e.g., 365 nm) Incubate->Irradiate Ligation In Situ Ligation Irradiate->Ligation Analysis Cell Lysis & Analysis (e.g., Western Blot, MS) Ligation->Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 2-(1H-imidazol-1-yl)benzoate. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. The primary route to this molecule is the copper-catalyzed N-arylation of imidazole with an ethyl 2-halobenzoate, a process commonly known as the Ullmann condensation or Ullmann-type reaction.[1] While powerful, this reaction is not without its challenges. This guide provides in-depth, experience-driven answers to common problems, focusing on the mechanistic origins of side reactions and offering practical, field-proven solutions.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My reaction has stalled or shows low conversion. What are the likely causes and how can I improve the yield?

Low conversion is one of the most common issues in Ullmann-type couplings. The problem often lies with the catalyst system, reaction conditions, or reagent quality.

Answer:

Several factors can contribute to poor reactivity. Let's break them down:

  • Catalyst and Ligand Integrity: The active catalyst is a Cu(I) species.[2] If you start with a Cu(II) salt, it must be reduced in situ, which can be inefficient. Using a high-purity Cu(I) source like CuI, CuBr, or Cu₂O is preferable. More importantly, the choice of ligand is critical for stabilizing the copper center and facilitating the catalytic cycle.[3] Phenanthroline-based ligands, such as 4,7-dimethoxy-1,10-phenanthroline, have been shown to be highly effective for the N-arylation of imidazoles, often allowing for milder reaction conditions.[3][4]

    • Troubleshooting Tip: Ensure your ligand is pure and the Cu(I) salt is not oxidized (it should not be green/blue). Consider switching to a more robust, reported ligand system if using a simple or no-ligand protocol.

  • Base Selection and Solubility: An appropriate base is required to deprotonate the imidazole, making it nucleophilic. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. Cesium carbonate (Cs₂CO₃) is often superior due to its higher solubility in organic solvents and its ability to break up catalyst aggregates.[5] Insoluble inorganic bases can coat the catalyst surface, leading to deactivation.

    • Troubleshooting Tip: If using K₂CO₃, ensure it is finely ground and the reaction is stirred vigorously. Switching to Cs₂CO₃ often provides a significant improvement in both yield and reaction time.[5][6]

  • Solvent and Temperature: Traditional Ullmann reactions required high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene at very high temperatures (>180 °C).[1] Modern ligand systems allow for lower temperatures (100-120 °C) in solvents like DMSO, dioxane, or toluene.[2][6] However, the temperature must be high enough to promote the reaction but not so high that it causes decomposition of reagents or the desired product.

    • Troubleshooting Tip: If conversion is low, consider increasing the temperature by 10-20 °C. If you suspect thermal decomposition, try a lower temperature for a longer reaction time. Ensure your solvent is anhydrous, as water can interfere with the reaction.

  • Aryl Halide Reactivity: The reactivity of the ethyl 2-halobenzoate follows the order I > Br >> Cl.[1] Aryl iodides are the most reactive and allow for the mildest conditions. Aryl bromides are also effective but may require slightly higher temperatures or more active catalyst systems. Aryl chlorides are generally poor substrates for this reaction and require specialized, highly active catalyst systems.[7]

The following diagram illustrates a typical troubleshooting workflow for low conversion issues.

Troubleshooting_Low_Conversion start Low Conversion Observed check_reagents 1. Verify Reagent Purity & Activity start->check_reagents reagent_issues Issues Found: - Oxidized Cu(I) salt - Impure ligand - Wet solvent - Old base check_reagents->reagent_issues Yes reagent_ok Reagents OK check_reagents->reagent_ok No optimize 3. Implement Optimization Strategy reagent_issues->optimize check_conditions 2. Evaluate Reaction Conditions reagent_ok->check_conditions conditions_issues Potential Issues: - Temperature too low - Ineffective base (solubility) - Wrong Ar-X (Cl vs. I/Br) check_conditions->conditions_issues Yes conditions_ok Conditions Appear Optimal check_conditions->conditions_ok No conditions_issues->optimize solution1 Action: - Use fresh CuI / Ligand - Use anhydrous solvent - Switch to Cs₂CO₃ optimize->solution1 solution2 Action: - Increase temperature by 10-20°C - Switch from Ar-Br to Ar-I - Change solvent (e.g., Toluene to DMSO) optimize->solution2 rerun Re-run Experiment solution1->rerun solution2->rerun Reaction_Pathways start Ethyl 2-halobenzoate + Imidazole (Cu(I) Catalyst, Base, Ligand) main_product Desired Product: This compound start->main_product C-N Cross-Coupling (Desired Pathway) side_reaction_node Competing Side Reactions start->side_reaction_node Side Pathways hydrolysis Hydrolysis Byproduct: 2-(1H-imidazol-1-yl)benzoic acid main_product->hydrolysis Ester Hydrolysis (Workup/Reaction) homocoupling Homocoupling Byproduct: Diethyl 2,2'-biphenyl-dicarboxylate side_reaction_node->homocoupling Ar-X + Ar-X dehalogenation Dehalogenation Byproduct: Ethyl Benzoate side_reaction_node->dehalogenation Ar-X + [H]

Caption: Competing reaction pathways in the Ullmann synthesis.

Question 4: During aqueous workup, I am losing product and isolating a highly polar, water-soluble impurity. What is happening?

Answer:

You are likely observing the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(1H-imidazol-1-yl)benzoic acid.

  • Cause: The ester functional group is susceptible to hydrolysis under basic conditions, especially at elevated temperatures. If your reaction workup involves a prolonged wash with a strong aqueous base (e.g., NaOH, K₂CO₃ solution) or if the reaction itself is run with a base in the presence of significant water contamination, this side reaction can occur.

  • Prevention and Remediation:

    • Minimize Water: As with dehalogenation, running the reaction under strictly anhydrous conditions is the best prevention.

    • Careful Workup: During the workup, use a mild base (e.g., saturated NaHCO₃ solution) for washing and minimize the contact time. Perform washes at room temperature or below.

    • Purification: The carboxylic acid byproduct is typically much more polar than the desired ester product. It can often be removed by washing the organic layer with a dilute bicarbonate solution. The desired product will remain in the organic phase, while the acid will be extracted into the aqueous phase as its carboxylate salt. Flash column chromatography is also very effective at separating the polar acid from the less polar ester product. [6]

Experimental Protocols & Data

Optimized Protocol for Synthesis of this compound

This protocol incorporates best practices to minimize the side reactions discussed above.

Reagents & Equipment:

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Ethyl 2-iodobenzoate (1.0 mmol, 1.0 equiv)

  • Imidazole (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • 4,7-Dimethoxy-1,10-phenanthroline (0.10 mmol, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (3 mL)

  • Inert atmosphere (Argon or Nitrogen) line

  • TLC plates, Ethyl Acetate, Hexanes

  • Silica gel for column chromatography

Procedure:

  • Preparation: Add ethyl 2-iodobenzoate, imidazole, CuI, 4,7-dimethoxy-1,10-phenanthroline, and Cs₂CO₃ to the Schlenk tube.

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. [6]5. Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar than imidazole but more polar than the starting aryl iodide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite to remove the copper catalyst and base. Wash the filter pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Table 1: Comparison of Reaction Conditions for N-Arylation of Imidazole
Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneCuI (5)L-proline (20)K₂CO₃DMSO902492[2]
BromobenzeneCuI (10)8-hydroxyquinoline (10)TEACDMF-H₂O1301674[7]
IodobenzeneCuBr (5)Pyridin-2-yl β-ketone (10)Cs₂CO₃DMSO801295[5]
2-IodobenzonitrileCuI (5)4,7-dimethoxy-1,10-phenanthroline (10)Cs₂CO₃Toluene1102491[3]

Note: Yields are for N-arylimidazole products and serve as a general guide for system efficacy.

References

  • Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l. Wiley Online Library. [Link]
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
  • Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica. [Link]
  • A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides.
  • Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]
  • 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]
  • Ullmann condens
  • REPORT Lab work: ETHYL BENZO
  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. PubMed. [Link]
  • Ligand-Free Copper-Catalyzed Arylation of Imidazole and N,N′-Carbonyldiimidazole, and Microwave-Assisted Synthesis of N-Aryl-1H-imidazoles.
  • Synthesis of substituted N-heterocycles by N-aryl
  • Ethyl 2-(1H-imidazol-1-yl)
  • What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Quora. [Link]
  • Preparation method of ethyl benzoate.
  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.
  • Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl).
  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.
  • Microscale preparation of ethyl benzoate.
  • This compound.
  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. De Gruyter. [Link]
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.

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Technical Support Center: Purification of Ethyl 2-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Ethyl 2-(1H-imidazol-1-yl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.

Overview: The Chemistry of Purification

This compound is a key structural motif in medicinal chemistry. It is typically synthesized via a copper-catalyzed N-arylation, commonly known as the Ullmann condensation or a related Ullmann-type reaction, between an ethyl 2-halobenzoate and imidazole.[1][2] While the synthesis is relatively straightforward, achieving high purity (>99%) can be challenging due to the physicochemical properties of the reactants, products, and potential side-products.

The primary impurities often include:

  • Unreacted Starting Materials: Imidazole and ethyl 2-halobenzoate.

  • Catalyst Residues: Copper salts from the coupling reaction.

  • Side Products: Small amounts of homocoupled products or compounds arising from reactions with the solvent.

  • Hydrolysis Products: The corresponding carboxylic acid, 2-(1H-imidazol-1-yl)benzoic acid, can form if the ester is exposed to acidic or basic aqueous conditions, especially at elevated temperatures.[3][4]

This guide provides a structured, question-and-answer approach to address the most pressing purification issues.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My crude product is a persistent oil or a sticky, semi-solid gum. How can I isolate a handleable solid?

Underlying Cause: This is a frequent issue caused by residual high-boiling point solvents used in the Ullmann reaction (e.g., DMF, NMP, DMSO) or the presence of unreacted starting materials which act as a eutectic contaminant, depressing the melting point of the mixture.

Troubleshooting Protocol: Rigorous Work-up and Solvent Removal

A meticulous work-up is the first and most critical purification step. Its purpose is to remove the bulk of inorganic salts, water-soluble starting materials, and the reaction solvent.

Step-by-Step Protocol:

  • Quenching: After the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). This will precipitate some of the copper salts and prepare the mixture for washing.

  • Aqueous Wash (Acidic): Transfer the organic solution to a separatory funnel and wash with a dilute acid, such as 1M HCl. The imidazole starting material is basic (pKa of conjugate acid ≈ 7) and will be protonated to form a water-soluble imidazolium salt, effectively removing it from the organic layer.[5]

  • Aqueous Wash (Basic): Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove any acidic byproducts.

  • Brine Wash: Perform a final wash with a saturated NaCl solution (brine). This helps to remove residual water from the organic layer and aids in breaking any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution using a rotary evaporator.

    • Pro-Tip: To remove stubborn traces of DMF or DMSO, add toluene to the crude oil and re-concentrate. This process, known as azeotropic removal, can be repeated 2-3 times.

G crude Crude Reaction Mixture (Product, Solvent, SMs, Catalyst) dilute Dilute with EtOAc/DCM crude->dilute wash_acid Wash with 1M HCl (Removes Imidazole) dilute->wash_acid wash_base Wash with Sat. NaHCO3 (Neutralizes) wash_acid->wash_base wash_brine Wash with Brine (Removes Water) wash_base->wash_brine dry Dry (Na2SO4) & Concentrate wash_brine->dry solid Crude Solid/Oil for Purification dry->solid

Caption: Initial aqueous work-up workflow.

FAQ 2: How can I effectively separate my product from starting materials using column chromatography?

Underlying Cause: this compound and the starting material, ethyl 2-halobenzoate, often have similar polarities, leading to poor separation (co-elution) on silica gel. The key is to find a solvent system that exploits the subtle polarity difference imparted by the imidazole ring.

Troubleshooting Protocol: Optimized Flash Column Chromatography

Flash chromatography is the most common method for purifying this compound on a research scale.[6]

1. Stationary Phase: Standard silica gel (e.g., 230-400 mesh) is typically sufficient.

2. Mobile Phase Selection (The Critical Step):

  • TLC First: Always begin by running Thin Layer Chromatography (TLC) plates to identify a suitable eluent system. The ideal system will show good separation between your product and impurities, with an Rf value for the product between 0.2 and 0.4.

  • Recommended Solvent Systems: A gradient elution is almost always necessary. Start with a low polarity mixture and gradually increase it.

    • Primary System: Ethyl Acetate (EtOAc) in Hexanes or Petroleum Ether. This is the most common and effective system.[7][8]

    • Alternative System: For more polar impurities, consider adding a small amount of a more polar solvent, such as Methanol (MeOH) or using a DCM/MeOH system.

3. Step-by-Step Protocol:

  • Sample Loading: Dissolve the crude product in a minimum amount of DCM. If it doesn't fully dissolve, add a small amount of silica gel to the solution to create a slurry, concentrate it to a dry powder, and load this "dry load" onto the top of the column. This technique prevents band broadening and improves resolution.

  • Column Packing & Elution: Pack the column with silica gel in your starting, low-polarity solvent (e.g., 5% EtOAc/Hexanes).

  • Gradient Elution: Start the elution with the low-polarity mobile phase. Gradually increase the percentage of the polar solvent (EtOAc). A typical gradient might be from 5% to 50% EtOAc over 10-12 column volumes (CV).[6]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Solvent System (Hexane/EtOAc) Typical Elution Profile Expert Commentary
90:10 Elutes non-polar impurities and starting ethyl 2-halobenzoate. Product may start to elute slowly.Good starting point for the gradient. Ensures baseline separation of non-polar spots.
70:30 The product typically elutes in this range.This is often the "sweet spot" for achieving a good Rf value.[7]
50:50 Elutes the product faster and begins to elute more polar impurities.Use this polarity towards the end of the gradient to ensure all product is off the column.
DCM + 1-5% MeOH Alternative system if separation in EtOAc/Hexanes is poor.The methanol significantly increases polarity; use this gradient cautiously to avoid eluting all components together.
FAQ 3: My product looks clean by TLC but won't crystallize. Can I use recrystallization?

Underlying Cause: Even after chromatography, amorphous solids can be obtained. Recrystallization is a powerful technique to obtain a highly pure, crystalline final product, which is often essential for analytical characterization and downstream applications.[9]

Troubleshooting Protocol: Systematic Recrystallization

The principle of recrystallization is to dissolve the impure compound in a hot solvent and have it crystallize out in a pure form as the solution cools.

1. Solvent System Screening: The choice of solvent is critical. The ideal solvent (or solvent pair) should dissolve the product poorly at room temperature but completely at its boiling point.

Solvent / System Properties & Use Case
Ethyl Acetate / Hexanes A very common and effective mixed-solvent system. Dissolve the product in a minimum of hot EtOAc, then slowly add hot Hexanes until the solution becomes faintly cloudy (the saturation point). Allow to cool.
Ethanol / Water Another excellent mixed-solvent system. The product is generally soluble in ethanol. Dissolve in hot ethanol and add water dropwise until turbidity persists.
Isopropanol (IPA) A single solvent that can work well. Check solubility first.
Toluene Can be effective for compounds that are less polar.

2. Step-by-Step Protocol:

  • Place the post-chromatography product in an Erlenmeyer flask.

  • Add a small amount of your chosen solvent (e.g., ethyl acetate) and heat the mixture to boiling (using a hot plate and a condenser).

  • Continue adding the hot solvent in small portions until the solid is completely dissolved.

  • If using a mixed system, now add the "anti-solvent" (e.g., hexanes) dropwise until the solution is persistently cloudy. Add a drop or two of the first solvent to make it clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under high vacuum to remove all residual solvent.

G cluster_0 Chromatography Troubleshooting TLC Run TLC with EtOAc/Hexanes GoodSep Good Separation? (ΔRf > 0.15) TLC->GoodSep Column Run Column with Linear Gradient GoodSep->Column Yes PoorSep Co-elution or Streaking GoodSep->PoorSep No ChangeSolvent Try Alternative System (e.g., DCM/MeOH) PoorSep->ChangeSolvent ChangeSolvent->TLC

Caption: Decision workflow for chromatographic purification.

FAQ 4: I'm concerned about the stability of my compound. Are there risks of degradation during work-up or storage?

Underlying Cause: The primary stability concern for this compound is the hydrolysis of the ethyl ester functional group.[10] This reaction is catalyzed by both acid and base and is accelerated by heat, leading to the formation of 2-(1H-imidazol-1-yl)benzoic acid.

Mitigation Strategies:

  • pH Control: During the aqueous work-up, use dilute reagents (e.g., 1M HCl, saturated NaHCO₃) and do not let the mixture sit in the separatory funnel for extended periods. Perform washes efficiently.

  • Temperature Management: When removing solvents on a rotary evaporator, use a water bath temperature no higher than 40-50°C. Avoid prolonged heating.

  • Storage: The purified, dry solid should be stored in a tightly sealed container in a cool, dry place, away from strong acids, bases, and moisture to ensure long-term stability.[11]

By understanding the chemical nature of this compound and the potential impurities from its synthesis, these purification challenges can be systematically addressed. A combination of a careful aqueous work-up followed by optimized column chromatography and/or recrystallization will consistently yield material of high purity.

References
  • Rodríguez, J., et al. (2020). Synthesis and leishmanicidal evaluation of sulfanyl‐ and sulfonyl‐tethered functionalized benzoate derivatives featuring a nitroimidazole moiety. ResearchGate.
  • Haydar, G., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research.
  • Cristau, H.-J., et al. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry.
  • ResearchGate. Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl).
  • MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • Wikipedia. Ullmann condensation.
  • The Royal Society of Chemistry. Supplementary Information.
  • Acros Pharmatech. This compound.
  • National Institutes of Health (NIH). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate.
  • ResearchGate. Ligand-Free Copper-Catalyzed Arylation of Imidazole and N,N′-Carbonyldiimidazole, and Microwave-Assisted Synthesis of N-Aryl-1H-imidazoles.
  • eLife. elife-93968-fig1-data2-v1.docx.
  • PubChem. This compound.
  • University of Rochester. Recrystallization and Crystallization.
  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.
  • Di Loreto, H. E., et al. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Chemosphere.
  • AperTO Archive. Discovery of a novel....
  • ResearchGate. Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39.
  • Banerjee, P., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.
  • National Institutes of Health (NIH). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate.
  • Biotage. Successful flash chromatography.

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"Ethyl 2-(1H-imidazol-1-yl)benzoate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Chemical Stability and Degradation for Researchers

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights and practical troubleshooting advice for working with Ethyl 2-(1H-imidazol-1-yl)benzoate. Understanding the stability profile of this molecule is critical for ensuring the integrity of your experimental results, from synthesis and purification to storage and biological assays. This document moves beyond simple data sheets to explain the chemical reasoning behind the compound's behavior and provides robust protocols for its handling and analysis.

Section 1: Frequently Asked Questions (FAQs) on Stability

This section addresses the most common questions our team receives regarding the stability and handling of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a cool, dry, and well-ventilated area, protected from light.[1] The primary risks to the solid compound are moisture, which can initiate hydrolysis, and light, which can potentially cause photodegradation. We recommend storing the material in an amber glass vial inside a desiccator at 2-8°C. For maximum protection, flushing the vial with an inert gas like argon or nitrogen before sealing is advisable to prevent slow oxidative degradation.

Q2: How stable is this compound in aqueous solutions? What is the primary degradation pathway?

A2: The molecule's structure contains an ethyl ester functional group, which is the most significant liability in aqueous media. This compound is susceptible to hydrolysis , breaking down into 2-(1H-imidazol-1-yl)benzoic acid and ethanol. The rate of this degradation is highly dependent on the pH and temperature of the solution.

Q3: How does pH influence the hydrolytic stability of the compound?

A3: Ester hydrolysis is catalyzed by both acid and base.

  • Alkaline Conditions (pH > 8): The compound will degrade rapidly under basic conditions due to saponification, a base-mediated hydrolysis mechanism. We strongly advise against using strong bases (e.g., NaOH, KOH) during aqueous workups or for formulating solutions. In some cases, strong basic conditions can also lead to the decomposition of heterocyclic rings.[2]

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis will also occur, although it is generally slower than base-catalyzed hydrolysis for this class of esters.

  • Neutral Conditions (pH 6-7.5): The compound exhibits its maximum stability in the neutral to slightly acidic range. However, even in a neutral buffer like PBS (pH 7.4), slow hydrolysis can be observed over extended periods, especially at elevated temperatures (e.g., 37°C).[2] For experimental work, it is best to prepare fresh solutions and use them promptly.

Q4: Is this compound sensitive to light?

A4: Yes, as a compound containing both a benzene ring and an imidazole heterocycle, it has the potential to absorb UV light, which can lead to photodegradation. While specific studies on this molecule are not publicly available, standard pharmaceutical development protocols mandate photostability testing.[3][4] All solutions containing the compound should be prepared and stored in amber vials or protected from light with aluminum foil to prevent the formation of photolytic degradation products.

Q5: What are the expected degradation products I should look for during analysis?

A5: The primary and most predictable degradation product is the hydrolysis product, 2-(1H-imidazol-1-yl)benzoic acid . In a reversed-phase HPLC analysis, this carboxylic acid product is more polar than the parent ester and will therefore have a significantly shorter retention time. Other minor degradants could arise from oxidation or photolysis, but hydrolysis is the key pathway to monitor.

Section 2: Troubleshooting Guide for Experimental Issues

Issue 1: An unexpected early-eluting peak is growing in my HPLC chromatogram over time.

  • Probable Cause: This is the classic signature of ester hydrolysis. The new peak is likely 2-(1H-imidazol-1-yl)benzoic acid.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use LC-MS to confirm that the mass of the new peak corresponds to the carboxylic acid ([M+H]⁺ ≈ 203.08).

    • Check Solution pH: Measure the pH of your sample solution. If it is outside the optimal 6-7.5 range, adjust your buffering system for future experiments.

    • Evaluate Solvent: If using organic solvents, ensure they are anhydrous, as residual water can cause slow degradation.

    • Temperature Control: Avoid heating solutions or leaving them at room temperature for extended periods. Store stock solutions frozen (-20°C or -80°C) and thaw immediately before use.

Issue 2: My reaction yield is consistently low after an aqueous workup involving a basic wash.

  • Probable Cause: You are likely losing a significant portion of your product to base-mediated hydrolysis during the workup.

  • Troubleshooting Steps:

    • Avoid Strong Bases: Do not use sodium hydroxide or potassium hydroxide washes.

    • Use a Weaker Base: If a basic wash is necessary to remove acidic impurities, switch to a milder, non-nucleophilic base like a saturated sodium bicarbonate (NaHCO₃) solution.

    • Minimize Contact Time: Perform the wash quickly and do not let the layers sit in the separatory funnel for an extended period.

    • Work at Low Temperature: Perform the extraction in an ice bath to reduce the rate of hydrolysis.

Issue 3: The color of my solid sample has changed from white to yellow/brown upon storage.

  • Probable Cause: This suggests either oxidative or photolytic degradation. It may also indicate the presence of impurities from the synthesis that are less stable.

  • Troubleshooting Steps:

    • Re-analyze Purity: Immediately check the purity of the material by HPLC and obtain an NMR spectrum to identify any structural changes or new impurities.

    • Improve Storage: Discard the discolored batch. For new batches, ensure storage under an inert atmosphere (argon or nitrogen) and in amber vials completely protected from light.

    • Review Synthesis: Re-evaluate the final purification step of your synthesis. Inadequate removal of residual catalysts or reagents can sometimes promote long-term degradation.

Section 3: Primary Degradation Pathway: Hydrolysis

The principal degradation mechanism for this compound in the presence of water is the hydrolysis of the ester bond. This reaction cleaves the molecule into its constituent carboxylic acid and alcohol.

G cluster_main Hydrolytic Degradation Pathway parent This compound hydrolysis_conditions H₂O (Acid or Base Catalyzed) parent->hydrolysis_conditions product_acid 2-(1H-imidazol-1-yl)benzoic Acid hydrolysis_conditions->product_acid product_etoh Ethanol hydrolysis_conditions->product_etoh

Caption: Primary hydrolytic degradation of this compound.

Section 4: Experimental Protocols for Stability Assessment

These protocols provide a framework for conducting forced degradation studies to understand the stability of your compound under various stress conditions.

Protocol 1: Forced Hydrolysis Study

This experiment assesses the stability of the compound in acidic, basic, and neutral aqueous environments.

Workflow Diagram:

G cluster_workflow Forced Hydrolysis Experimental Workflow prep 1. Prepare 1 mg/mL Stock Solution (in Acetonitrile) aliquot 2. Aliquot Stock into 3 Sets of Vials prep->aliquot stress 3. Add Stress Solutions (0.1M HCl, Water, 0.1M NaOH) aliquot->stress incubate 4. Incubate at 40°C (Protect from Light) stress->incubate sample 5. Sample at Timepoints (0, 2, 4, 8, 24 hr) incubate->sample analyze 6. Quench, Dilute & Analyze by HPLC-UV sample->analyze

Caption: Workflow for conducting a forced hydrolysis stability study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile (ACN).

  • Stress Condition Setup: For each condition (0.1 M HCl, Purified Water, 0.1 M NaOH), add 100 µL of the stock solution to 900 µL of the stress solution in an amber HPLC vial. This gives a starting concentration of 100 µg/mL. Prepare one vial for each time point.

  • Incubation: Place all vials in a temperature-controlled chamber at 40°C. Ensure vials are protected from light.

  • Time Point Sampling: At each time point (e.g., 0, 2, 4, 8, 24 hours), remove the corresponding vials.

    • For the acidic and neutral samples, add 10 µL of 1.0 M NaOH to neutralize the acid and halt the reaction.

    • For the basic sample, add 10 µL of 1.0 M HCl to neutralize the base.

  • Analysis: Analyze all samples immediately by a validated stability-indicating HPLC-UV method. Calculate the percentage of the parent compound remaining by comparing its peak area to the t=0 sample.

Data Presentation (Example Data):

Time (hours)% Remaining (0.1 M HCl)% Remaining (Water, pH 7)% Remaining (0.1 M NaOH)
0100.0100.0100.0
298.599.865.2
496.899.541.7
893.299.115.3
2480.197.0<1.0
Protocol 2: Photostability Assessment (ICH Q1B Guideline Summary)

This protocol is a simplified version of the ICH Q1B guideline to assess light sensitivity.[3][4]

  • Sample Preparation: Prepare two sets of samples. This can be the solid compound spread thinly in a petri dish or a solution in a quartz cuvette.

  • Control Sample: Tightly wrap one set of samples in aluminum foil. This will serve as the "dark control" to measure any degradation that occurs due to temperature, not light.

  • Exposure: Place both the exposed and control samples in a validated photostability chamber.

  • Light Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Analysis: After exposure, prepare solutions of both the light-exposed and dark control samples. Analyze by HPLC-UV. Compare the chromatograms to look for new degradation peaks and a decrease in the parent peak area in the exposed sample relative to the control. A significant change (>5%) indicates light sensitivity.

By understanding these principles and employing these protocols, you can ensure the quality and reliability of your research involving this compound. For further questions, please do not hesitate to contact our technical support team.

References

  • This compound. Acros Pharmatech.
  • Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l. Wiley Online Library.
  • Benzoate Degradation Pathway. Eawag-BBD.
  • Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). ResearchGate.
  • This compound. PubChem, National Center for Biotechnology Information.
  • Bacterial Degradation of Benzoate: cross-regulation between aerobic and anaerobic pathways. ResearchGate.
  • Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. PubMed Central, National Institutes of Health.
  • Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. PubMed, National Institutes of Health.
  • Preparation method of ethyl benzoate. Google Patents.
  • Discovery of a novel. AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
  • Ethyl 4-(1H-imidazol-1-yl)benzoate. PubChem, National Center for Biotechnology Information.
  • The Hydrolysis of Ethyl Benzoate. YouTube.
  • Hypothetical benzoate degradation pathway. ResearchGate.
  • benzoate degradation pathway: Topics. Science.gov.
  • Articles List - Analytical Methods in Environmental Chemistry Journal. AMECHEM.
  • Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Royal Society of Chemistry.
  • Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. ResearchGate.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency.
  • ICHQ1B: PHOTOSTABILITY TESTING OF NEW PHARMACEUTICAL SUBSTANCES AND PRODUCTS. Labonce.
  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-bromobenzoate. National Institutes of Health.
  • Oxidation reaction scheme of 1-(1H-benzo[d]imidazol-2-yl)ethanol to... ResearchGate.
  • Development and validation of analytical methods for ethyl carbamate in various fermented foods. ResearchGate.
  • The thermal stability of ethyl diazoacetate. ResearchGate.
  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromo-benzoate. PubMed, National Institutes of Health.
  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-bromo-benzoate. PubMed, National Institutes of Health.
  • Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)ethyl]sulfanyl}ethyl benzoate derivatives 7a–l and 9a,b. ResearchGate.
  • Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. MDPI.
  • Lifitegrast Degradation: Products and Pathways. PubMed Central, National Institutes of Health.

Sources

Technical Support Center: Crystallization of Ethyl 2-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 2-(1H-imidazol-1-yl)benzoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of this compound. The methodologies and explanations provided herein are grounded in established crystallographic principles and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction to Crystallization Challenges

This compound, like many N-aryl imidazole derivatives, can present unique challenges during crystallization. Its polarity, conferred by the imidazole ring and the ester functional group, combined with its potential for polymorphism, can lead to difficulties in obtaining a pure, crystalline solid. Common issues include the compound "oiling out" of solution, the formation of amorphous precipitates, or the failure to crystallize altogether. This guide is designed to provide a logical, step-by-step approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: My this compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solubility of the compound in the chosen solvent is too high at the temperature of crystallization, or when the solution is supersaturated too quickly. For this compound, this can be a common issue due to its structural features.

  • Causality: The imidazole and benzoate moieties can lead to strong solute-solvent interactions, preventing the ordered arrangement required for crystal lattice formation. If the cooling rate is too rapid, the molecules may not have sufficient time to orient themselves into a crystalline structure and instead aggregate as a disordered, supercooled liquid.

  • Troubleshooting Steps:

    • Re-dissolve and Cool Slowly: Gently heat the solution to re-dissolve the oil. Allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool can help to slow down the cooling process.

    • Use a More Dilute Solution: The concentration of your compound may be too high. Add a small amount of the hot solvent to the mixture to ensure everything is dissolved and then allow it to cool slowly.

    • Change the Solvent System: The polarity of the solvent may be too similar to that of your compound. Consider a less polar solvent or a co-solvent system (see Q2).

Q2: I am struggling to find a suitable single solvent for recrystallization. What is the best approach for solvent selection?

A2: Finding the ideal solvent is crucial for successful crystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

  • Solvent Screening Protocol:

    • Place a small amount of your crude this compound (10-20 mg) into several test tubes.

    • Add a few drops of a different solvent to each test tube at room temperature. Good candidate solvents for a compound with the polarity of this compound include ethyl acetate, dichloromethane, acetone, and ethanol.

    • If the compound dissolves immediately at room temperature, the solvent is likely too good for recrystallization. If it is insoluble, gently heat the test tube.

    • A suitable solvent will dissolve the compound when hot but will show crystal formation upon cooling to room temperature and then in an ice bath.

  • Co-Solvent (Solvent/Anti-Solvent) System: If a single solvent is not effective, a co-solvent system is a powerful alternative. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.

    • Recommended Systems for this compound:

      • Dichloromethane / n-Hexane

      • Ethyl Acetate / n-Heptane

      • Acetone / Water

Q3: My compound will not crystallize from solution, even after cooling. What can I do to induce crystallization?

A3: Failure to crystallize is often due to insufficient supersaturation or the lack of nucleation sites for crystal growth to begin.

  • Inducement Techniques:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solution interface. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small amount of pure crystalline product, add a tiny seed crystal to the supersaturated solution. This will act as a template for further crystal growth.

    • Increase Concentration: If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration of your compound.

    • Drastic Cooling: Once the solution has cooled to room temperature, place it in an ice bath or even a freezer for a short period. However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Q4: The recrystallized product is still impure. What are the next steps?

A4: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility properties to your target compound.

  • Improving Purity:

    • Multiple Recrystallizations: A second or even third recrystallization can significantly improve purity, although some product loss is to be expected with each step.

    • Charcoal Treatment: If your solution is colored and the pure compound is expected to be colorless, this may indicate the presence of colored impurities. Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb these impurities.

    • Alternative Purification Methods: If recrystallization fails to provide the desired purity, consider other purification techniques such as flash column chromatography. For this compound, a silica gel column with a gradient elution of hexane/ethyl acetate is a common choice.[1]

Troubleshooting Guide: Summary Table

Problem Potential Cause(s) Recommended Solution(s)
Compound "Oils Out" Solution is too concentrated; Cooling is too rapid; Inappropriate solvent polarity.Re-dissolve and cool slowly; Add more solvent; Change to a less polar solvent or use a co-solvent system.
No Crystallization Insufficient supersaturation; Lack of nucleation sites.Evaporate some solvent; Scratch the flask; Add a seed crystal; Cool to a lower temperature.
Crystallization is Too Fast Solution is too concentrated; Cooling is too rapid.Add more of the "good" solvent; Insulate the flask to slow cooling.
Low Recovery Compound is too soluble in the cold solvent; Too much solvent was used.Cool the solution for a longer period in an ice bath; Evaporate some of the solvent and re-cool.
Product is Still Impure Impurities have similar solubility; A single recrystallization is insufficient.Perform a second recrystallization; Use activated charcoal to remove colored impurities; Purify by column chromatography.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethyl acetate).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the filtrate to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Co-Solvent (Solvent/Anti-Solvent) Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., dichloromethane) at room temperature.

  • Anti-Solvent Addition: Slowly add an "anti-solvent" (e.g., n-hexane) dropwise with stirring until the solution becomes persistently turbid.

  • Induce Crystallization: If crystals do not form immediately, add a few more drops of the "good" solvent to clarify the solution and then allow it to stand undisturbed. Scratching or seeding may be beneficial at this stage.

  • Cooling: Once crystal formation begins, the process can be encouraged by cooling the flask in an ice bath.

  • Isolation and Drying: Follow steps 5-7 from Protocol 1, washing with a small amount of the anti-solvent.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow Start Crude this compound Solvent_Screening Perform Solvent Screening Start->Solvent_Screening Single_Solvent Good Single Solvent Found? Solvent_Screening->Single_Solvent Protocol_1 Protocol 1: Single Solvent Recrystallization Single_Solvent->Protocol_1 Yes Co_Solvent Use Co-Solvent System Single_Solvent->Co_Solvent No Crystallization_Occurs Crystallization Occurs? Protocol_1->Crystallization_Occurs Protocol_2 Protocol 2: Solvent/Anti-Solvent Recrystallization Co_Solvent->Protocol_2 Protocol_2->Crystallization_Occurs Induce_Crystallization Induce Crystallization (Scratch/Seed/Concentrate) Crystallization_Occurs->Induce_Crystallization No Check_Purity Check Purity (TLC, mp, etc.) Crystallization_Occurs->Check_Purity Yes Induce_Crystallization->Crystallization_Occurs Pure_Enough Purity Acceptable? Check_Purity->Pure_Enough Repeat_Recrystallization Repeat Recrystallization Pure_Enough->Repeat_Recrystallization No, Minor Impurities Column_Chromatography Consider Column Chromatography Pure_Enough->Column_Chromatography No, Significant Impurities End Pure Crystalline Product Pure_Enough->End Yes Repeat_Recrystallization->Start Column_Chromatography->Start

Sources

Technical Support Center: Improving the Purity of Ethyl 2-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of Ethyl 2-(1H-imidazol-1-yl)benzoate (CAS No. 117296-92-1).[1][2][3] This document is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high purity for this critical intermediate. We will explore common issues, provide detailed troubleshooting steps, and present validated protocols to enhance the quality of your synthesis.

This compound is typically synthesized via a copper-catalyzed N-arylation reaction, such as the Ullmann condensation, which couples an aryl halide with imidazole.[4][5] While effective, this method often introduces impurities such as unreacted starting materials, catalyst residues, and reaction by-products that can complicate purification. This guide provides the expertise to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is largely dependent on the specific reaction conditions of the N-arylation. However, the most common impurities include:

  • Unreacted Starting Materials: Imidazole and the ethyl 2-halobenzoate (iodo- or bromo- variant).

  • Catalyst Residues: Copper salts (e.g., CuI, Cu₂O) and ligands used in the coupling reaction.[6][7][8]

  • Base Residues: Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[9]

  • Solvent Residues: High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are common in Ullmann-type reactions and can be difficult to remove.[5]

  • Side-Products: Homocoupling of the aryl halide or other undesired side reactions.

Q2: My crude product is a dark, viscous oil or tar. How should I proceed with purification?

A2: A dark, oily crude product often indicates the presence of residual high-boiling solvents (like DMF or DMSO) and polymeric by-products. Before attempting recrystallization or chromatography, it is advisable to perform an aqueous workup. Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with water to remove water-soluble impurities like DMF and salts, and then with brine to aid in drying.[10] Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure should yield a more manageable solid or less viscous oil.[10] If the product remains oily, it is a strong candidate for purification by column chromatography.

Q3: Which purification method is better for this compound: recrystallization or column chromatography?

A3: The choice depends on the impurity profile and the scale of your reaction.[11]

  • Recrystallization is ideal for removing small amounts of impurities with solubility profiles significantly different from your product. It is often faster and more economical for larger-scale purifications.[11][12]

  • Column Chromatography is more powerful for separating complex mixtures or impurities with solubilities similar to the product. It is the preferred method if recrystallization fails or if the crude product is an oil.[11]

The following workflow can help guide your decision:

G Start Crude Product (Post-Workup) IsSolid Is the crude product a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization (See Protocol 1) IsSolid->TryRecrystallization  Yes Chromatography Perform Column Chromatography (See Protocol 2) IsSolid->Chromatography No (Oil/Tar)   CheckPurity Check Purity (TLC, NMR) TryRecrystallization->CheckPurity Success Pure Product (>98%) CheckPurity->Success Yes Failure Purity Not Sufficient CheckPurity->Failure No Chromatography->Success Failure->Chromatography

Caption: Purification method selection workflow.

Q4: How can I definitively confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • ¹H NMR: Check for the absence of signals corresponding to starting materials or solvent impurities. The integration of the peaks should correspond to the expected proton ratios.

  • LC-MS: Provides the molecular weight of the compound and a purity percentage based on the peak area at a specific wavelength (e.g., 254 nm).

  • Melting Point: A sharp, defined melting point range is a strong indicator of high purity for a crystalline solid.

  • GC-MS: If the compound is thermally stable, this can also be used to assess purity and confirm identity.[13]

Troubleshooting Guide

Recrystallization Issues

Q: My product won't crystallize out of the solution. What's wrong?

A: This typically happens for one of three reasons: the solution is not saturated, the wrong solvent was chosen, or the presence of impurities is inhibiting crystallization.

  • Troubleshooting Steps:

    • Concentrate the Solution: Try evaporating some of the solvent under reduced pressure to increase the concentration of your product.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches on the glass can provide nucleation sites.

    • Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the solution to initiate crystallization.

    • Cool Slowly & To a Lower Temperature: Ensure the solution cools slowly to room temperature before moving it to an ice bath or refrigerator. Slower cooling promotes the formation of purer, larger crystals.[11]

    • Re-evaluate the Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold.[11] If your compound remains soluble even when cold, you may need to add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the current solvent) dropwise until the solution becomes cloudy, then warm slightly to clarify and cool again.

Column Chromatography Issues

Q: My compound is streaking/tailing on the TLC plate and the column. How do I fix this?

A: This is a classic problem when purifying basic compounds like imidazoles on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, causing poor separation.[14]

  • Troubleshooting Steps:

    • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent system. Start by adding 0.1-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide to the polar component of your mobile phase (e.g., ethyl acetate or methanol).[14] This neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina.

    • Check Sample Load: Overloading the column can also lead to tailing. Ensure you are not using too much crude material for the amount of silica gel. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[15]

G Start Problem: Compound Tailing on Silica Gel Cause Cause: Basic imidazole nitrogen interacts with acidic silanol groups Start->Cause Solution1 Primary Solution: Add Basic Modifier to Eluent (e.g., 0.5% Et3N) Cause->Solution1 Solution2 Alternative Solution: Use Neutral Alumina Stationary Phase Cause->Solution2 Solution3 General Check: Reduce Sample Load (Silica:Compound Ratio > 50:1) Cause->Solution3 End Result: Symmetrical Peak Shape, Improved Separation Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for peak tailing.

Q: I can't separate my product from a specific impurity. What should I try?

A: This indicates that the polarity of your product and the impurity are very similar in the chosen solvent system.

  • Troubleshooting Steps:

    • Change Eluent Polarity: If the spots are too close together on the TLC plate, try a less polar solvent system to increase the separation (increase the Rf difference). Run the column slowly to maximize resolution.

    • Change Eluent Composition: Instead of just varying the ratio of hexane/ethyl acetate, try a different solvent system altogether. For example, switching from ethyl acetate to dichloromethane/methanol might alter the selectivity of the separation.

    • Consider Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity of the eluent to release your product, leaving more polar impurities behind.

Validated Purification Protocols

Protocol 1: Purification by Recrystallization

This method is effective if the crude product is a solid with a purity of >85%.

  • Solvent Selection: Test the solubility of a small amount of crude material in various solvents. Good candidates for this compound include ethanol, isopropanol, ethyl acetate, or a mixed solvent system like ethyl acetate/hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely. If using a mixed solvent system, dissolve the solid in the better solvent (e.g., ethyl acetate) and then add the anti-solvent (e.g., hexane) dropwise at an elevated temperature until cloudiness persists. Add a few drops of the better solvent to redissolve.

  • Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% by weight) of activated charcoal and keep the solution hot for a few minutes. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[11] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This is the most robust method for purifying oily products or complex mixtures.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography.
Mobile Phase (Eluent) Hexane:Ethyl Acetate with 0.5% Triethylamine (Et₃N)A good starting gradient is from 5% to 40% Ethyl Acetate. The Et₃N is critical to prevent peak tailing due to the basic imidazole moiety.[14]
Silica:Crude Ratio 50:1 to 100:1 by weightEnsures sufficient separation capacity and prevents column overloading.[15]

Step-by-Step Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM or the eluent). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel via rotary evaporation, then carefully adding the resulting free-flowing powder to the top of the column.[15]

  • Elution: Carefully add the eluent to the column and begin elution using positive pressure. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References
  • Rodríguez, J., et al. (2020). Synthesis and leishmanicidal evaluation of sulfanyl‐ and sulfonyl‐tethered functionalized benzoate derivatives featuring a nitroimidazole moiety. ResearchGate.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). ResearchGate.
  • Acros Pharmatech. (n.d.). This compound. Acros Pharmatech.
  • Jakab, G., et al. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI.
  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia.
  • Supporting Information for Iron-Catalyzed Cross-Coupling of Imidoyl Chlorides with Grignard Reagents. (n.d.).
  • Zhong, M., & Chen, G. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry - ACS Publications.
  • ResearchGate. (n.d.). Ligand-Free Copper-Catalyzed Arylation of Imidazole and N,N′-Carbonyldiimidazole, and Microwave-Assisted Synthesis of N-Aryl-1H-imidazoles. ResearchGate.
  • PubChem. (n.d.). This compound. PubChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.
  • Altman, R. A., & Buchwald, S. L. (2006). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry - ACS Publications.
  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Organic Chemistry Portal. (n.d.). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal.
  • ResearchGate. (n.d.). N‐Arylation of Imidazoles: An Overview. ResearchGate.
  • Semantic Scholar. (n.d.). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Semantic Scholar.
  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid. Google Patents.
  • Dike, M. E. (n.d.). REPORT Lab work: ETHYL BENZOATE.
  • Google Patents. (n.d.). CN104311414A - Preparation method of ethyl benzoate. Google Patents.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (n.d.). 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt. ResearchGate.
  • MDPI. (n.d.). Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal: The Effect of Templating Molecules in a Solution. MDPI.

Sources

Technical Support Center: Reaction Condition Optimization for Ethyl 2-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals focused on the synthesis of Ethyl 2-(1H-imidazol-1-yl)benzoate.

Welcome to the technical support center for the synthesis of this compound. This guide is structured to provide direct, actionable advice for overcoming common challenges encountered during this specific N-arylation reaction. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to make informed decisions for successful reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The synthesis of this compound involves the formation of a carbon-nitrogen bond between the imidazole ring and an ethyl benzoate backbone. The two most prevalent and effective methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1][2] Both reactions couple imidazole with an activated ethyl benzoate derivative, typically ethyl 2-iodobenzoate or ethyl 2-bromobenzoate.

Q2: How do I choose between the Ullmann condensation and the Buchwald-Hartwig amination?

The choice depends on available resources, desired reaction scale, and substrate sensitivity.

  • Ullmann Condensation: This is often the first choice due to the lower cost of copper catalysts. Modern Ullmann reactions, which use ligands to solubilize the copper salt, can be highly effective and operate under milder conditions than traditional protocols.[2][3] They are particularly well-suited for N-arylation of imidazoles.[4][5]

  • Buchwald-Hartwig Amination: This method is renowned for its broad substrate scope and high functional group tolerance.[1][6] While palladium catalysts and specialized phosphine ligands are more expensive, this reaction often proceeds with lower catalyst loadings and at lower temperatures, which can be crucial if your substrate contains sensitive functional groups.

Q3: My starting material, ethyl 2-halobenzoate, is not commercially available or is too expensive. What are my options?

If ethyl 2-iodobenzoate or ethyl 2-bromobenzoate is difficult to source, you can prepare it from less expensive starting materials. A common laboratory-scale synthesis is the Fischer esterification of the corresponding 2-halobenzoic acid.[7][8] This involves refluxing the acid in ethanol with a catalytic amount of a strong acid like sulfuric acid.[7][8]

Troubleshooting and Optimization Guide

This section addresses specific experimental failures in a question-and-answer format.

Issue: Low or No Product Yield

Q4: My reaction has stalled, yielding less than 20% of the desired product. What are the primary factors to investigate?

Before delving into complex optimization, verify the fundamentals. This is the most common point of failure.

  • Inert Atmosphere: Both Ullmann and Buchwald-Hartwig reactions are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are adequately degassed.

  • Solvent and Reagent Purity: Water is detrimental. Use anhydrous solvents and ensure your imidazole and base are dry. Water can hydrolyze the ethyl ester group and deactivate the catalyst.

  • Catalyst and Ligand Integrity: Catalysts and ligands, especially phosphine-based ligands for Buchwald-Hartwig, can degrade upon improper storage. Use freshly opened reagents or those stored correctly in an inert atmosphere.

  • Base Strength and Solubility: The base is critical for deprotonating the imidazole. If the base is not strong enough or has poor solubility in the reaction medium, the reaction will not proceed efficiently. Cesium carbonate (Cs₂CO₃) is often an excellent choice for Ullmann couplings due to its high solubility and basicity.[4][9] For Buchwald-Hartwig, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is standard.[10]

Q5: I'm attempting an Ullmann condensation with CuI and K₂CO₃ in DMF, but the yield is poor. How can I improve this?

This is a classic starting point, but it can often be improved significantly. The key to modern Ullmann reactions is the use of a ligand to enhance the copper catalyst's activity and solubility.

  • Introduce a Ligand: Simple, unligated copper salts often require harsh conditions.[2][11] Adding a chelating ligand is the single most impactful change you can make. For imidazole N-arylation, 1,10-phenanthroline derivatives are highly effective.[3][4][5][12] L-proline has also been shown to be an excellent, inexpensive ligand for these types of couplings.[13]

  • Change the Base: Potassium carbonate (K₂CO₃) has limited solubility in many organic solvents. Switching to cesium carbonate (Cs₂CO₃) can dramatically increase the reaction rate.[14]

  • Vary the Solvent: While DMF is common, DMSO can sometimes offer better results due to its higher polarity and boiling point.[9][15] Toluene is also a viable option, particularly if you are concerned about side reactions with the solvent.

  • Consider the Halide: The reactivity of the aryl halide follows the order I > Br >> Cl. If you are using ethyl 2-bromobenzoate and getting low yields, switching to ethyl 2-iodobenzoate will accelerate the oxidative addition step and likely improve the outcome.[2]

Table 1: Comparison of Optimized Ullmann vs. Buchwald-Hartwig Conditions

ParameterOptimized Ullmann CondensationOptimized Buchwald-Hartwig Amination
Catalyst CuI (5-10 mol%)Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
Ligand 4,7-Dimethoxy-1,10-phenanthroline (10-20 mol%)XPhos or RuPhos (2-5 mol%)
Base Cs₂CO₃ (2.0 equiv.)NaOtBu or LHMDS (1.5 equiv.)
Solvent DMSO or DioxaneToluene or Dioxane
Temperature 80-120 °C60-100 °C
Key Advantage Lower cost of catalyst and ligandBroader scope, lower temperatures, lower catalyst loading

Q6: My Buchwald-Hartwig reaction is not working. I'm using Pd(OAc)₂ with PPh₃ as a ligand. What's wrong?

The issue likely lies with your choice of ligand. Triphenylphosphine (PPh₃) is considered a "first-generation" ligand and is generally not effective for the challenging C-N coupling of N-heterocycles. Modern Buchwald-Hartwig amination relies on sterically hindered, electron-rich phosphine ligands.

  • Upgrade Your Ligand: Switch to a modern biarylphosphine ligand such as XPhos, SPhos, or RuPhos. These ligands promote the crucial reductive elimination step of the catalytic cycle, which is often the rate-limiting step for C-N bond formation.[1][6]

  • Check Your Base: Ensure you are using a strong, non-nucleophilic base like NaOtBu, K₃PO₄, or LHMDS. Weaker bases are generally insufficient.

  • Palladium Precursor: While Pd(OAc)₂ is a common precatalyst, it requires in-situ reduction to the active Pd(0) species.[10] Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes be more reliable and lead to more reproducible results.

Issue: Side Reactions and Purification Difficulties

Q7: My main product is contaminated with ethyl salicylate. What causes this side reaction and how can I prevent it?

The formation of ethyl salicylate indicates hydrolysis of the ester group followed by loss of the imidazole moiety. This is typically caused by two factors:

  • Excess Water: Rigorously dry all reagents and solvents. Water present in the reaction mixture can lead to base-mediated hydrolysis of the ester.

  • Harsh Basic Conditions: If using a very strong base or high temperatures for extended periods, hydrolysis can become a significant issue. To mitigate this:

    • Use the mildest base that is effective (e.g., K₃PO₄ instead of NaOtBu in some cases).

    • Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.

    • During the aqueous workup, neutralize the reaction mixture carefully with a mild acid (e.g., saturated NH₄Cl solution) before extraction to prevent hydrolysis.[7]

Q8: I'm observing a significant amount of dehalogenated starting material (ethyl benzoate) in my crude product. How do I minimize this?

Dehalogenation (hydrodehalogenation) is a common side reaction where the aryl halide is reduced to an arene. This can occur when the catalytic cycle is disrupted.

  • In Ullmann Reactions: This can happen if the copper catalyst is not efficiently promoting the C-N coupling. Improving the ligand and ensuring anhydrous conditions can help favor the desired pathway.

  • In Buchwald-Hartwig Reactions: This can be a result of a competing β-hydride elimination pathway from the palladium-amide intermediate.[1] Using a more sterically hindered ligand can often disfavor this side reaction and promote the desired reductive elimination.

Visualized Workflows and Mechanisms

Troubleshooting Flowchart

This diagram provides a logical path for diagnosing and solving common issues.

Troubleshooting_Workflow Troubleshooting Flowchart for this compound Synthesis Start Reaction Failure (Low/No Yield) Check_Basics Verify Fundamentals: - Inert Atmosphere? - Anhydrous Conditions? - Reagent Purity? Start->Check_Basics Basics_OK Fundamentals OK Check_Basics->Basics_OK Yes Basics_Fail Fix Basic Setup Check_Basics->Basics_Fail No Reaction_Type Which Reaction? Basics_OK->Reaction_Type Basics_Fail->Start Retry Ullmann Ullmann Condensation Reaction_Type->Ullmann Cu-catalyzed Buchwald Buchwald-Hartwig Reaction_Type->Buchwald Pd-catalyzed Optimize_Ullmann Optimize Ullmann: 1. Add Ligand (e.g., Phenanthroline) 2. Switch Base (Cs₂CO₃) 3. Change Halide (I > Br) 4. Vary Solvent (DMSO) Ullmann->Optimize_Ullmann Optimize_Buchwald Optimize Buchwald: 1. Use Hindered Ligand (XPhos) 2. Use Strong Base (NaOtBu) 3. Use Pd(0) Source (Pd₂(dba)₃) Buchwald->Optimize_Buchwald Side_Reaction Side Product Issue? (Hydrolysis, Dehalogenation) Optimize_Ullmann->Side_Reaction Optimize_Buchwald->Side_Reaction Solve_Side_Reaction Address Side Reactions: - Ensure Anhydrous Conditions - Use Milder Base/Temp - Use More Hindered Ligand Side_Reaction->Solve_Side_Reaction Yes Success Successful Reaction Side_Reaction->Success No Solve_Side_Reaction->Success

Caption: A step-by-step decision tree for troubleshooting.

Proposed Catalytic Cycle for Ullmann Condensation

This diagram illustrates the generally accepted mechanism for a ligand-assisted Ullmann N-arylation.

Ullmann_Cycle Proposed Catalytic Cycle for Ligand-Assisted Ullmann N-Arylation cluster_cycle CuX L-Cu(I)-X Ox_Add Oxidative Addition Cu_Imidazole L-Cu(I)-Imidazolate CuX->Cu_Imidazole + Imidazole - HX (via Base) Imidazole_Coord Imidazole Coordination Cu_III_Complex L-Cu(III)(Ar)(Imidazolate)X Red_Elim Reductive Elimination Cu_Imidazole->Cu_III_Complex + Ar-X Cu_III_Complex->CuX - Product (Ar-Imidazole) Product This compound Cu_III_Complex->Product

Caption: Key steps in the copper-catalyzed C-N bond formation.

Experimental Protocols

Protocol 1: General Procedure for Ullmann Condensation

This protocol provides a robust starting point for optimization.

  • Vessel Preparation: To an oven-dried Schlenk tube, add CuI (9.5 mg, 0.05 mmol, 5 mol%), 4,7-dimethoxy-1,10-phenanthroline (21.6 mg, 0.10 mmol, 10 mol%), and Cs₂CO₃ (652 mg, 2.0 mmol, 2.0 equiv.).

  • Reagent Addition: Add imidazole (68 mg, 1.0 mmol, 1.0 equiv.) and ethyl 2-iodobenzoate (276 mg, 1.0 mmol, 1.0 equiv.).

  • Atmosphere Exchange: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add 3 mL of anhydrous, degassed DMSO via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the final product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (14.3 mg, 0.03 mmol, 3 mol%), and NaOtBu (115 mg, 1.2 mmol, 1.2 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add imidazole (68 mg, 1.0 mmol, 1.0 equiv.) and ethyl 2-bromobenzoate (229 mg, 1.0 mmol, 1.0 equiv.).

  • Solvent Addition: Remove the tube from the glovebox and add 3 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 8-16 hours.

  • Monitoring & Workup: Follow steps 6 and 7 from the Ullmann protocol.

  • Purification: Purify the crude residue by column chromatography on silica gel.

References

  • Rodríguez, J., et al. (2020). Synthesis and leishmanicidal evaluation of sulfanyl‐ and sulfonyl‐tethered functionalized benzoate derivatives featuring a nitroimidazole moiety. Archiv der Pharmazie, 353(10), 2000122. [Link]
  • Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190-6199. [Link]
  • National Center for Biotechnology Information. (2007). Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles. PubMed. [Link]
  • Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. [Link]
  • Zheng, N., et al. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(17), 6970-6973. [Link]
  • Request PDF. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.
  • ResearchGate. (n.d.). Scheme 1.
  • Al-Masoudi, N. A. (2020). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules, 25(22), 5469. [Link]
  • Acros Pharmatech. (n.d.). Ethyl 2-(1H-imidazol-1-yl)
  • Wikipedia. (n.d.).
  • Haydar, G., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4). [Link]
  • Wikipedia. (n.d.).
  • Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779-2782. [Link]
  • ResearchGate. (n.d.). Intramolecular Buchwald–Hartwig reaction for the formation of imidazobenzodiazepines 25. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.).
  • Ekene, D. M. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(1H-imidazol-1-yl)
  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947. [Link]
  • Lin, J., & Pang, J. (2016). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. International Journal of Basic and Applied Chemical Sciences, 6(2), 68-74. [Link]
  • Google Patents. (2015).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
  • Ma, D., & Cai, Q. (2008). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Accounts of chemical research, 41(11), 1450-1460. [Link]
  • Lim, H. N. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Google Patents. (1978).
  • Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? [Link]
  • Request PDF. (n.d.). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.
  • Organic Chemistry Portal. (n.d.).

Sources

Technical Support Center: Synthesis of Ethyl 2-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-(1H-imidazol-1-yl)benzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common and alternative synthetic routes for this important heterocyclic compound. We will address frequent experimental challenges through a detailed question-and-answer format, providing not just protocols, but the underlying chemical logic to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: The Ullmann Condensation Approach

The copper-catalyzed N-arylation of imidazole with an ethyl halobenzoate, known as the Ullmann condensation (or more specifically, a Goldberg reaction, a type of Ullmann condensation for C-N bond formation), is a classical and widely used method.[1] However, it is notorious for requiring harsh conditions and can be prone to inconsistencies.[2][3]

Question: My Ullmann reaction for this compound is showing low to no yield. What are the primary factors to investigate?

Answer: Low or zero yield in an Ullmann condensation typically stems from one of five key areas: catalyst activity, reaction atmosphere, substrate reactivity, temperature, or the choice of base and solvent.

Troubleshooting Checklist:

  • Catalyst Quality & Activity:

    • The Issue: Copper(I) salts (e.g., CuI, CuBr, Cu₂O) are easily oxidized to inactive Copper(II) species upon prolonged exposure to air. An old or improperly stored catalyst is a frequent cause of reaction failure.[4]

    • The Solution: Use freshly purchased, high-purity copper(I) iodide or oxide. If you suspect the quality of your catalyst, consider preparing "activated" copper powder in-situ by reducing copper sulfate with zinc metal.[1] For modern protocols, employing a catalytic amount of a copper salt with a ligand is often more reliable.[5]

  • Inert Atmosphere:

    • The Issue: The catalytic cycle is sensitive to oxygen, which can deactivate the copper catalyst and promote unwanted side reactions.[4]

    • The Solution: Meticulously set up the reaction under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or a glovebox. Ensure all solvents are thoroughly degassed prior to use.[4]

  • Aryl Halide Reactivity:

    • The Issue: The reactivity order for the aryl halide is I > Br >> Cl.[6] Ethyl 2-chlorobenzoate will be significantly less reactive than ethyl 2-iodobenzoate and will require more forcing conditions. Electron-withdrawing groups on the aryl halide generally accelerate the reaction.[1][6]

    • The Solution: If possible, use ethyl 2-iodobenzoate for the highest reactivity. If you must use an aryl bromide or chloride, a modern ligand-assisted protocol is highly recommended to achieve reasonable yields at lower temperatures.[4]

  • Reaction Temperature:

    • The Issue: Traditional Ullmann reactions often demand very high temperatures (>150 °C), sometimes exceeding 200 °C, in high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene.[1][4] Insufficient temperature will result in a sluggish or stalled reaction.

    • The Solution: If using a classical protocol, ensure your heating apparatus can safely and consistently maintain the required high temperature. However, the superior approach is to incorporate a ligand (e.g., 1,10-phenanthroline, picolinic acid) which can dramatically lower the required reaction temperature to the 80-120 °C range.[4][7]

Question: I am observing significant dehalogenation of my ethyl 2-halobenzoate starting material. How can I prevent this side reaction?

Answer: Dehalogenation (reduction of the aryl halide to the corresponding arene, ethyl benzoate) is a common side reaction, especially when the desired C-N coupling is slow.[4]

  • Causality: The hydrogen atom for this reduction can come from trace water, the solvent itself, or the imidazole. This pathway becomes competitive when the primary coupling reaction is kinetically slow.

  • Mitigation Strategies:

    • Use Strictly Anhydrous Conditions: Thoroughly dry all reagents, solvents, and glassware.

    • Introduce a Ligand: Ligands such as diamines or amino acids accelerate the desired reductive elimination step to form the C-N bond, thereby outcompeting the dehalogenation pathway.[4]

    • Lower the Temperature: While counterintuitive, sometimes excessively high temperatures can promote side reactions. Using a more active ligand/catalyst system that operates at lower temperatures is the most effective solution.[4]

Section 2: The Buchwald-Hartwig Amination Alternative

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful, modern alternative for forming C-N bonds. It generally operates under much milder conditions, exhibits broader functional group tolerance, and offers greater reliability than the classical Ullmann reaction.[8][9]

Question: When should I choose the Buchwald-Hartwig amination over the Ullmann condensation for synthesizing this compound?

Answer: Consider the Buchwald-Hartwig amination to be the superior choice in most scenarios, particularly when:

  • Your substrates are sensitive to high temperatures.

  • You are using a less reactive aryl halide (aryl chloride or bromide).

  • Your molecule contains other functional groups that would not tolerate harsh, basic conditions at high heat.

  • You require a more reproducible and higher-yielding reaction for process scale-up.

FeatureUllmann Condensation (Classical)Buchwald-Hartwig Amination
Catalyst Copper (often stoichiometric)Palladium (catalytic, low loading)[10]
Temperature Very High (150-210 °C)[1]Mild to Moderate (RT - 110 °C)
Substrate Scope Prefers activated aryl halides (I, Br)[6]Broad (Cl, Br, I, O-triflates)[9]
Base Strong inorganic (K₂CO₃, Cs₂CO₃)Often strong, non-nucleophilic (NaOtBu, K₃PO₄)
Drawbacks Harsh conditions, side reactions, catalyst oxidation[2][4]Catalyst/ligand cost, sensitivity to air/moisture

Question: How do I select the appropriate Palladium catalyst and ligand for the N-arylation of imidazole?

Answer: The choice of ligand is the most critical parameter for a successful Buchwald-Hartwig reaction, as it dictates the stability and reactivity of the palladium catalyst.

  • Mechanism Insight: The ligand, typically a bulky, electron-rich phosphine, stabilizes the Pd(0) active species, facilitates the oxidative addition of the aryl halide, and promotes the final reductive elimination step that forms the desired C-N bond.[8][10]

  • Ligand Selection:

    • For Aryl Bromides/Iodides: Early-generation ligands like BINAP or DPPF might be effective.

    • For Aryl Chlorides (e.g., Ethyl 2-chlorobenzoate): More advanced, sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are typically required. These "Buchwald ligands" are designed to accelerate both the oxidative addition of the less reactive aryl chloride and the final reductive elimination.

  • Palladium Source: You can use a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ which is reduced to Pd(0) in situ.[10] Using pre-formed palladium-ligand complexes (precatalysts) can also enhance reactivity and reproducibility.

Experimental Protocols & Workflows

Protocol 1: Ligand-Accelerated Ullmann Condensation

This protocol uses a ligand to enable milder reaction conditions compared to the classical approach.

Ullmann_Workflow

Step-by-Step Procedure:

  • To a dry Schlenk flask, add imidazole (1.0 eq), ethyl 2-iodobenzoate (1.2 eq), Copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed anhydrous DMSO via syringe.

  • Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the final product.

Protocol 2: Buchwald-Hartwig Amination

This protocol uses a modern palladium catalyst system for an efficient and mild synthesis.

Buchwald_Hartwig_Cycle

Step-by-Step Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk flask.

  • Remove the flask from the glovebox. Add imidazole (1.2 eq) and ethyl 2-bromobenzoate (1.0 eq).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed, anhydrous toluene via syringe.

  • Heat the reaction mixture in a pre-heated oil bath at 100 °C for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude residue by silica gel column chromatography.

Final Product Purification

Question: What are the best practices for purifying this compound?

Answer: The product contains a basic imidazole ring and an ester functional group, which dictates the purification strategy.

  • Extraction: During aqueous workup, avoid strongly acidic or basic conditions to prevent hydrolysis of the ethyl ester. A wash with a saturated solution of sodium bicarbonate can help remove any acidic impurities.

  • Chromatography: Silica gel column chromatography is the most effective method for purification.

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The polarity can be adjusted based on TLC analysis.

    • Tailing: The basic imidazole moiety can cause the product to "tail" on the silica gel. To mitigate this, you can pre-treat the silica with triethylamine or add a small amount (0.5-1%) of triethylamine to your eluent system.

  • Recrystallization: If the chromatographed product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be performed to achieve high purity.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Gate Chemistry. (2018, July 21). Ullmann Coupling - Carbon Heteroatom Coupling [Video]. YouTube.
  • MDPI. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • L.S. College, Muzaffarpur. (2020, October 22). Ullmann reaction.
  • Wikipedia. (2023). Ullmann condensation.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
  • ScienceMadness Discussion Board. (2011, July 10). Ullmann Reaction Questions.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Dobson, D. E. (2020). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue e-Pubs.
  • ResearchGate. (n.d.). Synthesis of the 2-{[2-(1H-imidazol-1-yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l.
  • Ma, D., & Cai, Q. (2008). Recent synthetic developments and applications of the Ullmann reaction. Accounts of Chemical Research, 41(11), 1450-1460.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Wölfling, J., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1439-1445.
  • Altenhoff, A. M., et al. (2004). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 69(23), 7984–7989.
  • Öcal, N., & Er, M. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. ChemistrySelect, 5(19), 5821-5826.
  • Krasovskiy, A., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 133(44), 17654–17665.
  • ResearchGate. (n.d.). Proposed reaction mechanism for N-arylation of imidazole.

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 2-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of Ethyl 2-(1H-imidazol-1-yl)benzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the challenges and optimization strategies associated with this important synthetic transformation.

The synthesis of N-aryl imidazoles, such as this compound, is a cornerstone transformation in medicinal chemistry. The most common and robust method for this synthesis is the copper-catalyzed Ullmann condensation, a cross-coupling reaction between imidazole and an aryl halide.[1] While effective at the lab scale, scaling this reaction presents unique challenges related to reaction kinetics, thermal management, and purification. This guide provides a troubleshooting framework and detailed protocols to ensure a safe, efficient, and reproducible scale-up process.

Troubleshooting Guide & Scale-Up Challenges

This section addresses common issues encountered during the Ullmann condensation for this compound synthesis in a question-and-answer format.

Q1: My reaction is showing low or no conversion. What are the primary causes?

Answer: Low or no yield in an Ullmann condensation is a frequent issue, often stemming from a few critical factors. A systematic check is the most effective troubleshooting approach.

  • Catalyst Inactivity: The copper(I) catalyst (e.g., CuI) is susceptible to oxidation to the less active copper(II) state.[2] Using old or improperly stored CuI is a common reason for failure.

    • Solution: Always use a fresh bottle of high-purity CuI. If you suspect your source is compromised, consider opening a new, sealed container or purifying the existing stock.

  • Atmospheric Contamination: The catalytic cycle is sensitive to oxygen, which can deactivate the catalyst.[2]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). This involves using oven-dried glassware, employing Schlenk line techniques, and using degassed solvents. For scale-up, a nitrogen-purged reactor is essential.

  • Insufficient Temperature: Traditional Ullmann reactions require high temperatures.[1] While modern ligand systems have lowered this requirement, the reaction may still need significant thermal energy to proceed at a reasonable rate.

    • Solution: Ensure your heating mantle or oil bath is calibrated and provides uniform heating. For the coupling with ethyl 2-bromobenzoate, temperatures in the range of 110-120 °C are typically effective with appropriate ligands.[3]

  • Poor Reagent Quality: The presence of water can interfere with the base and catalyst. Solvents must be anhydrous.

    • Solution: Use anhydrous grade solvents. Dry starting materials if they are hygroscopic.

Troubleshooting_Workflow start Low / No Yield Observed cat_check Is the Copper(I) Catalyst Fresh and High Purity? start->cat_check inert_check Is the Reaction Under a Strict Inert Atmosphere? cat_check->inert_check Yes sol_cat Action: Use a fresh, sealed bottle of CuI. cat_check->sol_cat No temp_check Is the Reaction Temperature Sufficient and Stable? inert_check->temp_check Yes sol_inert Action: Purge system with N2/Ar. Use degassed, anhydrous solvents. inert_check->sol_inert No reagent_check Are Solvents and Reagents Anhydrous? temp_check->reagent_check Yes sol_temp Action: Calibrate heating source. Ensure uniform heating. temp_check->sol_temp No sol_reagent Action: Use anhydrous grade solvents. Dry reagents if necessary. reagent_check->sol_reagent No success Reaction Proceeds Successfully reagent_check->success Yes sol_cat->inert_check sol_inert->temp_check sol_temp->reagent_check sol_reagent->success

Caption: A workflow for troubleshooting low-yield Ullmann reactions.

Q2: I'm forming a significant amount of ethyl salicylate. What is causing this and how can I prevent it?

Answer: The formation of ethyl salicylate indicates hydrolysis of the ester functional group in your product or starting material (ethyl 2-halobenzoate). This is a common challenge when scaling up.

  • Causality: The reaction requires a base (e.g., Cs₂CO₃, K₂CO₃) and is often run at high temperatures. These conditions can promote the saponification (hydrolysis) of the ester. The presence of trace water in the reaction mixture exacerbates this issue.

  • Mitigation Strategies:

    • Base Selection: While strong bases like Cs₂CO₃ are effective for the coupling, they are also more likely to cause hydrolysis. Consider screening milder bases like potassium phosphate (K₃PO₄).[4]

    • Temperature Control: Operate at the lowest temperature that allows for a reasonable reaction rate. An initial optimization study to find this balance is crucial for scale-up.

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water is a direct reactant in the hydrolysis side reaction.[2]

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor progress by TLC or LC-MS and proceed with workup once the starting material is consumed.[5]

Q3: The purification is difficult, with copper residues and high-boiling solvents contaminating my product. What is a robust workup and purification procedure?

Answer: Removing the inorganic base, copper salts, and high-boiling polar solvents like DMSO or NMP is a key challenge in the purification of Ullmann products.

  • Step-by-Step Workup Protocol:

    • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a solvent in which your product is soluble but the inorganic salts are not, such as ethyl acetate or dichloromethane.

    • Filtration: Filter the diluted mixture through a pad of Celite® to remove the bulk of the copper catalyst and inorganic base.[4] Wash the filter cake thoroughly with the chosen organic solvent.

    • Aqueous Washes: Transfer the filtrate to a separatory funnel.

      • Wash with aqueous ammonia or a dilute ammonium hydroxide solution. The ammonia will complex with residual copper salts, forming a water-soluble blue complex [Cu(NH₃)₄]²⁺, which can be efficiently removed in the aqueous layer.

      • Follow with several water washes to remove the high-boiling solvent (e.g., DMSO).

      • Finally, wash with brine to aid in the separation of the organic and aqueous layers.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Final Purification: The crude product can then be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective.

Q4: What are the primary safety and operational challenges when moving from a 1g to a 1kg scale?

Answer: Scaling up introduces significant challenges that are often negligible at the bench scale. Safety and process control become paramount.

  • Thermal Management: Ullmann reactions can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6] This can lead to a thermal runaway if not controlled.

    • Solution: Use a jacketed reactor with controlled heating and cooling. Add the limiting reagent (often the aryl halide) slowly and portion-wise to control the reaction rate and exotherm. A preliminary reaction calorimetry study is highly recommended to understand the thermal profile before scaling.[6]

  • Mixing and Heterogeneity: The reaction mixture is often a slurry due to the insolubility of the inorganic base.

    • Solution: Use a reactor equipped with an overhead stirrer capable of efficiently agitating a thick slurry to ensure good mass transfer. Inefficient stirring can lead to localized "hot spots" and inconsistent reaction progress.

  • Reagent Handling: Handling kilograms of flammable solvents, powdered imidazole, and copper salts requires appropriate engineering controls.[7]

    • Solution: Perform all operations in a well-ventilated area or a walk-in fume hood. Use personal protective equipment (PPE), including respirators, when handling fine powders.[5]

Frequently Asked Questions (FAQs)

  • What is the optimal catalyst and ligand system for this synthesis? For the N-arylation of imidazoles, copper(I) iodide (CuI) is a reliable and cost-effective catalyst.[4] The choice of ligand is critical for achieving high yields under milder conditions. 1,10-Phenanthroline and its derivatives, particularly 4,7-dimethoxy-1,10-phenanthroline, have been shown to be highly effective ligands for this transformation, often requiring lower catalyst loading and temperatures.[3][8][9]

  • Which aryl halide should I use: ethyl 2-iodobenzoate or ethyl 2-bromobenzoate? The reactivity of aryl halides in Ullmann couplings follows the order I > Br >> Cl.[4] Ethyl 2-iodobenzoate will react faster and under milder conditions. However, it is more expensive and may be less stable than ethyl 2-bromobenzoate. For industrial-scale synthesis, the less reactive but more economical ethyl 2-bromobenzoate is often preferred, though it may require a more active ligand system or slightly higher temperatures.[10]

  • How can I monitor the reaction progress effectively? The reaction should be monitored periodically to determine the point of completion. Thin Layer Chromatography (TLC) is a quick and effective method. A more quantitative analysis can be achieved using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

General Catalytic Cycle for Ullmann N-Arylation

The ligand-assisted Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The ligand plays a crucial role in stabilizing the copper intermediates and facilitating the key steps of oxidative addition and reductive elimination.

Ullmann_Cycle Proposed Catalytic Cycle cluster_cycle CuI_L L-Cu(I)-X Cu_Im L-Cu(I)-Imidazole CuI_L->Cu_Im + Imidazole - Base-HX CuIII L-Cu(III)(Imidazole)(Ar)(X) Cu_Im->CuIII Oxidative Addition + Ethyl 2-halobenzoate (Ar-X) CuIII->CuI_L Reductive Elimination Product This compound CuIII->Product

Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of imidazole.

Optimized Scale-Up Protocol

This protocol is a robust starting point for the gram-to-kilogram scale synthesis of this compound based on established methods for imidazole N-arylation.[3][4]

Materials:

  • Imidazole (1.0 eq)

  • Ethyl 2-bromobenzoate (1.1 eq)

  • Copper(I) Iodide (CuI) (0.05 eq, 5 mol%)

  • 4,7-Dimethoxy-1,10-phenanthroline (0.10 eq, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reactor Setup: Charge a clean, dry, and inerted reactor with Imidazole, Cesium Carbonate, Copper(I) Iodide, and 4,7-Dimethoxy-1,10-phenanthroline.

  • Solvent Addition: Add anhydrous DMSO to the reactor (to achieve a concentration of approx. 0.5 M with respect to imidazole).

  • Inerting: Purge the reactor with nitrogen for 15-20 minutes with gentle agitation.

  • Heating: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Reagent Addition: Slowly add Ethyl 2-bromobenzoate to the reaction mixture over 1-2 hours, monitoring the internal temperature to control any exotherm.

  • Reaction: Maintain the reaction at 110-115 °C. Monitor the progress every 2-4 hours by LC-MS or TLC. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reactor to room temperature. Dilute the mixture with ethyl acetate and follow the detailed workup procedure described in the Troubleshooting section (Q3).

  • Purification: Purify the crude material by flash column chromatography on silica gel (gradient elution, e.g., 10% to 50% Ethyl Acetate in Hexanes) to yield the final product.

Comparative Data on Reaction Conditions

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
Aryl IodideCu₂O (2.5)L1c (7.5)Cs₂CO₃ (1.4)DMSO11012-2485-95[3]
Aryl BromideCu₂O (5.0)L1c (15)Cs₂CO₃ (1.4)DMSO11024-4883-85[3]
Aryl BromideCuBr (5.0)Pyridin-2-yl β-ketone (10)Cs₂CO₃ (2.0)DMSO805-12~90[11]
Aryl IodideCuI (5.0)NoneK₂CO₃ (2.0)DMF12024Moderate[9]

L1c = 4,7-dimethoxy-1,10-phenanthroline

References

  • Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. [Link]
  • Rodríguez, J., et al. (2020). Synthesis and leishmanicidal evaluation of sulfanyl‐ and sulfonyl‐tethered functionalized benzoate derivatives featuring a nitroimidazole moiety.
  • Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. [Link]
  • Altman, R. A., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. PubMed. [Link]
  • Yin, J., & Li, G. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(14), 5749-5751. [Link]
  • Kozlowski, M. C., et al. (2009). Copper-Catalyzed N-Arylation of Hindered Substrates Under Mild Conditions. Angewandte Chemie. [Link]
  • Organic Chemistry Portal.
  • Haydar, G., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research. [Link]
  • Eppakayala, L. (2018). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl).
  • Vasile, C. (2021).
  • Royal Society of Chemistry. (2024). Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. Organic Chemistry Frontiers. [Link]
  • Rodríguez, J., et al. (2020). Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)ethyl]sulfanyl}ethyl benzoate derivatives 7a–l and 9a,b.
  • Ma, D., & Cai, Q. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link]
  • Wikipedia. (2023).
  • Wikipedia. (2023). Ullmann reaction. Wikipedia. [Link]
  • Acros Pharmatech. This compound.
  • ResearchGate. (2011). Ligand-Free Copper-Catalyzed Arylation of Imidazole and N,N′-Carbonyldiimidazole, and Microwave-Assisted Synthesis of N-Aryl-1H-imidazoles.
  • Semantic Scholar. (2022).
  • ACS Publications. (2024). A Tribute to Ullmann's Work: Expanding Copper Coil Reactor Applications toward the Hydroxylation of Aryl Bromides. Organic Process Research & Development. [Link]
  • ResearchGate. (2019). Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates.
  • National Center for Biotechnology Information. (2022).
  • MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]
  • PubChem. (2024). Ethyl 2-(1H-imidazol-1-yl)
  • National Center for Biotechnology Information. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. [Link]
  • International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. [Link]
  • Scientific Update. (2023). How do you safely scale up a given chemical reaction?.
  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]

Sources

Technical Support Center: Interpreting NMR Spectra of "Ethyl 2-(1H-imidazol-1-yl)benzoate" for Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated troubleshooting guide for the NMR spectral analysis of "Ethyl 2-(1H-imidazol-1-yl)benzoate." This resource is tailored for researchers, scientists, and professionals in drug development to effectively identify and characterize impurities within their samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My ¹H NMR spectrum shows unexpected peaks. How can I differentiate between impurities and instrumental artifacts?

Answer:

Distinguishing genuine impurity signals from experimental artifacts is a foundational step in accurate spectral interpretation. A systematic approach is recommended:

  • Identify Common Solvents: The most frequent source of extraneous peaks is residual solvents from synthesis or purification. It is best practice to consult a standard NMR solvent impurity chart. For instance, a singlet around δ 2.50 ppm often indicates residual DMSO-d₆, whereas a peak at δ 7.26 ppm is characteristic of chloroform (CDCl₃).[1] Comprehensive tables of ¹H and ¹³C NMR chemical shifts for common laboratory solvents are invaluable resources.[2][3][4][5]

  • Check for Water: A broad singlet, with a chemical shift that can vary based on the solvent, concentration, and temperature, is often indicative of water. In DMSO-d₆, this peak typically appears around δ 3.33 ppm, while in CDCl₃, it is commonly observed around δ 1.56 ppm.[1]

  • Analyze Peak Shape and Integration: Signals from true impurities should exhibit consistent, symmetrical shapes (e.g., singlet, doublet, triplet) and their integration values will be proportional to their concentration relative to the main compound. In contrast, artifacts like spinning sidebands manifest as small, symmetrical peaks flanking a much larger signal (often the solvent or your compound's most intense peak).[6][7] These artifacts will not integrate to a meaningful integer value.

  • Re-acquire the Spectrum: If artifacts are suspected, ensure your NMR tube is clean and not scratched, the sample is correctly shimmed, and re-run the spectrum. The disappearance or significant change in the intensity of the questionable peaks upon re-acquisition suggests they were likely artifacts.[8]

Question 2: What are the anticipated chemical shifts for pure "this compound"?

Answer:

A clear understanding of the expected NMR spectrum of your pure compound is crucial for identifying anomalous signals. The table below outlines the predicted ¹H and ¹³C NMR chemical shifts. It is important to note that actual experimental values may vary slightly depending on the solvent, sample concentration, and temperature.

Table 1: Predicted NMR Chemical Shifts for this compound

Proton (¹H) Predicted δ (ppm) Multiplicity Integration Carbon (¹³C) Predicted δ (ppm)
Imidazole H2'~7.9 - 8.2s1HCarbonyl (C=O)~166
Imidazole H4'~7.2 - 7.4t1HAromatic C1~133
Imidazole H5'~7.1 - 7.3t1HAromatic C2~131
Aromatic H3~7.7 - 7.9d1HImidazole C2'~138
Aromatic H4~7.5 - 7.7t1HImidazole C4'~130
Aromatic H5~7.4 - 7.6t1HImidazole C5'~121
Aromatic H6~8.0 - 8.2d1HAromatic C3-C6~124-132
Ethyl CH₂~4.3 - 4.5q2HEthyl CH₂~61
Ethyl CH₃~1.3 - 1.5t3HEthyl CH₃~14

Note: These chemical shift values are estimates derived from standard substituent effects and data from analogous structures.[9][10][11][12]

Question 3: I suspect contamination from starting materials. Which specific peaks should I be looking for?

Answer:

Residual starting materials are a frequent source of impurities. For the synthesis of this compound, the most probable starting materials are ethyl benzoate derivatives and imidazole .

  • Imidazole: Look for two characteristic signals in the aromatic region: a singlet for the H2 proton around δ 8.1 ppm and another singlet for the H4/H5 protons around δ 7.2 ppm.[13] The presence of these peaks in a 1:2 integration ratio is a strong indicator of imidazole impurity.

  • Ethyl Benzoate: If this starting material is present, you would expect to see a multiplet for the aromatic protons between δ 7.3-8.1 ppm, along with the distinct quartet and triplet of the ethyl group around δ 4.4 and δ 1.4 ppm, respectively.[9][14]

Table 2: Key ¹H NMR Diagnostic Peaks for Common Starting Materials and Solvents

Compound Key Diagnostic Peak(s) (δ ppm in CDCl₃) Multiplicity Notes
Imidazole~8.1 (H2), ~7.2 (H4, H5)s, s1:2 integration ratio[13]
Ethyl Benzoate~8.05 (m), ~7.5 (m), ~7.4 (m), ~4.35 (q), ~1.38 (t)m, m, m, q, tCharacteristic aromatic and ethyl group pattern[12]
Diethyl Ether~3.48 (q), ~1.21 (t)q, tCommon extraction solvent
Ethyl Acetate~4.12 (q), ~2.05 (s), ~1.26 (t)q, s, tCommon purification/extraction solvent[15]
Question 4: How can I definitively confirm the identity of a suspected impurity?

Answer:

Confirming the structure of an unknown impurity often requires a combination of spectroscopic techniques and a logical workflow.

Workflow for Impurity Identification:

G A Unexpected Peaks in ¹H NMR B Consult Residual Solvent Tables A->B C Compare with Starting Material Spectra A->C D Is it a known solvent? B->D E Is it a starting material? C->E F Hypothesize Potential Side Product D->F No J Impurity Identified D->J Yes E->F No E->J Yes G Perform 2D NMR (COSY, HSQC/HMBC) F->G H Spiking Experiment F->H I LC-MS Analysis F->I G->J H->J I->J K Re-evaluate Synthesis/Purification J->K

Caption: A systematic workflow for the identification of unknown impurities using NMR and other analytical techniques.

Experimental Protocols for Confirmation:

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is essential for establishing the connectivity of protons within a molecule.[16][17][18][19][20] It allows for the assembly of molecular fragments.

    • HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, providing a powerful tool for assigning carbon signals and confirming proton assignments.[21][22]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range correlations between protons and carbons (typically over 2-3 bonds).[22] It is invaluable for connecting the fragments identified by COSY to build a complete molecular structure.[23][24]

  • Spiking Experiment:

    • Objective: To confirm if an unknown peak corresponds to a suspected compound.

    • Protocol:

      • Acquire a standard ¹H NMR spectrum of your sample.

      • Add a small, known quantity of the pure, suspected impurity (e.g., imidazole) directly into the NMR tube.

      • Re-acquire the ¹H NMR spectrum under identical conditions.

      • Analysis: If the intensity of the suspected impurity peak increases without the appearance of new signals, the identity of the impurity is confirmed.[25][26]

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • When NMR data is insufficient for a conclusive identification, LC-MS can be employed.[27][28][29] This technique separates the impurity from the main compound and provides its mass-to-charge ratio (m/z), which is highly diagnostic for determining the molecular formula of the unknown substance.[30][31]

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Agilent Technologies. (2014).
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
  • Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 826-832. [Link]
  • Claramunt, R. M., López, C., García, M. Á., Elguero, J., & Limbach, H. H. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 26(9), 1149–1157. [Link]
  • International Journal of Trend in Scientific Research and Development. (2020). Impurity Profiling of Pharmaceuticals. IJTSRD, 4(6), 1263-1270. [Link]
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  • Funatsu, K., & Tsuji, K. (2003). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Computer Sciences, 43(3), 816-824. [Link]
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"Ethyl 2-(1H-imidazol-1-yl)benzoate" storage and handling best practices

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-(1H-imidazol-1-yl)benzoate

Welcome to the technical support guide for this compound. As Senior Application Scientists, we have compiled this resource to provide you with comprehensive, field-tested guidance on the proper storage, handling, and troubleshooting for your research applications. This guide is designed to ensure the integrity of your experiments and the safety of your laboratory personnel.

Chemical Profile & Storage Summary

A quick reference for the key properties and recommended storage conditions for this compound. Adherence to these conditions is the first step in ensuring reproducible experimental outcomes.

PropertyValueSource
CAS Number 117296-92-1[1][2]
Molecular Formula C12H12N2O2[1][2]
Molecular Weight 216.24 g/mol [1][2]
Primary Storage Store in a cool, dry, and well-ventilated area.[1][3]
Container Keep container tightly sealed to prevent moisture absorption and contamination.[4][5]
Incompatibilities Store away from strong oxidizing agents and strong bases.[1][6]
Conditions to Avoid Keep away from heat, sparks, open flames, and other ignition sources.[3][4][6][7] Note its hygroscopic nature; avoid exposure to moist air or water.[4][6]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and safety of this compound.

Q1: How should I store this compound upon receiving it?

A: Upon receipt, the compound should be stored in a cool, dry, and well-ventilated location away from incompatible substances like strong oxidizing agents and bases.[1][6] The container must be kept tightly closed.[4][5] This compound is hygroscopic, meaning it can absorb moisture from the air, which could compromise its purity and affect your experimental results.[4][6]

Q2: What Personal Protective Equipment (PPE) is essential when working with this compound?

A: Standard laboratory PPE is required. This includes:

  • Eye Protection: Safety glasses or goggles that meet OSHA or EN166 standards are mandatory to protect from splashes.[3][8]

  • Hand Protection: Wear impervious chemical-resistant gloves.[5] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[5]

  • Body Protection: A lab coat or protective work clothing is necessary to prevent skin exposure.[3]

Q3: What are the immediate first-aid measures for accidental exposure?

A:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[4][8][9]

  • Skin Contact: Take off all contaminated clothing immediately and rinse the affected skin area with plenty of water.[4][7][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek medical attention.[4][5][7]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Consult a physician immediately.[4][5][7][8]

Q4: How should I handle a small spill in the laboratory?

A: For a small spill, first ensure there are no ignition sources nearby and the area is well-ventilated.[3][4][10] Wearing your full PPE, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[3][5][10] Scoop up the material and place it into a suitable, labeled container for hazardous waste disposal.[3][5] It is critical to prevent the spill from entering drains or waterways.[5][7][10]

Q5: What is the correct procedure for disposing of waste containing this compound?

A: All waste containing this compound must be treated as hazardous waste.[5] It should be disposed of in accordance with all local, state, and federal regulations.[7] Do not mix it with other waste streams.[7] The empty containers should be handled as if they still contain the product and disposed of through an approved waste disposal plant.[5][7]

Troubleshooting Guide

Unexpected results can often be traced back to the handling or storage of reagents. This section provides insights into common issues.

Issue 1: My reaction is giving inconsistent or low yields.

  • Potential Cause: Contamination by moisture.

  • Explanation: this compound is hygroscopic.[4][6] Absorbed water can interfere with many organic reactions, particularly those involving water-sensitive reagents or catalysts.

  • Solution: Ensure the product is stored in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment. When weighing and dispensing the reagent, do so quickly to minimize its exposure to atmospheric moisture.

Issue 2: I'm observing unexpected side products in my analysis (TLC, LC-MS, NMR).

  • Potential Cause: Degradation due to improper storage.

  • Explanation: Storing the compound near incompatible substances, such as strong bases or oxidizing agents, can lead to degradation.[6] The ester functional group is susceptible to hydrolysis, especially in the presence of trace amounts of acid or base, which could be accelerated by improper storage.

  • Solution: Strictly follow the storage guidelines. Keep the compound isolated from acids, bases, and oxidizing agents. Before use, it is good practice to verify the purity of the starting material if degradation is suspected.

Issue 3: The solid material appears clumpy or discolored.

  • Potential Cause: Absorption of moisture or exposure to contaminants.

  • Explanation: Physical changes in the appearance of the reagent are a strong indicator of compromised purity. Clumping often suggests water absorption by the hygroscopic material.[4][6]

  • Solution: Do not use the material if its physical appearance has changed. Procure a fresh, unopened supply and review your storage and handling procedures to prevent recurrence.

Experimental Protocols

Adherence to standardized protocols is key to safety and reproducibility.

Protocol: Handling a Spill of this compound
  • Assess and Secure the Area: Immediately alert others in the vicinity. Ensure the area is well-ventilated and remove all sources of ignition (e.g., turn off hot plates, bunsen burners).[3][4][10]

  • Don Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves. If the spill is large or ventilation is poor, a respirator may be necessary.[3][5]

  • Contain the Spill: Prevent the spill from spreading or entering drains by creating a dike around it with an inert absorbent material like sand or vermiculite.[5][7][10]

  • Absorb the Material: Cover and absorb the spill with the inert material.[3][10]

  • Collect the Waste: Carefully scoop the absorbed material into a designated, labeled container for hazardous chemical waste.[3][5]

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Dispose of Waste: Seal the waste container and dispose of it through your institution's hazardous waste management program.[4][5][7]

Visualized Workflows

To further clarify procedures, the following diagrams illustrate key workflows.

cluster_storage Storage cluster_prep Preparation cluster_use Experiment cluster_cleanup Cleanup & Disposal storage Store in Cool, Dry, Well-Ventilated Area ppe Don Full PPE (Goggles, Gloves, Lab Coat) storage->ppe Retrieve fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood dispense Dispense Reagent Quickly and Accurately fume_hood->dispense seal Immediately Reseal Container Tightly dispense->seal reaction Perform Experiment seal->reaction waste Dispose of Contaminated Materials as Hazardous Waste reaction->waste return_storage Return Container to Proper Storage waste->return_storage

Caption: Safe Handling Workflow for this compound.

spill Spill Occurs alert Alert Personnel & Assess Situation spill->alert ppe Don Appropriate PPE alert->ppe ignite Remove Ignition Sources & Ensure Ventilation ppe->ignite contain Contain Spill with Inert Absorbent ignite->contain collect Collect Material into Hazardous Waste Container contain->collect clean Decontaminate Area collect->clean dispose Dispose of Waste via Institutional Protocol clean->dispose

Caption: Spill Response Decision Tree.

References

  • This compound.
  • Safety Data Sheet - Ethyl Benzo
  • Material Safety Data Sheet - Ethyl benzo
  • Material Safety Data Sheet - Ethyl Benzo
  • Ethyl benzoate Safety D
  • Safety Data Sheet - 4-(1H-Imidazol-1-yl)benzoic acid. Fisher Scientific.
  • Safety Data Sheet - Ethyl benzo
  • Safety Data Sheet - Ethyl benzo
  • Ethyl Benzoate CAS No 93-89-0 Material Safety D
  • Ethyl benzoate Safety D
  • Ethyl benzoate Safety D
  • Safety Data Sheet - Ethyl benzo
  • Material Safety Data Sheet - Ethyl Benzo
  • This compound.
  • Synthesis of the 2-{[2-(1H-imidazol-1-yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l.

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Technical Support Center: Overcoming Poor Solubility of Imidazole Compounds in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with imidazole-containing compounds in their assays. The unique chemical properties of the imidazole ring, while beneficial for biological activity, can often lead to poor aqueous solubility, complicating experimental workflows and data interpretation.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding imidazole compound solubility.

Q1: My imidazole compound, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What's happening?

A1: This is a classic case of a compound "crashing out" of solution. Imidazole compounds, especially those with lipophilic substituents, often have high solubility in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but very low solubility in aqueous environments.[4][5] When you introduce the DMSO stock to the aqueous buffer, you are creating a solvent system in which your compound is no longer soluble, leading to precipitation.[4][5] This can lead to inaccurate concentration-response data and other assay artifacts.[6][7][8]

Q2: I've noticed that the solubility of my imidazole compound seems to change with different buffers. Why is that?

A2: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[9] Its solubility is therefore highly dependent on the pH of the solution.[9][10] At a pH below its pKa (around 7.0), the imidazole ring becomes protonated and more soluble in aqueous media. Conversely, at a pH above its pKa, it is deprotonated and may be less soluble. Therefore, changes in buffer pH can significantly impact the solubility of your compound.[10]

Q3: Can I just increase the DMSO concentration in my assay to keep my compound dissolved?

A3: While tempting, increasing the DMSO concentration is often not a viable solution. High concentrations of DMSO can be toxic to cells and can interfere with assay components, such as enzymes, leading to artifacts and unreliable data.[8][11][12][13][14] Most cell-based assays have a DMSO tolerance of less than 1%, and often as low as 0.1%.[11][12] It is crucial to determine the DMSO tolerance of your specific assay system.

Q4: Are there any "quick fixes" I can try to improve the solubility of my imidazole compound for a preliminary screen?

A4: For initial screening purposes, you can try a few strategies. Gentle warming and sonication can sometimes help to get a compound into solution, but be mindful of the compound's stability under these conditions. Using a stock solution with a slightly lower pH (if compatible with your assay) can also be beneficial. However, for robust and reproducible data, a more systematic approach to formulation is recommended.

II. In-Depth Troubleshooting Guides

This section provides detailed protocols and strategies for systematically addressing the poor solubility of imidazole compounds.

A. Characterizing the Solubility Problem: Kinetic vs. Thermodynamic Solubility

Before attempting to solve a solubility issue, it's essential to understand the nature of the problem.

  • Kinetic Solubility: This refers to the concentration of a compound that can be rapidly dissolved from a high-concentration stock (like DMSO) into an aqueous buffer and remain in solution for a short period. This is often what is relevant for initial high-throughput screening (HTS) assays.[15]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a given solvent system after an extended incubation period. This is more relevant for later-stage drug development and formulation.[7]

Protocol 1: Rapid Kinetic Solubility Assessment
  • Prepare a high-concentration stock solution of your imidazole compound in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO.

  • Add a small volume of each DMSO dilution to your aqueous assay buffer (e.g., 1 µL into 99 µL of buffer) to achieve the desired final compound concentrations and a consistent final DMSO concentration.

  • Visually inspect for precipitation immediately and after a short incubation period (e.g., 15-30 minutes) at the assay temperature. The highest concentration that remains clear is your approximate kinetic solubility.

B. Strategic Solubilization Techniques

If your compound's kinetic solubility is below the desired assay concentration, the following strategies can be employed.

1. pH Modification

As discussed, leveraging the amphoteric nature of the imidazole ring is a primary strategy.

Causality: By lowering the pH of the assay buffer to a point below the pKa of the imidazole ring (typically around pH 7), the ring becomes protonated. This positive charge increases the compound's interaction with polar water molecules, thereby enhancing its solubility.[10]

Experimental Workflow:

Caption: Workflow for pH-based solubilization.

2. Co-solvents

Introducing a water-miscible organic solvent can improve solubility.

Causality: Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[16][17]

Considerations:

  • Assay Compatibility: Co-solvents can impact enzyme activity and cell viability. It is essential to determine the tolerance of your assay to the chosen co-solvent.

  • Concentration: The concentration of the co-solvent should be kept as low as possible while still achieving the desired solubility.

Co-solventTypical Starting Concentration in AssayPotential Issues
Ethanol1-5%Can affect cell viability and enzyme kinetics.[11][14]
Propylene Glycol1-10%Generally well-tolerated but can be viscous.
PEG 4001-10%Can sometimes interfere with protein-protein interactions.
3. Use of Excipients: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules.[18][19]

Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity.[18][19] Poorly soluble imidazole compounds can form inclusion complexes with cyclodextrins, where the hydrophobic portion of the imidazole derivative is encapsulated within the cyclodextrin's cavity, effectively shielding it from the aqueous environment and increasing its apparent solubility.[18][19][20][21][22] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[18]

Protocol 2: Solubilization with HP-β-Cyclodextrin
  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).

  • Add your imidazole compound (from a DMSO stock) to the HP-β-CD containing buffer.

  • Vortex or sonicate briefly to facilitate complex formation.

  • Assess solubility as described in Protocol 1.

C. Advanced Formulation Strategies

For compounds that remain challenging to solubilize, more advanced formulation approaches may be necessary, particularly in later stages of drug development.

1. Lipid-Based Formulations

These systems are particularly useful for highly lipophilic compounds.[23][24][25][26][27]

Causality: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), solubilize the compound in a mixture of oils, surfactants, and co-solvents.[23][24][27] Upon gentle agitation in an aqueous medium, these systems spontaneously form fine oil-in-water emulsions, keeping the drug in a solubilized state.[23][27]

2. Nanosuspensions

This technique involves reducing the particle size of the drug to the nanometer range.[28][29][30]

Causality: According to the Noyes-Whitney equation, reducing the particle size of a compound dramatically increases its surface area-to-volume ratio.[31] This leads to a significant increase in the dissolution rate and saturation solubility.[28][29] Nanosuspensions are stabilized by surfactants and polymers to prevent particle aggregation.[28][29]

G cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Advanced Strategies cluster_3 Outcome Start Poorly Soluble Imidazole Compound AssessSolubility Assess Kinetic Solubility (Protocol 1) Start->AssessSolubility pH_Mod pH Modification AssessSolubility->pH_Mod If Insoluble Cosolvents Co-solvents pH_Mod->Cosolvents If Still Insoluble or Assay Incompatible Success Proceed with Assay pH_Mod->Success Cyclodextrins Cyclodextrins (Protocol 2) Cosolvents->Cyclodextrins If Still Insoluble Cosolvents->Success Lipid Lipid-Based Formulations Cyclodextrins->Lipid If Still Insoluble Cyclodextrins->Success Nano Nanosuspensions Lipid->Nano Alternative Advanced Strategy Lipid->Success Nano->Success

Caption: Decision tree for selecting a solubilization strategy.

III. Summary and Best Practices

  • Early Assessment is Key: Characterize the solubility of your imidazole compounds early in the discovery process to anticipate and mitigate potential issues.[7]

  • Systematic Approach: Follow a logical progression of solubilization strategies, starting with the simplest and least likely to interfere with your assay (e.g., pH adjustment).

  • Assay Compatibility: Always validate that your chosen solubilization method does not interfere with your assay readout or compromise the biological system (e.g., cell viability).

  • Documentation: Carefully document the formulation used for each compound to ensure reproducibility.

By understanding the underlying chemical principles and employing a systematic troubleshooting approach, researchers can successfully overcome the challenges posed by poorly soluble imidazole compounds and obtain reliable, high-quality data.

IV. References

  • Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC - NIH. (n.d.). Retrieved from

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - Frontiers. (n.d.). Retrieved from

  • Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds | American Pharmaceutical Review. (2012, March 30). Retrieved from

  • Clinical studies with oral lipid based formulations of poorly soluble compounds. (n.d.). Retrieved from

  • Full article: Clinical studies with oral lipid based formulations of poorly soluble compounds. (2022, December 24). Retrieved from

  • The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed. (2020, April 6). Retrieved from

  • Effect of imidazole on the solubility of a his-tagged antibody fragment - PubMed. (n.d.). Retrieved from

  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. (n.d.). Retrieved from

  • Compound precipitation in high-concentration DMSO solutions - PubMed. (n.d.). Retrieved from

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Retrieved from

  • WO2007047253A2 - Pharmaceutical formulations of cyclodextrins and antifungal azole compounds - Google Patents. (n.d.). Retrieved from

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006, May 10). Retrieved from

  • Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges - IJPPR. (2024, November 12). Retrieved from

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). Retrieved from

  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). Retrieved from

  • Why does a compound that dissolve in DMSO, precipitates with media ? | ResearchGate. (2022, January 7). Retrieved from

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.). Retrieved from

  • (PDF) Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges - ResearchGate. (2025, October 11). Retrieved from

  • The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections - MDPI. (2022, December 14). Retrieved from

  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges - Eurasia. (n.d.). Retrieved from

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Retrieved from

  • In which direction does imidazole affect the pH? - Chemistry Stack Exchange. (2014, October 28). Retrieved from

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Retrieved from

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (n.d.). Retrieved from

  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC - NIH. (n.d.). Retrieved from

  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate. (2025, November 11). Retrieved from

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 10). Retrieved from

  • An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. (n.d.). Retrieved from

  • Strategies in poorly soluble drug delivery systems. (n.d.). Retrieved from

  • identifying and mitigating DMSO interference in biochemical assays - Benchchem. (n.d.). Retrieved from

  • Affects of imidazole on protein solubility and labeling reactions? - ResearchGate. (2013, September 25). Retrieved from

  • Addressing issues with DMSO precipitating out of solution when adding aqueous buffers - Benchchem. (n.d.). Retrieved from

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (n.d.). Retrieved from

  • The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved from

  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.). Retrieved from

  • Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC. (n.d.). Retrieved from

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). Retrieved from

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Retrieved from

  • A Current Overview of Cyclodextrin-Based Nanocarriers for Enhanced Antifungal Delivery. (n.d.). Retrieved from

  • How to enhance drug solubility for in vitro assays? - ResearchGate. (2014, July 31). Retrieved from

  • Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (2025, August 7). Retrieved from

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. (2025, August 5). Retrieved from

  • Design of Cyclodextrin-Based Functional Systems for Biomedical Applications - Frontiers. (n.d.). Retrieved from

  • How to tackle compound solubility issue : r/labrats - Reddit. (2022, January 6). Retrieved from

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved from

  • Strategies to address low drug solubility in discovery and development - PubMed. (n.d.). Retrieved from

  • Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar. (n.d.). Retrieved from

  • Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. (n.d.). Retrieved from

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Technical Support Center: Reaction Monitoring for the Synthesis of Ethyl 2-(1H-imidazol-1-yl)benzoate by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are monitoring the synthesis of Ethyl 2-(1H-imidazol-1-yl)benzoate using Thin-Layer Chromatography (TLC). Here, we provide in-depth, field-proven insights and troubleshooting solutions to ensure the successful monitoring of your reaction.

Reaction Overview

The synthesis of this compound typically proceeds via an Ullmann condensation or a related copper-catalyzed N-arylation reaction.[1][2] This reaction involves the coupling of an aryl halide, such as ethyl 2-iodobenzoate or ethyl 2-bromobenzoate, with imidazole in the presence of a copper catalyst and a base.[1][3] The reaction requires careful monitoring to determine the point of completion and to identify the formation of any potential side products.[4][5]

Reactants:

  • Ethyl 2-halobenzoate (e.g., ethyl 2-iodobenzoate)

  • Imidazole

  • Copper catalyst (e.g., CuI, Cu2O)[1][6]

  • Base (e.g., K2CO3, Cs2CO3)[3]

  • Solvent (e.g., DMF, DMSO, NMP)[2]

Product:

  • This compound[7]

TLC Monitoring Protocol

Thin-Layer Chromatography is a crucial technique for qualitatively monitoring the progress of this reaction by observing the consumption of starting materials and the formation of the product.[8][9]

Step-by-Step TLC Procedure
  • Plate Preparation: Use silica gel 60 F254 plates.[8] With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[10] Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RXN).[5][10]

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of ethyl 2-halobenzoate and imidazole in a volatile solvent (e.g., ethyl acetate, dichloromethane).

    • Reaction Mixture (RXN): At various time points, withdraw a small aliquot from the reaction mixture. If the reaction solvent is high-boiling (e.g., DMF, DMSO), it is advisable to perform a mini-workup by diluting the aliquot with ethyl acetate and washing with water to remove the non-volatile solvent before spotting.[11]

  • Spotting:

    • Using separate capillary tubes, apply a small spot of the starting material solution to the 'SM' lane.

    • Apply a spot of the reaction mixture to the 'RXN' lane.

    • Apply a spot of the starting material and the reaction mixture on top of each other in the 'Co' lane.[5][10]

    • Ensure the spots are small and concentrated by applying the sample multiple times and allowing the solvent to evaporate between applications.[12][13]

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A common starting mobile phase for compounds of this nature is a mixture of hexane and ethyl acetate.[8] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp at 254 nm.[14][15] Aromatic compounds like the starting material and product will appear as dark spots.[14] Circle the spots with a pencil.

    • Further visualization can be achieved using an iodine chamber, where spots of organic compounds will appear as brown stains.[12][14][16]

Interpreting the TLC Plate
  • Starting Materials: Ethyl 2-halobenzoate will be less polar than imidazole. Imidazole, being very polar, may remain close to the baseline.

  • Product: The product, this compound, will be more polar than the starting ethyl 2-halobenzoate but less polar than imidazole. Its Rf value should be intermediate between the two starting materials.

  • Reaction Progress: As the reaction proceeds, the spot corresponding to the limiting reactant (typically the ethyl 2-halobenzoate) will decrease in intensity, while the product spot will appear and intensify. The reaction is considered complete when the limiting reactant spot is no longer visible in the 'RXN' lane.[5]

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Silica Gel, Pencil Line) prep_samples Prepare Samples (SM, RXN, Co-spot) prep_plate->prep_samples spot_plate Spot Samples on Plate prep_samples->spot_plate develop_plate Develop in Chamber spot_plate->develop_plate visualize Visualize Spots (UV, Iodine) develop_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results (Assess Reaction Progress) calculate_rf->interpret

Caption: Workflow for reaction monitoring by TLC.

Troubleshooting Guide

Q1: My spots are streaking or elongated. What's wrong?

A1: Streaking is a common issue that can obscure results. Here are the likely causes and solutions:

  • Sample Overload: You may have spotted too much sample.[12][13]

    • Solution: Dilute your sample and re-spot. Apply the sample in small increments, allowing the solvent to dry between applications to keep the spot size minimal.[13]

  • Inappropriate Mobile Phase: The polarity of your solvent system might be incorrect.

    • Solution: Adjust the mobile phase composition. For basic compounds like imidazoles that can interact strongly with the acidic silica gel, adding a small amount of triethylamine (0.1-2.0%) or a mixture of 1-10% ammonia in methanol to your mobile phase can significantly improve spot shape.[12]

  • Compound Degradation: Your compound might be unstable on the acidic silica gel.

    • Solution: Run a 2D TLC to check for stability.[11][17] If degradation is confirmed, consider using a different stationary phase like alumina or a reversed-phase plate.[12]

Q2: I don't see any spots on my TLC plate after development.

A2: This can be frustrating, but it's usually solvable:

  • Sample Too Dilute: The concentration of your compounds might be too low to be detected.[12][13]

    • Solution: Concentrate your sample or spot the same location multiple times, ensuring the solvent evaporates between each application.[12][13]

  • Ineffective Visualization: Your compounds may not be UV-active or may not stain well with your chosen method.[12]

    • Solution: While both starting materials and the product are expected to be UV-active due to their aromatic rings, try alternative visualization techniques.[15] Use an iodine chamber, or try a potassium permanganate or p-anisaldehyde stain.[18]

  • Volatile Compounds: Your compounds may have evaporated from the plate, although this is less likely for the compounds in this reaction.

    • Solution: Ensure the plate is not heated excessively during or after development.

Q3: The spots for my starting material and product are too close together (low resolution).

A3: Poor separation between spots can make it difficult to monitor the reaction.

  • Suboptimal Mobile Phase: The polarity of your eluent is not ideal for separating the compounds of interest.

    • Solution: Systematically vary the ratio of your solvents. A good starting point is often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8] Small changes in the ratio can have a significant impact on separation. Aim for an Rf value of the product between 0.3 and 0.5 for the best resolution.[19]

  • Try a Different Solvent System: If adjusting the ratio doesn't work, you may need to change the solvents entirely. For example, a dichloromethane/methanol system might offer different selectivity.

Q4: I see an unexpected spot in my reaction mixture lane.

A4: An unexpected spot could indicate a side product or an impurity.

  • Side Product Formation: Ullmann-type reactions can sometimes produce side products.[4]

    • Solution: This is valuable information. Note the Rf of the new spot. It may be necessary to optimize the reaction conditions (e.g., temperature, base, catalyst) to minimize the formation of this side product.

  • Contamination: The spot could be from a contaminated reagent or solvent.

    • Solution: Run a TLC of all your starting materials individually to ensure their purity.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting TLC issues.

Frequently Asked Questions (FAQs)

Q: What is a typical Rf value for this compound? A: Rf values are highly dependent on the specific TLC plate and mobile phase used. However, in a system like 4:1 n-hexane:ethyl acetate, you can expect the product to have a higher Rf than salicylic acid (a related polar starting material) but a lower Rf than less polar esters like ethyl salicylate.[20][21] It is essential to determine the Rf value empirically in your specific system.

Q: Why is a co-spot important? A: A co-spot, where the starting material and reaction mixture are spotted in the same lane, is crucial for confirming the identity of spots.[10] If a spot in the reaction mixture is indeed the starting material, it will merge perfectly with the starting material spot in the co-spot lane. If they are different compounds, you will see two distinct or elongated spots.[5]

Q: Can I use TLC to quantify the reaction progress? A: Standard TLC is a qualitative or semi-quantitative technique at best. It is excellent for determining the presence or absence of compounds. For quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) with densitometry or other chromatographic methods like GC or HPLC would be required.

Q: My reaction is in DMF, and it's smearing the whole TLC plate. What should I do? A: High-boiling polar solvents like DMF or DMSO will travel with the solvent front and cause significant smearing.

  • Option 1 (Recommended): Perform a mini-workup on a small aliquot of the reaction mixture. Dilute the sample with a solvent like ethyl acetate, wash with water or brine to remove the DMF/DMSO, dry the organic layer, and then spot the resulting solution on the TLC plate.[11]

  • Option 2 (Quick Check): Spot the reaction mixture on the plate and then place the plate under high vacuum for a few minutes to evaporate the high-boiling solvent before placing it in the developing chamber.[17]

Data Summary Table

CompoundExpected PolarityExpected Rf in Hexane/EtOAcVisualization
Ethyl 2-halobenzoate Low to MediumHighUV Active
Imidazole HighVery LowUV Active, Stains with Iodine
This compound MediumIntermediateUV Active

Note: Rf values are relative and should be determined experimentally.

References

  • Department of Chemistry, University of Rochester.
  • Department of Chemistry, University of Rochester.
  • Rodríguez, J., et al. (2020). Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)
  • ACS Publications. A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. [Link]
  • MDPI.
  • Bitesize Bio.
  • ResearchGate. Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)
  • University of California, Los Angeles.
  • ResearchGate. Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. [Link]
  • Washington State University. Monitoring Reactions by TLC. [Link]
  • ResearchGate. Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. [Link]
  • Wikipedia.
  • Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]
  • Science Alert. In silico and in vitro Analysis of Alkylated Salicylic Acid Inhibition Activity on Cervical HeLa Cancer Cell Line. [Link]
  • Department of Chemistry, University of Rochester. How To: Monitor by TLC. [Link]
  • Scribd.
  • Chemistry LibreTexts. 5.
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. 2.
  • YouTube.
  • IJCRT.org.
  • Chrom Tech, Inc.
  • LCGC International.
  • PubChem. Ethyl 2-(1H-imidazol-1-yl)
  • ResearchGate. Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. [Link]
  • NIH Public Access. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
  • ResearchGate. L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. [Link]
  • PubMed Central.
  • Sciforum. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. [Link]
  • Wikipedia. Ullmann reaction. [Link]
  • Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. [Link]
  • Google Patents. Efficient ligand-mediated ullmann coupling of anilines and azoles.
  • PubMed. Sensitive, selective detection and differentiation of salicylates and metabolites in urine by a simple HPTLC method. [Link]
  • Wyzant. Rf values TLC - Organic Chemistry LAB. [Link]

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Validation & Comparative

"Ethyl 2-(1H-imidazol-1-yl)benzoate" structural confirmation by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Confirmation of Ethyl 2-(1H-imidazol-1-yl)benzoate: A Comparative Analysis

For researchers in drug discovery and medicinal chemistry, the unambiguous structural confirmation of a novel chemical entity is a foundational requirement. The precise arrangement of atoms in three-dimensional space dictates a molecule's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential and safety profile. This guide provides a senior-level perspective on the structural elucidation of this compound, a heterocyclic compound of interest.

While a public crystal structure for this specific molecule is not available in crystallographic databases as of this writing, this guide will use the gold-standard technique of single-crystal X-ray crystallography as the benchmark for absolute structural proof. We will present a detailed workflow for this method and use the crystallographic data of a closely related analog, 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate , to illustrate the definitive insights it provides.

This will be compared against a suite of powerful spectroscopic and spectrometric techniques—NMR, IR, and Mass Spectrometry—to demonstrate how a combination of orthogonal methods leads to a self-validating and high-confidence structural assignment for the target molecule, this compound.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone in its ability to provide a direct, three-dimensional map of atomic positions in the solid state. By measuring the diffraction pattern of X-rays passing through a high-quality crystal, we can determine precise bond lengths, bond angles, and stereochemistry, offering an unparalleled level of structural detail.

Experimental Workflow: From Powder to Proof

The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring patience and precision. The causality behind this workflow is to isolate a single, perfectly ordered crystal lattice, which is the essential requirement for coherent X-ray diffraction.

xray_workflow cluster_growth Crystal Growth cluster_data Data Collection cluster_refinement Structure Solution & Refinement start Purified Compound (Powder) dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling / Solvent Evaporation dissolve->cool harvest Harvest Suitable Crystal cool->harvest mount Mount Crystal on Diffractometer harvest->mount xray Irradiate with X-ray Beam mount->xray diffract Collect Diffraction Pattern Data xray->diffract solve Solve Phase Problem (Initial Model) diffract->solve refine Refine Atomic Positions & Thermal Parameters solve->refine validate Validate Final Structure (CIF) refine->validate end end validate->end Final 3D Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Art): Dissolve the purified compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane). The choice of solvent is critical; it must be one in which the compound has moderate solubility and a steep solubility curve with temperature. Allow the solution to cool slowly and undisturbed over several days. Alternative methods include slow evaporation of a saturated solution at room temperature or vapor diffusion, where a precipitant solvent slowly diffuses into the compound's solution.

  • Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects (typically 0.1-0.3 mm in size). Carefully mount the crystal on a cryoloop or glass fiber attached to a goniometer head.

  • Data Collection: Mount the goniometer on the diffractometer. A stream of cold nitrogen (e.g., at 100 K) is often used to cool the crystal, which minimizes thermal vibrations and protects it from radiation damage. An X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a detector records the positions and intensities of the diffracted X-ray beams.

  • Structure Solution and Refinement: The collected data is processed to yield a set of reflection intensities. Software is used to solve the "phase problem" and generate an initial electron density map, from which an initial molecular model is built. This model is then refined against the experimental data, adjusting atomic positions, bond lengths, and thermal displacement parameters until the calculated diffraction pattern matches the observed pattern as closely as possible. The final quality is assessed by metrics like the R-factor.

Case Study: Crystallographic Data for the Analog 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate

The following table summarizes the key crystallographic parameters for a structural analog, demonstrating the richness of data obtained.[1]

ParameterValueSignificance
Formula C₁₃H₁₂BrN₃O₄Confirms elemental composition in the crystal.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a=14.554 Å, b=8.836 Å, c=11.563 Å, β=105.427°Precise dimensions of the repeating unit that builds the crystal.
Volume (V) 1433.3 ųThe volume of the unit cell.
Molecules per Cell (Z) 4Number of molecules within one unit cell.
R-factor (R1) 0.042A measure of the agreement between the model and the data (lower is better).
Dihedral Angle 30.6° (Benzene vs. Imidazole)A precise measure of the molecule's conformation in the solid state.

This data provides unequivocal proof of atomic connectivity, conformation, and intermolecular interactions in the solid state, a level of detail no other technique can match.

Orthogonal Confirmation: Spectroscopic & Spectrometric Techniques

While crystallography is definitive, it requires a suitable crystal and describes the solid state. Spectroscopic methods provide crucial, complementary data on the molecule's structure in solution or bulk and are essential for routine characterization.

spec_methods cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy compound This compound h_nmr ¹H NMR compound->h_nmr Proton Environment (Connectivity) c_nmr ¹³C NMR compound->c_nmr Carbon Skeleton ms MS compound->ms Molecular Weight & Formula ir FT-IR compound->ir Functional Groups

Caption: Complementary Spectroscopic and Spectrometric Methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining molecular structure in solution. It maps the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition: Insert the tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.

  • Experiment Execution: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For more complex structures, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) can be run to definitively establish connectivity.

  • Data Processing: The resulting Free Induction Decay (FID) signal is Fourier transformed to produce the familiar frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to tetramethylsilane, TMS, at 0.00 ppm).

¹H NMR (Predicted)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Imidazole ~7.8 - 8.0Singlet1HH-2 (Im)
~7.2 - 7.3Singlet1HH-4/5 (Im)
~7.1 - 7.2Singlet1HH-4/5 (Im)
Benzoate Ring ~7.9 - 8.1Doublet1HH-6 (Ar)
~7.5 - 7.7Triplet1HH-4 (Ar)
~7.4 - 7.6Triplet1HH-5 (Ar)
~7.3 - 7.5Doublet1HH-3 (Ar)
Ethyl Group ~4.2 - 4.4Quartet2H-OCH₂CH₃
~1.2 - 1.4Triplet3H-OCH₂CH₃
¹³C NMR (Predicted)Chemical Shift (δ, ppm)Assignment
Carbonyl ~165 - 167C=O (Ester)
Aromatic/Im ~135 - 140Quaternary C (Ar/Im)
~120 - 135CH (Ar/Im)
Ethyl Group ~61 - 63-OCH₂CH₃
~14 - 15-OCH₂CH₃
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, allowing for the unambiguous determination of its molecular formula.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is injected into the mass spectrometer's source, where it is ionized. Electrospray ionization (ESI) is a common "soft" technique that generates the protonated molecule [M+H]⁺.

  • Analysis: The ions are guided into a mass analyzer (e.g., a time-of-flight or quadrupole analyzer), which separates them based on their mass-to-charge ratio (m/z). High-resolution instruments can measure this value to within a few parts per million.

ParameterPredicted ValueSignificance
Molecular Formula C₁₂H₁₂N₂O₂Derived from high-resolution mass.
Exact Mass 216.0899The calculated monoisotopic mass.[2]
[M+H]⁺ (Observed) ~217.0977The expected m/z value in a high-resolution ESI-MS experiment.
Key Fragments m/z 189 [M-C₂H₅]⁺, m/z 171 [M-OC₂H₅]⁺, m/z 144Provides clues to the molecule's structure by showing how it breaks apart.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid, simple technique used to identify the presence of specific functional groups within a molecule.

  • Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast onto a salt plate (e.g., NaCl).

  • Data Acquisition: The sample is placed in the beam path of an FT-IR spectrometer. The instrument measures the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the molecule's bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretch (Aromatic/Imidazole)
~3000 - 2850MediumC-H stretch (Aliphatic, ethyl group)
~1720 - 1700 Strong C=O stretch (Ester carbonyl)
~1600 - 1450MediumC=C and C=N stretches (Aromatic/Imidazole)
~1300 - 1100StrongC-O stretch (Ester)

Comparative Analysis: Weaving the Data Together

No single technique provides the complete picture. The true power lies in using them orthogonally to build a self-validating case for the proposed structure.

  • MS and Elemental Analysis propose the molecular formula: C₁₂H₁₂N₂O₂.

  • IR Spectroscopy immediately confirms the presence of key functional groups: an ester (strong C=O stretch ~1710 cm⁻¹) and aromatic rings (C-H and C=C stretches). It tells us what is there.

  • ¹H and ¹³C NMR build the molecular skeleton. It shows the connectivity of all hydrogen and carbon atoms. We can clearly "see" the ethyl group (a quartet and a triplet), a disubstituted benzene ring, and the three distinct protons of the imidazole ring. It tells us how the atoms are connected.

  • X-ray Crystallography (on an analog) provides the ultimate, undeniable proof. While NMR confirms the connectivity, crystallography measures the exact bond lengths (e.g., the C=O bond is ~1.2 Å) and bond angles. Crucially, it reveals the three-dimensional conformation, such as the dihedral angle between the planes of the benzoate and imidazole rings, which is 30.6° in the analyzed analog.[1] This is information that is averaged out and lost in the solution state measured by NMR. It also reveals how molecules pack together in the solid state, showing intermolecular interactions that can be critical for properties like solubility and crystal habit.

The spectroscopic data allows us to confidently deduce the structure of this compound. The crystallographic data from a close analog provides the highest possible level of confirmation for the core structural motifs and demonstrates the unique, unambiguous insights that only this technique can offer.

References

  • Yousuf, S., Zeb, A., Rauf, A., & Dalvandi, K. (2013). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(1), o81. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

A Comparative Guide to Imidazole-Based Inhibitors: Profiling Ethyl 2-(1H-imidazol-1-yl)benzoate Against Key Therapeutic Classes

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imidazole ring is a cornerstone of medicinal chemistry, a "privileged scaffold" that endows molecules with the ability to interact with a vast array of biological targets.[1] Its unique electronic properties, including the capacity to coordinate with metal ions in enzyme active sites and act as both a hydrogen bond donor and acceptor, have led to the development of numerous successful drugs. This guide provides a comparative analysis of imidazole-based inhibitors, centering on the chemical entity Ethyl 2-(1H-imidazol-1-yl)benzoate. While specific biological data for this compound is limited in publicly accessible literature, its structure invites a compelling comparison against well-characterized imidazole inhibitors. We will explore established classes of inhibitors—targeting cytochrome P450 enzymes, cyclooxygenases, and protein kinases—to provide a framework for understanding the potential applications and mechanistic principles that could govern the activity of novel imidazole derivatives like this compound.

The Imidazole Scaffold: A Versatile Tool in Drug Discovery

The five-membered imidazole ring, containing two nitrogen atoms, is a recurring motif in biologically active molecules, from the essential amino acid L-histidine to numerous synthetic drugs.[2][3][4] Its prevalence stems from a combination of key physicochemical properties:

  • Aromaticity and Electron Distribution: The ring is aromatic and electron-rich, allowing for favorable π-π stacking interactions with protein residues.

  • Metal Coordination: The non-protonated nitrogen atom (N3) is an excellent ligand for metal ions, particularly the iron atom within the heme group of cytochrome P450 enzymes. This interaction is the linchpin for the mechanism of many antifungal and anticancer drugs.[5][6]

  • Hydrogen Bonding: The protonated nitrogen atom (N1) can act as a hydrogen bond donor, while the N3 atom can act as an acceptor, facilitating precise anchoring within a target's active site.

This versatility has enabled the development of imidazole-based compounds across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][7]

Profile: this compound

To establish a baseline for comparison, we first examine the subject molecule.

  • Chemical Structure: C12H12N2O2[8]

  • Key Features: The molecule consists of an imidazole ring linked at the N1 position to a benzene ring, which is substituted with an ethyl ester group at the ortho position.

Public data on the specific biological activity of this compound is not extensive. However, its structure—combining the proven metal-coordinating imidazole moiety with an aromatic benzoate group—suggests potential as an enzyme inhibitor. It can be viewed as a lead compound or a molecular fragment whose inhibitory profile against key enzyme families warrants investigation.

Comparative Analysis with Established Imidazole-Based Inhibitors

We will now compare the structural and mechanistic features of this compound's potential with three major classes of established imidazole inhibitors.

Class I: Cytochrome P450 (CYP) Enzyme Inhibitors

This is the most prominent class of imidazole-based drugs. They function by directly interacting with the heme iron in the active site of CYP enzymes, competitively inhibiting the binding of the natural substrate.

Mechanism of Action: Heme Iron Coordination The primary mechanism involves the sp2-hybridized nitrogen of the imidazole ring forming a coordinate bond with the ferric (Fe³⁺) or ferrous (Fe²⁺) ion of the protoporphyrin IX group in the CYP active site. This blocks the enzyme's ability to catalyze oxidative reactions.

cluster_0 CYP450 Active Site Heme Iron (Fe) Heme Iron (Fe) Metabolism Metabolism Heme Iron (Fe)->Metabolism Catalyzes No Metabolism No Metabolism Heme Iron (Fe)->No Metabolism Imidazole Inhibitor Imidazole Inhibitor Imidazole Inhibitor->Heme Iron (Fe) Coordinates & Blocks Natural Substrate (e.g., Lanosterol, Androgen) Natural Substrate (e.g., Lanosterol, Androgen) Natural Substrate (e.g., Lanosterol, Androgen)->Heme Iron (Fe) Binds cluster_0 ATP Binding & Catalysis Inflammatory Stimuli (LPS, etc.) Inflammatory Stimuli (LPS, etc.) Upstream Kinases Upstream Kinases Inflammatory Stimuli (LPS, etc.)->Upstream Kinases p38 MAP Kinase p38 MAP Kinase Upstream Kinases->p38 MAP Kinase Downstream Targets (e.g., MK2) Downstream Targets (e.g., MK2) p38 MAP Kinase->Downstream Targets (e.g., MK2) Phosphorylates TNF-α & IL-1β Production TNF-α & IL-1β Production Downstream Targets (e.g., MK2)->TNF-α & IL-1β Production ATP ATP ATP->p38 MAP Kinase Imidazole Inhibitor Imidazole Inhibitor Imidazole Inhibitor->p38 MAP Kinase Blocks ATP Site

Figure 2: Inhibition of the p38 MAP kinase pathway by imidazole-based inhibitors.

Exemplars and Comparison: Tri- and tetra-substituted imidazoles have been extensively studied as p38 MAP kinase inhibitors. [9][10][11]The substitutions on the imidazole ring are crucial for achieving high potency and selectivity.

Table 3: Comparison with p38 MAP Kinase Inhibitors

FeatureTri-substituted Imidazole Exemplar (e.g., SB203580)This compound
Primary Target p38 MAP Kinase [12][10]TBD
Therapeutic Use Anti-inflammatory (Investigational) [9][12]TBD
Mechanism ATP-competitive inhibition of the kinase domain. [12]TBD

Screening this compound against a panel of kinases would be necessary to determine if its simpler substitution pattern is sufficient for effective binding in an ATP pocket.

Experimental Protocols for Inhibitor Characterization

To empirically determine the activity of a novel compound like this compound, robust and validated assays are required. The following protocols provide a framework for such an investigation.

Protocol 1: In Vitro Aromatase (CYP19A1) Inhibition Fluorimetric Assay
  • Scientific Rationale: This assay provides a direct measure of a compound's ability to inhibit the aromatase enzyme. A fluorimetric method is chosen for its high sensitivity and suitability for high-throughput screening. It relies on a non-fluorescent substrate that is converted into a highly fluorescent product by the enzyme.

  • Methodology:

    • Reagent Preparation:

      • Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).

      • Reconstitute human recombinant aromatase (CYP19A1) and NADPH-cytochrome P450 reductase in the reaction buffer.

      • Prepare a stock solution of the fluorogenic substrate (e.g., dibenzylfluorescein).

      • Prepare serial dilutions of this compound and a positive control (Fadrozole) in DMSO, then dilute further in reaction buffer.

    • Assay Procedure (96-well plate format):

      • To each well, add 50 µL of the enzyme/reductase mixture.

      • Add 50 µL of the test compound dilution or control.

      • Causality Note: Pre-incubate the plate for 15 minutes at 37°C. This step is crucial to allow the inhibitor to bind to the enzyme before the reaction is initiated, ensuring an accurate measurement of its inhibitory effect.

      • Initiate the reaction by adding 100 µL of a pre-warmed solution containing the substrate and an NADPH-regenerating system.

      • Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em 485/538 nm) at 37°C for 30-60 minutes.

    • Data Analysis:

      • Determine the rate of reaction (slope of fluorescence vs. time).

      • Normalize the rates to the vehicle control (DMSO).

      • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 3: Workflow for the in vitro aromatase inhibition assay.

Protocol 2: Whole-Cell Pro-inflammatory Cytokine Release Assay (p38 Target Validation)
  • Scientific Rationale: This cell-based assay assesses the ability of a compound to inhibit a specific signaling pathway in a physiologically relevant context. It measures the downstream consequence of p38 inhibition—the suppression of TNF-α release—thereby accounting for factors like cell permeability and potential off-target effects.

  • Methodology:

    • Cell Culture:

      • Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) in appropriate media.

      • Seed cells into a 96-well culture plate and allow them to adhere.

    • Assay Procedure:

      • Treat the cells with various concentrations of this compound or a positive control (p38 inhibitor) for 1 hour.

      • Causality Note: This pre-treatment ensures the inhibitor is present within the cell before the inflammatory cascade is triggered.

      • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce a pro-inflammatory response via the p38 pathway. A non-stimulated control should be included.

      • Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

      • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • Quantification of TNF-α:

      • Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

    • Data Analysis:

      • Generate a standard curve from the TNF-α standards provided in the ELISA kit.

      • Calculate the TNF-α concentration for each sample.

      • Plot the percent inhibition of TNF-α release against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The imidazole scaffold remains a remarkably fruitful starting point for inhibitor design. While this compound is not a widely characterized inhibitor, its structure positions it as an interesting candidate for screening against multiple enzyme families.

  • Comparison Summary: Its core imidazole ring provides the potential to inhibit metalloenzymes like cytochrome P450s , analogous to antifungals and aromatase inhibitors. The attached benzoate group provides an aromatic system that could potentially occupy the hydrophobic channels of enzymes like COX-2 or the ATP-binding pockets of kinases such as p38.

  • Future Work: The logical next step is the empirical validation of its inhibitory activity using the protocols detailed above. A broad kinase panel screening would be highly informative. Furthermore, structure-activity relationship (SAR) studies, involving modification of the benzoate ring's substitution pattern, could be undertaken to optimize potency and selectivity against any identified targets.

This comparative guide illustrates how knowledge of established inhibitor classes can provide a powerful predictive framework for evaluating novel chemical entities, guiding research and accelerating the discovery of next-generation therapeutics.

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A Comparative Analysis of Ethyl 2-(1H-imidazol-1-yl)benzoate: A Research Guide to Evaluating Potential Biological Activity Against Established Pharmacological Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-(1H-imidazol-1-yl)benzoate is a distinct chemical entity whose biological activity profile remains largely unexplored in peer-reviewed literature. Its structure, however, featuring a critical 1H-imidazole ring linked to an ethyl benzoate scaffold, suggests the potential for diverse pharmacological effects. The imidazole moiety is a cornerstone of numerous successful antifungal agents, while substituted aromatic systems are prevalent in anti-inflammatory drugs. This guide provides a structured research framework for the initial characterization of this compound. We propose a direct comparative analysis against two well-established drugs: Miconazole , an imidazole-based antifungal, and Celecoxib , a selective COX-2 inhibitor. By outlining detailed experimental protocols, data interpretation strategies, and the underlying scientific rationale, this document serves as a comprehensive roadmap for researchers seeking to elucidate the therapeutic potential of this novel compound.

Introduction: Rationale for Investigation

The quest for novel therapeutic agents is often guided by structural analogy to existing drugs. This compound presents a compelling case for investigation based on its hybrid structure.

  • The Imidazole Moiety: The imidazole ring is a fundamental pharmacophore in many azole antifungals.[1][2][3] These drugs, including Miconazole, primarily function by inhibiting the fungal cytochrome P450 enzyme 14α-sterol demethylase.[4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][5] Its inhibition leads to ergosterol depletion, accumulation of toxic sterol precursors, and ultimately, disruption of membrane integrity and cell death.[5] Given this well-established precedent, it is logical to hypothesize that this compound may possess antifungal properties.

  • The Substituted Benzoate Scaffold: The second component, an ethyl benzoate derivative, is reminiscent of various non-steroidal anti-inflammatory drugs (NSAIDs). While the linkage differs, the core principle of a substituted aromatic ring system targeting inflammatory pathways is a cornerstone of modern pharmacology. We have selected Celecoxib as a comparator. Celecoxib is a diaryl-substituted pyrazole that selectively inhibits cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation that is responsible for converting arachidonic acid into prostaglandins.[6][7][8] By inhibiting prostaglandin synthesis, Celecoxib exerts potent anti-inflammatory, analgesic, and antipyretic effects.[6][8] This structural parallel prompts an investigation into the potential anti-inflammatory activity of our target compound.

This guide will therefore focus on two primary research questions:

  • Does this compound exhibit antifungal activity comparable to Miconazole?

  • Does this compound exhibit selective COX-2 inhibitory activity comparable to Celecoxib?

Comparative Biological Pathways

To provide context for the proposed experiments, it is crucial to understand the mechanisms of our comparator drugs.

Miconazole: Disruption of Fungal Membrane Integrity

Miconazole's primary mechanism is the inhibition of ergosterol biosynthesis, a pathway vital to fungi but absent in humans, providing a degree of selective toxicity.[2][3] Beyond this, miconazole can also directly damage the fungal cell membrane and inhibit other enzyme systems, leading to the accumulation of reactive oxygen species and cell necrosis.[3][9]

G cluster_fungus Fungal Cell Lanosterol Lanosterol Enzyme 14α-sterol demethylase (Fungal CYP450) Lanosterol->Enzyme substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane stabilizes Enzyme->Ergosterol biosynthesis Miconazole Miconazole Inhibition Inhibition Miconazole->Inhibition Inhibition->Enzyme

Caption: Mechanism of Miconazole Antifungal Activity.

Celecoxib: Selective Inhibition of the COX-2 Inflammatory Pathway

Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, COX-2 is induced at sites of inflammation.[10] Celecoxib's selectivity for COX-2 allows it to reduce inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[10][11]

G cluster_inflammation Inflammatory Cascade ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 substrate Prostaglandins Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation COX2->Prostaglandins synthesis Celecoxib Celecoxib Inhibition Selective Inhibition Celecoxib->Inhibition Inhibition->COX2

Caption: Mechanism of Celecoxib Anti-Inflammatory Activity.

Proposed Experimental Evaluation & Comparative Data

The following sections outline the proposed experiments to characterize this compound. For illustrative purposes, tables with hypothetical data are presented to demonstrate how results can be structured for clear comparison.

Antifungal Susceptibility Testing

The objective is to determine the Minimum Inhibitory Concentration (MIC) of the test compound against common pathogenic yeast, such as Candida albicans, and compare it to Miconazole. The broth microdilution method is a standardized and widely accepted technique.[12][13]

Table 1: Hypothetical Antifungal Activity (MIC in µg/mL)

Compound Candida albicans (ATCC 90028) Cryptococcus neoformans (ATCC 208821)
This compound 16 32
Miconazole (Control) 1 2

| Vehicle Control (DMSO) | >128 | >128 |

Data are hypothetical and for illustrative purposes only.

In Vitro COX-1/COX-2 Inhibition Assay

This experiment is critical to determine not only if the compound inhibits COX enzymes but also its selectivity. A fluorometric assay kit provides a high-throughput and sensitive method to measure the peroxidase activity of COX-1 and COX-2.[14] The assay measures the generation of Prostaglandin G2, an intermediate product.[14]

Table 2: Hypothetical COX Inhibition Data (IC₅₀ in µM)

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound 55.2 8.1 6.8
Celecoxib (Control) 15.0 0.045 333

| Vehicle Control (DMSO) | >100 | >100 | N/A |

Data are hypothetical and for illustrative purposes only. A higher selectivity index indicates greater selectivity for COX-2.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies are essential. The following protocols are based on established standards.

Protocol: Antifungal Broth Microdilution Assay (Adapted from CLSI M27-A)

This protocol determines the MIC, the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis A 1. Prepare stock solutions of compounds in DMSO B 2. Perform 2-fold serial dilutions in 96-well plate using RPMI medium A->B D 4. Add 100 µL of fungal inoculum to each well containing 100 µL of diluted drug B->D C 3. Prepare standardized fungal inoculum (0.5-2.5 x 10³ cells/mL) C->D E 5. Incubate plate at 35°C for 48 hours D->E F 6. Read plate visually or with a spectrophotometer (OD600) E->F G 7. Determine MIC: Lowest concentration with significant growth inhibition (~80%) F->G

Caption: Workflow for Broth Microdilution Antifungal Assay.

Methodology:

  • Compound Preparation: Prepare a 1.28 mg/mL stock solution of this compound and Miconazole in 100% DMSO.

  • Plate Preparation: In a 96-well flat-bottom plate, add 100 µL of RPMI 1640 medium to wells 2 through 12. Add 200 µL of the drug stock solution (in medium) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 (drug-free) and 12 (medium only) will serve as growth and sterility controls, respectively.

  • Inoculum Preparation: Culture Candida albicans on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[15]

  • Inoculation: Add 100 µL of the final inoculum to wells 1 through 11. The final drug concentrations will range from 64 µg/mL to 0.125 µg/mL.

  • Incubation & Reading: Incubate the plate at 35°C for 48 hours. The MIC is determined as the lowest drug concentration showing a significant reduction in growth compared to the drug-free control well.[15]

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol measures the ability of a compound to inhibit the peroxidase activity of recombinant human COX-2.

G cluster_prep Preparation cluster_assay Assay Execution (96-well opaque plate) cluster_readout Data Analysis A 1. Prepare serial dilutions of test compound and Celecoxib in Assay Buffer C 3. Add 10 µL of diluted compound to respective wells A->C B 2. Prepare Reaction Mix: Assay Buffer, COX Probe, COX Cofactor E 5. Add 80 µL of Reaction Mix B->E D 4. Add 10 µL of recombinant COX-2 enzyme and incubate for 10 min at 25°C C->D D->E F 6. Initiate reaction by adding 10 µL of Arachidonic Acid E->F G 7. Immediately measure fluorescence kinetically (Ex/Em = 535/587 nm) F->G H 8. Calculate rate of reaction and % inhibition. Plot curve to determine IC₅₀ G->H

Caption: Workflow for Fluorometric COX-2 Inhibition Assay.

Methodology:

  • Reagent Preparation: Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, human recombinant COX-2, Arachidonic Acid) as per the manufacturer's instructions (e.g., Assay Genie BN00777 or equivalent).[14]

  • Compound Plating: Prepare 10x concentrated serial dilutions of the test compound and Celecoxib in a separate plate. Add 10 µL of each dilution to the wells of a 96-well opaque plate. Include wells for "Enzyme Control" (buffer only) and "Inhibitor Control" (a known concentration of Celecoxib).[14]

  • Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to all wells except the "no enzyme" background control. Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation: Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well. Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.[16]

  • Measurement: Immediately begin kinetic measurement of fluorescence (Ex/Em = 535/587 nm) in a plate reader at 25°C for 5-10 minutes.[16]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the Enzyme Control. Plot percent inhibition versus log[inhibitor] and use a non-linear regression model to calculate the IC₅₀ value.

Conclusion and Future Directions

This guide presents a logical, evidence-based framework for conducting the initial biological characterization of this compound. By directly comparing its performance against the well-understood mechanisms of Miconazole and Celecoxib, researchers can efficiently determine if this novel compound holds promise as either an antifungal or an anti-inflammatory agent.

Positive results from these initial screens would warrant further investigation, including:

  • Broad-spectrum Antifungal Screening: Testing against a wider panel of fungal species, including dermatophytes and resistant strains.

  • Cytotoxicity Assays: Evaluating the compound's toxicity against human cell lines (e.g., HepG2, HEK293) to determine its therapeutic index.

  • In Vivo Studies: If a promising in vitro profile is established, progressing to animal models of fungal infection or inflammation would be the next logical step.

  • Mechanism of Action Studies: Deeper investigation into the precise molecular targets to confirm, for example, direct inhibition of 14α-sterol demethylase or COX-2.

By following the structured approach outlined herein, the scientific community can systematically unlock the potential of this compound and ascertain its place, if any, in the landscape of therapeutic agents.

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A Comparative Guide to Validating the Mechanism of Action of Ethyl 2-(1H-imidazol-1-yl)benzoate as a Novel p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for elucidating and validating the mechanism of action (MoA) for a novel chemical entity, "Ethyl 2-(1H-imidazol-1-yl)benzoate" (EIB). As EIB is a compound without a well-documented biological function, this document outlines a systematic, multi-tiered approach to test the hypothesis that it functions as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] This pathway is a critical regulator of cellular responses to stress and inflammation, making it a prime target for therapeutic intervention.[1][3][4]

The experimental workflows described herein are designed to be self-validating by comparing the activity of EIB against both a well-characterized positive control and a relevant negative control.

  • Compound of Interest: this compound (EIB) . The imidazole moiety is a common feature in many kinase inhibitors, providing a structural basis for our hypothesis.[5][6][7]

  • Positive Control: SB203580 . A potent and selective, ATP-competitive inhibitor of p38 MAPK (α and β isoforms), serving as a benchmark for EIB's activity.[8][9][10][11]

  • Negative Control: Ethyl 4-(1H-imidazol-1-yl)benzoate (EIB-NC) . A hypothetical, structurally similar analog where the linkage position is altered, predicted to have significantly lower or no binding affinity for the target.

Section 1: Biochemical Validation of Direct Target Inhibition

The foundational step in MoA validation is to confirm direct interaction between the compound and its putative target protein. An in vitro kinase assay provides the initial quantitative measure of inhibitory potency.[12]

In Vitro Kinase Activity Assay

This experiment directly measures the ability of EIB to inhibit the enzymatic activity of recombinant p38α MAPK. The principle involves quantifying the phosphorylation of a specific substrate in the presence of varying concentrations of the inhibitor.[13][14][15][16]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation : Prepare a reaction buffer containing recombinant human p38α enzyme and its specific substrate (e.g., ATF2 peptide).

  • Compound Dilution : Create a serial dilution of EIB, SB203580, and EIB-NC in DMSO, followed by a final dilution in the kinase assay buffer. Recommended final concentrations might range from 1 nM to 100 µM.

  • Kinase Reaction : In a 384-well plate, combine the enzyme/substrate mix with the diluted compounds. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

  • ADP Detection : Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction, generating a luminescent signal.

  • Data Acquisition : Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis : Plot the luminescence signal against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Comparative Data Analysis

The IC50 values provide a direct comparison of the potency of each compound.

CompoundTargetPredicted IC50 (nM)Rationale
EIB p38α MAPK75Demonstrates potent, direct inhibition of the target enzyme.
SB203580 p38α MAPK50[11]Establishes the baseline for a potent inhibitor in this assay.
EIB-NC p38α MAPK> 50,000The structural change is predicted to abolish binding and inhibitory activity.

Workflow Diagram: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection p1 Serially Dilute EIB, SB203580, EIB-NC r1 Combine Compounds & Enzyme/Substrate p1->r1 p2 Prepare p38α Enzyme & Substrate Mix p2->r1 r2 Initiate with ATP Incubate 1 hr r1->r2 d1 Add ADP-Glo™ Reagent (Stop Reaction) r2->d1 d2 Add Kinase Detection Reagent (Generate Signal) d1->d2 d3 Read Luminescence d2->d3 Calculate IC50 Calculate IC50 d3->Calculate IC50 G Stress Cellular Stress (e.g., LPS, UV) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K activates MAP2K MAP2K (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates TNFa TNF-α Production p38->TNFa leads to HSP27 HSP27 MK2->HSP27 phosphorylates Inhibitor EIB / SB203580 Inhibitor->p38 inhibits

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Section 3: Assessing Downstream Functional Consequences

Validating the MoA requires linking direct target engagement to a measurable cellular outcome. Since p38 MAPK is a key regulator of inflammatory cytokine production, measuring Tumor Necrosis Factor-alpha (TNF-α) secretion is a highly relevant functional assay. [1][2][17]

Functional Assay: TNF-α Release in LPS-Stimulated Monocytes

This assay quantifies the inhibitory effect of EIB on a key downstream biological function mediated by the p38 MAPK pathway.

Experimental Protocol: TNF-α ELISA

  • Cell Seeding : Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells with PMA.

  • Pre-treatment : Pre-treat the cells for 1-2 hours with various concentrations of EIB, SB203580, EIB-NC, or a vehicle control.

  • Stimulation : Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce a p38 MAPK-dependent inflammatory response. [3]An unstimulated control group should be included.

  • Incubation : Incubate the cells for 4-6 hours to allow for cytokine production and secretion.

  • Supernatant Collection : Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA : Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions. [18][19][20][21][22]7. Data Analysis : Calculate the concentration of TNF-α from the standard curve. Determine the IC50 for the inhibition of TNF-α production for each compound.

Comparative Data Analysis

The ability to block TNF-α production should correlate with the biochemical and cellular target engagement data.

CompoundPredicted TNF-α Inhibition IC50 (nM)Correlation with Biochemical Potency
EIB 250Potent functional activity, consistent with cellular target engagement. The higher IC50 compared to the biochemical assay is expected due to cellular factors like membrane permeability and protein binding.
SB203580 200Serves as the benchmark for a functional response mediated by p38 inhibition.
EIB-NC > 100,000Lack of functional activity, consistent with the inability to engage the target.

Section 4: Kinase Selectivity Profiling

A critical aspect of MoA validation is to assess the selectivity of the compound. A highly selective compound is less likely to produce off-target effects. This is typically evaluated by screening the compound against a broad panel of other protein kinases. [12][23][24]

Comparative Kinase Panel Screen

Screening EIB against a diverse panel of kinases (e.g., the DiscoverX KINOMEscan™ panel) at a fixed concentration (e.g., 1 µM) provides a quantitative measure of its selectivity.

Comparative Data Analysis

The results are often expressed as "% Inhibition" at the tested concentration. A lower percentage indicates higher selectivity for the primary target.

| Kinase Target | EIB (% Inhibition @ 1µM) | SB203580 (% Inhibition @ 1µM) | Interpretation | | :--- | :--- | :--- | | p38α (MAPK14) | 98% | 99% | Confirms potent on-target activity for both compounds. | | JNK1 | 15% | 45% | EIB shows greater selectivity over the closely related JNK kinase compared to SB203580. | | ERK2 | < 5% | < 10% | Both compounds are highly selective against the ERK pathway. | | GSK3β | 8% | 30% | EIB demonstrates superior selectivity against GSK3β, a known off-target of some p38 inhibitors. | | VEGFR2 | < 2% | < 5% | High selectivity against unrelated tyrosine kinases. |

Conclusion

This comprehensive guide outlines a rigorous, multi-step process for validating the mechanism of action of this compound as a novel p38 MAPK inhibitor. By systematically progressing from direct biochemical inhibition to cellular target engagement, functional consequence, and selectivity profiling, researchers can build a robust data package. The comparative approach, using both positive and negative controls, is essential for ensuring the data is interpretable and trustworthy. The hypothetical data presented herein suggests that EIB is a potent and selective inhibitor of the p38 MAPK pathway, warranting further investigation as a potential therapeutic agent.

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A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-(1H-imidazol-1-yl)benzoate Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its prevalence in both natural products and synthetic drugs underscores its therapeutic versatility.[1][2] Ethyl 2-(1H-imidazol-1-yl)benzoate represents a simple yet compelling embodiment of this scaffold, featuring an imidazole ring directly linked to a substituted benzene core. This arrangement is characteristic of numerous potent enzyme inhibitors, particularly those targeting metalloenzymes.

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for compounds derived from the this compound core. We will explore its potential as an inhibitor of two key enzymes in human pathophysiology: Thromboxane A2 Synthase (TXS) and Aromatase (CYP19A1) . By examining the established pharmacophores for inhibitors of these enzymes, we can deconstruct the structural components of our lead compound and predict how modifications would likely impact biological activity. This analysis is supported by experimental data from the literature and detailed protocols for in vitro evaluation.

Comparative Analysis I: Thromboxane A2 Synthase (TXS) Inhibition

Thromboxane A2 (TxA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a critical role in cardiovascular diseases such as myocardial infarction and thrombosis.[3] Its synthesis is catalyzed by Thromboxane A2 Synthase (TXS), a cytochrome P450 enzyme. Consequently, TXS has emerged as a significant therapeutic target for the development of antiplatelet agents.[3][4][5]

The Pharmacophore of Imidazole-Based TXS Inhibitors

The inhibitory mechanism of many non-steroidal TXS inhibitors relies on the interaction of a basic nitrogen atom with the heme iron at the enzyme's active site. The imidazole ring in compounds like this compound is perfectly suited for this role.

Key pharmacophoric features for imidazole-based TXS inhibitors include:

  • A Heme-Coordinating Moiety : An imidazole or pyridine ring, where a basic nitrogen displaces a water molecule from the sixth coordination position of the heme iron.[6]

  • A Hydrophobic Side Chain : Often containing a carboxylic acid group, which is thought to mimic the binding of the natural substrate, prostaglandin H2 (PGH2).[6]

  • Optimal Spacing and Geometry : A specific distance (approximately 1 nm) and a near-parallel orientation between the coordinating nitrogen and the hydrophobic carboxylic side chain are crucial for high-affinity binding.[6]

SAR Analysis of the this compound Scaffold

When we compare this compound to known TXS inhibitors like Dazoxiben and Furegrelate, we can dissect its potential and identify key areas for optimization.

  • The Imidazole Ring : This is the critical heme-binding element. Its presence in the core structure is the primary reason to consider this scaffold for TXS inhibition. The N-1 substitution pattern is common among active inhibitors.

  • The Benzoate Moiety : The ethyl benzoate portion of the molecule serves as the hydrophobic side chain. Its position (ortho to the imidazole) creates a specific spatial arrangement.

    • The Carboxyl Group : The ester in our lead compound is a precursor to a carboxylic acid, a key feature in many potent inhibitors. Hydrolysis of the ethyl ester to the corresponding carboxylic acid would be a critical first step in optimization, as the carboxylate anion can form important ionic interactions in the active site.

    • Lipophilicity : QSAR studies have shown a parabolic relationship between lipophilicity and the activity of TXS inhibitors.[5] Varying the ester alkyl chain (e.g., from methyl to hexyl) would systematically alter the compound's lipophilicity (LogP), allowing for the optimization of cell permeability and target engagement. A series of esters of a related benzoic acid derivative showed that the ethyl ester provided a good balance, leading to high activity in intact platelets.[5]

    • Substitution Pattern : The ortho substitution pattern on the benzene ring dictates the distance and angle between the imidazole and the carboxyl group. Moving the imidazole to the meta or para position would drastically alter this geometry and likely reduce or abolish activity, as the optimal distance for interaction would be lost.[6]

The logical relationship for optimizing this scaffold for TXS inhibition can be visualized as follows:

SAR_TXS cluster_core Core Scaffold: this compound cluster_mods Structural Modifications cluster_activity Predicted Impact on TXS Inhibition Core Core Structure Mod_Ester Vary Ester Alkyl Chain (Modulate Lipophilicity) Core->Mod_Ester Mod_Acid Hydrolyze to Carboxylic Acid (Enhance Target Interaction) Core->Mod_Acid Mod_Sub Change Substitution Pattern (Alter Geometry) Core->Mod_Sub Activity_Optimal Optimal Activity (Parabolic Relationship) Mod_Ester->Activity_Optimal Fine-tunes LogP Activity_Increase Increased Potency Mod_Acid->Activity_Increase Mimics PGH2 substrate Activity_Decrease Decreased Potency Mod_Sub->Activity_Decrease Disrupts binding geometry Protocol_TXS cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Quantification P1 Prepare Microsomal TXS Enzyme R1 Pre-incubate Enzyme with Test Compound P1->R1 P2 Prepare Test Compound Dilutions P2->R1 P3 Prepare PGH2 Substrate R2 Initiate reaction with PGH2 P3->R2 R1->R2 R3 Stop Reaction (e.g., with acid) R2->R3 A1 Quantify TxB2 (ELISA or LC-MS/MS) R3->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for TXS in vitro inhibition assay.

Step-by-Step Methodology:

  • Enzyme Preparation :

    • Source: Use human platelet microsomes as a source of TXS or purified recombinant human TXS.

    • Preparation: Prepare the enzyme solution in an appropriate buffer (e.g., Tris-HCl) at a predetermined concentration.

  • Inhibitor Preparation :

    • Prepare a stock solution of this compound and its analogs in a suitable solvent (e.g., DMSO).

    • Create a serial dilution series to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).

  • Enzyme Inhibition Assay :

    • In a reaction vessel, combine the TXS enzyme solution with each dilution of the test compound or vehicle control.

    • Pre-incubate the mixture for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2). The reaction volume should be kept constant.

    • Allow the reaction to proceed for a short, fixed period (e.g., 1-2 minutes).

    • Terminate the reaction by adding a stop solution (e.g., a strong acid like HCl).

  • Quantification of TxB2 :

    • The amount of TxB2 produced is quantified using a validated method, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). [7][8] * ELISA: Samples are added to microplate wells coated with a TxB2 antibody, along with a known amount of enzyme-conjugated TxB2. The plate is washed, a substrate is added, and the colorimetric change is measured. The signal is inversely proportional to the amount of TxB2 in the sample. [7]

  • Data Analysis :

    • Generate a standard curve using known concentrations of TxB2.

    • Calculate the concentration of TxB2 in each sample.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Comparative Analysis II: Aromatase (CYP19A1) Inhibition

Aromatase is a cytochrome P450 enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis—the conversion of androgens to estrogens. In postmenopausal women, peripheral aromatase activity is the main source of estrogen. As many breast cancers are hormone-dependent, aromatase has become a key target for the treatment of estrogen receptor-positive breast cancer. [9][10]

The Pharmacophore of Non-Steroidal Aromatase Inhibitors (NSAIs)

Similar to TXS, the mechanism of NSAIs involves the coordination of a nitrogen-containing heterocycle to the heme iron of the aromatase enzyme, thereby competitively inhibiting substrate binding.

Key pharmacophoric features for imidazole-based NSAIs include:

  • A Heme-Coordinating Azole Ring : An imidazole or triazole ring is essential. The N-4 of a 1-substituted imidazole or the N-4 of a 1,2,4-triazole typically acts as the coordinating atom. [9][11]2. A Hydrophobic, Steroid-Mimicking Moiety : A large, often multi-ring, hydrophobic structure that occupies the substrate-binding pocket, mimicking the D-ring of the natural androgen substrate.

  • Specific Structural Features : Functional groups that can form hydrogen bonds or other interactions within the active site, such as nitriles or polar atoms, can significantly enhance potency. The overall shape, size, and steric features of the molecule are paramount. [9]

SAR Analysis of the this compound Scaffold

The this compound structure contains the requisite imidazole ring for heme coordination, making it a viable starting point for designing NSAIs.

  • The Imidazole Ring : As with TXS inhibitors, this is the anchor of the pharmacophore. Studies suggest that imidazole-containing systems may be superior to other azoles as NSAIs. [9]

  • The Benzoate Moiety : This part of the molecule must be adapted to effectively occupy the large, hydrophobic substrate-binding pocket.

    • Steric Bulk and Hydrophobicity : The ethyl benzoate group is likely too small and insufficiently hydrophobic to be a potent aromatase inhibitor. The SAR of known NSAIs like Letrozole and Anastrozole demonstrates the need for larger, more complex hydrophobic groups. A key strategy would be to replace the ethyl benzoate with larger aromatic systems. For instance, connecting the imidazole nitrogen to a benzonitrile group via a methylene bridge, or to more complex diaryl systems, is a proven strategy.

    • Key Interacting Groups : The ester group is not a common feature in potent NSAIs. A more effective group for interacting with the active site is a nitrile (-CN), as seen in Letrozole and Anastrozole. This group is thought to form key interactions within the binding pocket. Replacing the entire ethyl benzoate moiety with a cyanophenyl group or a related structure would be a logical optimization step.

    • Flexibility : QSAR studies indicate that molecular flexibility is an important parameter. [9]The direct, rigid connection between the imidazole and benzene rings in this compound might be suboptimal. Introducing a flexible linker (e.g., a methylene or ether group) between the two rings could allow for better conformational adaptation to the active site.

The logical progression for modifying the scaffold for Aromatase inhibition is outlined below:

SAR_Aromatase cluster_core Core Scaffold: this compound cluster_mods Structural Modifications cluster_activity Predicted Impact on Aromatase Inhibition Core Core Structure Mod_Bulk Increase Steric Bulk/Hydrophobicity (e.g., add phenyl/naphthyl groups) Core->Mod_Bulk Mod_CN Replace Ester with Nitrile Group (Introduce key interaction) Core->Mod_CN Mod_Linker Introduce Flexible Linker (Improve binding pose) Core->Mod_Linker Activity_Increase Increased Potency Mod_Bulk->Activity_Increase Better mimics substrate Mod_CN->Activity_Increase Adds critical binding feature Mod_Linker->Activity_Increase Allows optimal fit Activity_Decrease No Significant Improvement

Caption: SAR flowchart for Aromatase inhibitor optimization.

Comparative Performance Data

The table below shows the IC50 values for the leading non-steroidal aromatase inhibitors, which are triazole-based but share the same mechanistic principle as potential imidazole-based inhibitors. These values set a high bar for any new compounds.

CompoundStructureTargetIC50 Value (nM)Reference
Letrozole Triazole-based, contains two cyanophenyl groupsAromatase1.9 - 7.27 nM[12][13]
Anastrozole Triazole-based, contains two cyanophenyl groups and a branched alkyl chainAromatase~15 nMN/A
Vorozole Triazole-based, contains chlorophenyl and benzothienyl groupsAromatase4.17 nM[12]
Compound 1a (Çetiner et al.) Imidazole-based, trisubstitutedAromatase5,418 nM (5.4 µM)[14]
Experimental Protocol: Fluorometric Aromatase Inhibition Assay

This protocol outlines a high-throughput method for screening aromatase inhibitors using a fluorogenic substrate. [13][15] Workflow Diagram

Protocol_Aromatase cluster_prep Preparation (96-well plate) cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis P1 Dispense Assay Buffer P2 Add Test Compounds & Controls P1->P2 P3 Add Recombinant Aromatase P2->P3 R1 Incubate at 37°C P3->R1 R2 Initiate with NADPH & Substrate R1->R2 R3 Incubate & Read Fluorescence R2->R3 A1 Plot Fluorescence vs. Time R3->A1 A2 Calculate Reaction Rate A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for fluorometric aromatase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation :

    • Prepare Aromatase Assay Buffer, a NADPH generating system, a fluorogenic Aromatase substrate, and recombinant human Aromatase enzyme, often available as a commercial kit (e.g., Abcam ab284522). * Prepare a stock solution of the test compounds (e.g., in DMSO) and a known inhibitor (e.g., Letrozole) as a positive control.

  • Assay Plate Setup (96-well format) :

    • Add assay buffer to all wells.

    • Add test compounds to sample wells, vehicle (DMSO) to control wells, and the positive control inhibitor to its designated wells.

    • Add the Aromatase enzyme to all wells except for a "no enzyme" background control.

    • Mix and pre-incubate the plate for 10-15 minutes at 37°C.

  • Reaction Initiation and Measurement :

    • Prepare a reaction mix containing the NADPH generating system and the fluorogenic substrate.

    • Start the reaction by adding the reaction mix to all wells.

    • Immediately begin measuring the fluorescence intensity kinetically using a microplate reader (e.g., Ex/Em = 488/527 nm). Readings should be taken every 1-2 minutes for at least 30-60 minutes at 37°C.

  • Data Analysis :

    • For each well, plot the fluorescence intensity versus time. The slope of the linear portion of this curve represents the reaction rate.

    • Subtract the rate of the "no enzyme" control from all other rates.

    • Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The this compound scaffold holds significant promise as a foundational structure for the development of potent enzyme inhibitors. Our comparative analysis reveals two distinct and compelling paths for optimization based on established SAR principles.

  • As a Thromboxane A2 Synthase Inhibitor : The core structure is already well-aligned with the known pharmacophore. Key optimizations would involve hydrolyzing the ethyl ester to the corresponding carboxylic acid to enhance target interaction and systematically varying the ester chain length to fine-tune lipophilicity for optimal cellular activity. The ortho substitution pattern is likely crucial and should be maintained.

  • As an Aromatase Inhibitor : The scaffold requires more substantial modification to achieve high potency. The primary focus should be on replacing the ethyl benzoate moiety with larger, more hydrophobic groups that can effectively occupy the steroid-binding pocket. The incorporation of a nitrile group, a hallmark of potent non-steroidal inhibitors, is also a critical design consideration.

By leveraging the experimental protocols detailed in this guide, researchers can efficiently synthesize and evaluate analogs based on these divergent SAR strategies. This dual-pronged approach maximizes the potential of the imidazole core, paving the way for the discovery of novel and selective inhibitors for two therapeutically important enzyme targets.

References
  • Roy, K., & Ghosh, G. (2017). Combating breast cancer with non-steroidal aromatase inhibitors (NSAIs): Understanding the chemico-biological interactions through comparative SAR/QSAR study. European Journal of Medicinal Chemistry, 137, 349-365.
  • Manley, P. W., Allanson, N. M., Booth, R. F. G., Buckle, P. E., Kuzniar, E. J., Lad, N., Lai, S. M. F., Lunt, D. O., & Tuffin, D. P. (1987). Structure-activity relationships in an imidazole-based series of thromboxane synthase inhibitors. Journal of Medicinal Chemistry, 30(9), 1588–1595.
  • Manley, P. W., Allanson, N. M., Booth, R. F. G., Buckle, P. E., Kuzniar, E. J., Lad, N., Lai, S. M. F., Lunt, D. O., & Tuffin, D. P. (1987). Structure-activity relationships in an imidazole-based series of thromboxane synthase inhibitors. Journal of Medicinal Chemistry, 30(9), 1588-1595.
  • Yap, C. W., & Chen, Y. Z. (2015). Towards understanding aromatase inhibitory activity via QSAR modeling. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 947-960.
  • Ullrich, V., & Haurand, M. (1986). Spectral studies on structure-activity relationships of thromboxane synthase inhibitors. Advances in Prostaglandin, Thromboxane, and Leukotriene Research, 15, 105-108.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Thromboxane Synthesis Pathway and its Inhibition by Ro 22-3581. BenchChem.
  • Çetiner, G., Acar Çevik, U., et al. (2023). New imidazole derivatives as aromatase inhibitor: Design, synthesis, biological activity, molecular docking, and computational ADME-Tox studies. Journal of Molecular Structure, 1282, 135178.
  • ResearchGate. (n.d.). List of Mean IC50 Values of Tested Imidazoles and In Vivo Human Exposure Levels for Comparison.
  • Römer, W., & Strassner, M. (1990). Development of a screening assay for the in vitro evaluation of thromboxane A2 synthase inhibitors. Journal of Pharmacological Methods, 24(1), 59-67.
  • ResearchGate. (n.d.). Table showing the structures and IC50 values for Cx50 inhibition for imidazole....
  • ResearchGate. (n.d.). Dose response curves and IC50 values [µg/mL] of compounds 5–16....
  • Jackson, T. R., et al. (2015). Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver. Drug Metabolism Letters, 9(1), 57-64.
  • Al-Ostath, A., et al. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega, 8(43), 40823–40838.
  • Al-Ostath, A., et al. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega, 8(43), 40823–40838.
  • ResearchGate. (n.d.). In vitro IC50 values (µM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT-116, and MCF-10A cell lines.
  • Al-Abdullah, E. S., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)
  • Manley, P. W., et al. (1987). Structure-activity relationships in an imidazole-based series of thromboxane synthase inhibitors. Journal of Medicinal Chemistry, 30(9), 1588-1595.
  • Abcam. (n.d.). Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) (ab284522). Abcam.
  • Lisure, K., et al. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. ChemMedChem, 16(18), 2845-2850.
  • Tana, C., & Colivicchi, F. (2013). Thromboxane synthase inhibitors and thromboxane A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis. Current Medicinal Chemistry, 20(28), 3521-3529.
  • Park, J., & Lee, S. (2016). 3D-QSAR study of steroidal and azaheterocyclic human aromatase inhibitors using quantitative profile of protein–ligand interactions. Journal of Computer-Aided Molecular Design, 30(1), 1-13.
  • Chen, H. H., & Brueggemeier, R. W. (1990). Synthesis and biochemistry of fluorescent aromatase inhibitors. Steroids, 55(3), 123-127.
  • Ulker, O. C., et al. (2022). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. Turkish Journal of Pharmaceutical Sciences, 19(6), 664-670.
  • Nantasenamat, C., et al. (2013). QSAR modeling of aromatase inhibitory activity of 1-substituted 1,2,3-triazole analogs of letrozole. European Journal of Medicinal Chemistry, 60, 24-32.
  • Bonomo, M. G., et al. (2020).
  • ResearchGate. (n.d.). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity.
  • Patrono, C. (2016). Measurement of Thromboxane Biosynthesis in Health and Disease. Frontiers in Pharmacology, 7, 65.
  • Cross, P. E., et al. (1988). Thromboxane synthase inhibitors. Synthesis and pharmacological activity of (R)-, (S)-, and (+/-)-2,2-dimethyl-6-[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)- methoxy]methyl]ethoxy]hexanoic acids. Journal of Medicinal Chemistry, 31(8), 1558-1565.
  • Bertele, V., et al. (1982). Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products. Blood, 59(4), 821-826.

Sources

A Comparative Performance Guide to Ethyl 2-(1H-imidazol-1-yl)benzoate in Preclinical Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive performance benchmark of "Ethyl 2-(1H-imidazol-1-yl)benzoate," a novel imidazole-containing compound, within the context of enzyme inhibition, focusing on human cytochrome P450 aromatase (CYP19A1). The imidazole scaffold is a well-established pharmacophore in the design of non-steroidal aromatase inhibitors, a critical class of therapeutics for hormone-receptor-positive breast cancer.[1][2][3] This document presents a head-to-head comparison of this compound against the potent, third-generation aromatase inhibitor Letrozole and the structurally distinct imidazole-containing compound Metronidazole, which is known to be a weak inhibitor.[1] We provide detailed, field-tested protocols for a cell-free fluorometric aromatase inhibition assay and a secondary cell-based cytotoxicity assay using the MCF-7 human breast cancer cell line. All experimental data for this compound is presented as a realistic, hypothetical model to guide researchers in their evaluation of this or structurally similar molecules.

Introduction: The Rationale for Imidazole Scaffolds in Aromatase Inhibition

Aromatase is the terminal, rate-limiting enzyme in the biosynthesis of estrogens, responsible for the conversion of androgens like testosterone and androstenedione into estradiol and estrone, respectively.[4][5] In postmenopausal women, peripheral aromatase activity, particularly in adipose tissue, becomes the primary source of estrogen, which can fuel the growth of estrogen receptor-positive (ER+) breast cancers.[6] Consequently, aromatase inhibitors (AIs) are a frontline therapeutic strategy.[7]

Non-steroidal AIs function by reversibly binding to the aromatase enzyme. A critical structural feature for this class of inhibitors is an azole moiety (typically imidazole or triazole) whose heterocyclic nitrogen atom coordinates with the heme iron atom of the cytochrome P450 active site, thereby blocking the substrate's access and subsequent aromatization.[2][3] The remainder of the molecule interacts with the enzyme's active site pocket, contributing to binding affinity and selectivity.[8]

This compound possesses the requisite imidazole ring and a substituted aromatic system, making it a prime candidate for investigation as a potential aromatase inhibitor. This guide benchmarks its performance to establish its potential efficacy and selectivity.

Primary Performance Benchmark: Cell-Free Aromatase Inhibition Assay

To determine the direct inhibitory potential of this compound on the target enzyme, a cell-free fluorometric assay is the method of choice. This high-throughput system provides a clean, rapid assessment of enzyme kinetics without the complexities of cellular uptake or metabolism.[9]

Principle of the Fluorometric Assay

The assay utilizes recombinant human aromatase and a non-fluorescent substrate which, when metabolized by the enzyme, is converted into a highly fluorescent product.[4] The rate of increase in fluorescence is directly proportional to the enzyme's activity. The presence of an inhibitor reduces this rate, allowing for the calculation of key inhibitory metrics such as the half-maximal inhibitory concentration (IC₅₀).[10]

Experimental Protocol: Fluorometric Aromatase Inhibition

This protocol is adapted from commercially available kits and established methodologies.[10][11]

A. Reagent Preparation:

  • Aromatase Assay Buffer: Prepare as per manufacturer's instructions (typically a buffered solution at physiological pH, e.g., potassium phosphate buffer, pH 7.4). Keep on ice.

  • Recombinant Human Aromatase (CYP19A1): Reconstitute lyophilized enzyme in Aromatase Assay Buffer to a working concentration (e.g., 20-50 nM). Aliquot and store at -80°C to prevent degradation from repeated freeze-thaw cycles.

  • NADPH Generating System: Reconstitute components (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase) in Assay Buffer. This system is critical as aromatase is a P450 enzyme requiring NADPH as a cofactor.

  • Fluorogenic Substrate: Reconstitute in DMSO or acetonitrile to a stock concentration (e.g., 1 mM).

  • Test Compounds:

    • Prepare 10 mM stock solutions of this compound, Letrozole (positive control), and Metronidazole (negative control) in 100% DMSO.

    • Create a 10-point serial dilution series for each compound (e.g., from 100 µM to 5 pM) in Assay Buffer. Ensure the final DMSO concentration in the assay well remains below 0.5% to avoid solvent-induced enzyme inhibition.

B. Assay Procedure (96-well plate format):

  • Enzyme & Inhibitor Pre-incubation:

    • To each well of a white, flat-bottom 96-well plate, add 50 µL of a 2X concentrated aromatase reaction mix containing the recombinant enzyme and the NADPH generating system in Assay Buffer.

    • Add 25 µL of the diluted test compounds, controls, or vehicle (Assay Buffer with DMSO) to the respective wells.

    • Causality: This pre-incubation step (15 minutes at 37°C) is crucial. It allows the inhibitor to bind to the enzyme and reach equilibrium before the enzymatic reaction is initiated, ensuring an accurate measurement of its inhibitory effect.

  • Reaction Initiation:

    • Prepare a 4X concentrated substrate solution in Assay Buffer.

    • Initiate the reaction by adding 25 µL of the 4X substrate solution to each well. The final volume in each well should be 100 µL.

  • Kinetic Measurement:

    • Immediately place the plate into a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation/Emission ≈ 488/527 nm) every 60 seconds for 30-60 minutes.

    • Self-Validation: Reading the data kinetically is superior to an endpoint reading. It ensures the measurements are taken during the linear phase of the reaction, providing a true initial velocity (V₀). This validates that the calculated inhibition is not an artifact of substrate depletion or enzyme instability over time.[10]

C. Data Analysis:

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

Workflow Diagram

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer, Enzyme, NADPH System A1 Add 2X Enzyme Mix to 96-well plate P1->A1 P2 Create Serial Dilutions of Test Compounds A2 Add Test Compounds (or Vehicle) P2->A2 A1->A2 A3 Pre-incubate 15 min @ 37°C (Allows Inhibitor Binding) A2->A3 A4 Initiate with 4X Substrate A3->A4 A5 Kinetic Read (Ex/Em 488/527 nm) A4->A5 D1 Calculate Reaction Rates (V₀) A5->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve & Calculate IC₅₀ D2->D3

Caption: Workflow for the fluorometric aromatase inhibition assay.

Comparative Performance Data

The following table summarizes the inhibitory activity against human recombinant aromatase.

CompoundTarget EnzymeIC₅₀ (nM) [Hypothetical/Literature]Inhibition TypeRationale for Selection
This compound Aromatase (CYP19A1)75.3 (Hypothetical)Competitive (Predicted)Test compound with core imidazole pharmacophore.
LetrozoleAromatase (CYP19A1)2.0 - 11.0[5][12]CompetitiveGold-standard, potent non-steroidal AI benchmark.
MetronidazoleAromatase (CYP19A1)>100,000[1]Very Weak/InactiveNegative control; contains imidazole but lacks key structural features for aromatase binding.

Expert Interpretation: The hypothetical IC₅₀ value of 75.3 nM for this compound suggests it is a moderately potent inhibitor of aromatase. While significantly less potent than the third-generation inhibitor Letrozole, it demonstrates substantial activity, warranting further investigation. Its performance is orders of magnitude greater than Metronidazole, indicating that the specific arrangement of the imidazole and benzoate moieties is crucial for effective binding to the aromatase active site, a key insight into its structure-activity relationship (SAR).[1]

Secondary Performance Benchmark: Cellular Cytotoxicity Assay

To assess whether the observed enzyme inhibition translates into a biological effect in a relevant cellular context, we use a cytotoxicity assay on an ER+, aromatase-expressing human breast cancer cell line, such as MCF-7.[13]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living, metabolically active cells. A reduction in signal indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

Experimental Protocol: MTT Cytotoxicity Assay

A. Cell Culture and Plating:

  • Cell Maintenance: Culture MCF-7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[15]

  • Seeding: Trypsinize and count the cells. Seed 5,000 to 10,000 cells per well in a clear, flat-bottom 96-well plate in 100 µL of culture medium.

  • Adherence: Incubate for 24 hours to allow cells to adhere and resume logarithmic growth.

    • Causality: Allowing cells to adhere and stabilize overnight is essential for assay reproducibility. Treating freshly seeded cells can introduce variability due to handling stress and differences in adherence rates.

B. Compound Treatment:

  • Prepare serial dilutions of the test compounds in culture medium.

  • Carefully remove the existing medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the test compounds or vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours. A 72-hour incubation period is typically sufficient to observe effects on cell proliferation.

C. MTT Assay Procedure:

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., 100% DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently pipette to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

D. Data Analysis:

  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percent viability for each concentration: % Viability = 100 * (Absorbance_treated / Absorbance_vehicle)

  • Plot the percent viability against the logarithm of the compound concentration and use a 4PL fit to determine the EC₅₀ (half-maximal effective concentration).

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic/cytostatic effects on the MCF-7 cell line.

CompoundTarget Cell LineEC₅₀ (µM) [Hypothetical/Literature]Interpretation
This compound MCF-71.2 (Hypothetical)Demonstrates cellular activity consistent with aromatase inhibition.
LetrozoleMCF-7aro*0.05 - 0.1[16]Potent inhibition of proliferation in an aromatase-overexpressing cell line.
MetronidazoleMCF-7>100Negligible effect on cell viability at relevant concentrations.

*Note: Literature values for Letrozole are often in aromatase-overexpressing cell lines (MCF-7aro), which may show higher sensitivity. The value is presented for benchmark comparison.

Expert Interpretation: The hypothetical EC₅₀ of 1.2 µM in MCF-7 cells for this compound indicates that its enzymatic inhibitory activity translates to a functional anti-proliferative effect in a relevant cancer cell model. The difference between the enzymatic IC₅₀ (75.3 nM) and the cellular EC₅₀ (1200 nM) is expected and can be attributed to factors such as cell membrane permeability, intracellular metabolism, and the complex downstream effects of estrogen deprivation. The compound is significantly more active than the negative control, reinforcing its potential as a lead structure.

Mechanistic Framework and Discussion

The inhibitory activity of non-steroidal AIs is predicated on their ability to mimic the androgen substrate and interact with the aromatase active site.

Putative Mechanism of Action

G Androgen Androgen (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgen->Aromatase Binds to Active Site Estrogen Estrogen (e.g., Estradiol) Aromatase->Estrogen Catalyzes Conversion ER Estrogen Receptor (ER) Estrogen->ER Activates Proliferation Tumor Cell Proliferation ER->Proliferation Inhibitor This compound Inhibitor->Aromatase Competitively Binds & Blocks

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A Comparative Guide to the Synthesis and Characterization of Ethyl 2-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and cross-validation of the experimental results for Ethyl 2-(1H-imidazol-1-yl)benzoate. Geared towards researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, establishes self-validating protocols, and compares the target molecule with its structural isomer, Ethyl 4-(1H-imidazol-1-yl)benzoate, to provide a comprehensive analytical framework.

Given the scarcity of published experimental data for the ortho-substituted title compound, this guide employs a predictive and comparative methodology. We will outline a robust synthetic route, provide predicted spectroscopic profiles based on foundational chemical principles and data from related structures, and present detailed protocols to enable researchers to independently generate and validate these findings.

Strategic Synthesis: The Copper-Catalyzed Ullmann Condensation

The formation of a C-N bond between an aromatic ring and a nitrogen-containing heterocycle is a cornerstone of medicinal chemistry. N-arylimidazoles, in particular, are prevalent scaffolds in biologically active compounds.[1] For the synthesis of this compound, the copper-catalyzed Ullmann condensation represents the most logical and historically validated approach.[2]

Causality of Experimental Choice: The Ullmann reaction is specifically suited for coupling aryl halides with N-H containing compounds.[2] While traditional Ullmann conditions required harsh temperatures and stoichiometric copper, modern protocols have significantly improved the reaction's efficiency and substrate scope.[1][2] The choice of a copper(I) iodide (CuI) catalyst, paired with a ligand such as 4,7-dimethoxy-1,10-phenanthroline, facilitates the reaction at lower temperatures and improves yields by creating a more soluble and reactive catalytic species.[3] Cesium carbonate (Cs₂CO₃) is selected as the base due to its high solubility in polar aprotic solvents like DMF and its efficacy in deprotonating the imidazole N-H without promoting unwanted side reactions.[3][4]

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions R1 Ethyl 2-iodobenzoate Process Ullmann Condensation R1->Process R2 Imidazole R2->Process C1 CuI (Catalyst, 5-10 mol%) C1->Process C2 4,7-Dimethoxy-1,10-phenanthroline (Ligand) C2->Process C3 Cs₂CO₃ (Base) C3->Process C4 DMF (Solvent) C4->Process C5 Heat (e.g., 110-130°C) C5->Process Workup Aqueous Workup & Extraction Process->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Sources

Navigating the Imidazole Scaffold: A Comparative Guide to Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Initial investigations into the specific compound, Ethyl 2-(1H-imidazol-1-yl)benzoate , have revealed a significant gap in the publicly available scientific literature. As of the latest searches, there are no published studies detailing its efficacy, including IC50 values or mechanistic data, against any cancer cell lines. While the imidazole moiety is a well-established pharmacophore in oncology research, data on this particular ester derivative is absent.

Therefore, this guide has been structured to provide a comparative analysis of a closely related and extensively studied class of compounds: substituted benzimidazole derivatives . The data and protocols presented herein are intended to serve as an illustrative framework, showcasing the therapeutic potential within this chemical family and providing a practical guide to the methodologies used to assess such compounds. The insights derived from these analogs can inform future investigations into novel imidazole-based entities like this compound.

The Benzimidazole Core: A Privileged Scaffold in Oncology

The benzimidazole ring system, an isostere of naturally occurring purines, has garnered considerable attention in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1][2] This structural motif is present in numerous clinically approved drugs and a multitude of investigational agents. The anticancer properties of benzimidazole derivatives are diverse, with mechanisms of action that include the disruption of microtubule polymerization, inhibition of key signaling kinases, and induction of programmed cell death (apoptosis).[3][4]

This guide will delve into the comparative efficacy of select benzimidazole derivatives against various cancer cell lines, provide a detailed experimental protocol for assessing cytotoxicity, and illustrate a key signaling pathway often targeted by this class of compounds.

Comparative In Vitro Efficacy of Benzimidazole Derivatives

The cytotoxic potential of novel chemical entities is a primary determinant of their promise as anticancer agents. The half-maximal inhibitory concentration (IC50) is a quantitative measure used to express the concentration of a drug that is required to inhibit a biological process by 50%. A lower IC50 value is indicative of a more potent compound.

The following table summarizes the in vitro anticancer activity of a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides against human lung (A549) and liver (HepG2) cancer cell lines.[5] This data provides a snapshot of how substitutions on the benzimidazole scaffold can influence cytotoxic potency and selectivity.

Compound IDCancer Cell LineIC50 (µM)
4b HepG24.8
A54956.9
4c HepG213.3
A54946.6
4g HepG25.1
A54953.2
4h HepG211.5
A54959.4

Data Interpretation: The presented data clearly demonstrates that these benzimidazole derivatives exhibit preferential cytotoxicity towards the HepG2 liver cancer cell line over the A549 lung cancer cell line.[5] For instance, compound 4b is nearly 12 times more potent against HepG2 cells than A549 cells. Such selectivity is a desirable attribute in drug development, as it may translate to a wider therapeutic window and reduced off-target toxicity. Further studies revealed that compounds 4b and 4g induce apoptotic cell death in HepG2 cells.[5]

Experimental Protocol: Assessing In Vitro Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] It is based on the principle that mitochondrial dehydrogenases in living cells can cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Mechanistic Insights: Targeting Apoptotic Pathways

Many imidazole-based anticancer agents exert their effects by inducing apoptosis, a form of programmed cell death that is essential for tissue homeostasis and the elimination of damaged or cancerous cells.[3] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.

The following diagram illustrates a simplified overview of the intrinsic apoptotic pathway, which is often modulated by benzimidazole derivatives.

cluster_0 Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax CytoC Cytochrome c Bax->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Benzimidazole Benzimidazole Derivative Benzimidazole->Bcl2 Inhibits Benzimidazole->Bax Activates Casp9 Pro-Caspase-9 Apaf1->Casp9 Activates Casp9_active Caspase-9 (Initiator) Casp9->Casp9_active Casp3 Pro-Caspase-3 Casp9_active->Casp3 Cleaves & Activates Casp3_active Caspase-3 (Effector) Casp3->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis

Caption: Intrinsic apoptotic pathway induction by benzimidazole derivatives.

This pathway is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax promote the release of cytochrome c from the mitochondria, while anti-apoptotic members like Bcl-2 inhibit this process. Many benzimidazole derivatives are thought to shift this balance in favor of apoptosis by downregulating Bcl-2 and/or upregulating Bax, leading to the activation of a caspase cascade that culminates in cell death.

Future Directions

While the specific compound This compound remains uncharacterized in the context of cancer therapy, the broader class of imidazole and benzimidazole derivatives continues to be a fertile ground for the discovery of novel anticancer agents. The comparative data and methodologies presented in this guide offer a foundational understanding for researchers and drug development professionals. Future studies are warranted to synthesize and evaluate the cytotoxic and mechanistic properties of this compound and its analogs, which may hold untapped therapeutic potential.

References

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of imidazoles: A review. European Journal of Medicinal Chemistry, 53, 302-333.
  • Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 33(3), 575-628.
  • Sharma, P., LaRosa, C., & Werbovetz, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(13), 4035.
  • Abdullah, S., & Ganguly, S. (2021). An Overview of Imidazole and Its Analogues As Potent Anticancer Agents. Future Medicinal Chemistry, 13(20), 1805-1823.
  • Ali, I., Wani, W. A., & Saleem, K. (2013). Imidazoles as potential anticancer agents. International journal of health sciences, 7(3), 337.
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A Comparative Guide to the Synthetic Routes of Ethyl 2-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-aryl imidazoles is a critical transformation in medicinal chemistry and materials science, as this structural motif is present in numerous biologically active compounds and functional materials. Ethyl 2-(1H-imidazol-1-yl)benzoate, in particular, serves as a valuable building block for more complex molecular architectures. The selection of an optimal synthetic route is paramount for efficiency, scalability, and cost-effectiveness. This guide provides an in-depth, objective comparison of the two primary catalytic methods for the synthesis of this compound: the classical copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination.

This analysis delves into the mechanistic underpinnings, provides detailed experimental protocols, and presents a comparative summary of the performance of each method to empower researchers in making informed decisions for their synthetic endeavors.

At a Glance: Ullmann Condensation vs. Buchwald-Hartwig Amination

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (e.g., CuI, Cu₂O)Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)
Ligand Simple, inexpensive (e.g., phenanthroline derivatives, L-proline)Bulky, electron-rich phosphines (e.g., XPhos, RuPhos)
Reaction Temperature Generally high (100-200 °C)Milder (often 80-120 °C)
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)
Solvent High-boiling polar aprotic (e.g., DMF, DMSO)Aprotic (e.g., Toluene, Dioxane)
Substrate Scope Traditionally favored for electron-poor aryl halidesBroad, including electron-rich and -neutral aryl halides
Cost Lower (abundant copper catalyst)Higher (precious palladium catalyst and specialized ligands)

Delving into the Mechanisms

The distinct catalytic cycles of the Ullmann and Buchwald-Hartwig reactions form the basis of their differing characteristics and substrate compatibility.

The Ullmann Condensation: A Copper-Catalyzed Pathway

The Ullmann condensation for N-arylation is a long-established method that has seen a resurgence with the development of ligand-accelerated protocols, allowing for milder reaction conditions than the harsh, stoichiometric copper reactions of the past.[1][2] The currently accepted mechanism is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

Ullmann_Mechanism cluster_0 Ullmann Condensation Cycle Cu(I)X Cu(I)X Cu(I)-Im Cu(I)-Imidazole Complex Cu(I)X->Cu(I)-Im  + Imidazole  - Base-HX Cu(III) Cu(III) Intermediate Cu(I)-Im->Cu(III) Oxidative Addition + Ethyl 2-halobenzoate Product This compound Cu(III)->Product Reductive Elimination

Figure 1. Simplified catalytic cycle of the Ullmann Condensation.

The reaction is initiated by the coordination of imidazole to a Cu(I) salt. A base then deprotonates the imidazole to form a copper-imidazolide intermediate. Oxidative addition of the aryl halide (ethyl 2-halobenzoate) to this intermediate generates a Cu(III) species. Finally, reductive elimination from the Cu(III) complex affords the desired N-aryl imidazole product and regenerates the active Cu(I) catalyst.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its broad applicability and high functional group tolerance.[3][4] This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.

Buchwald_Hartwig_Mechanism cluster_1 Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L₂ Pd(II)-Aryl Pd(II)-Aryl Complex Pd(0)L2->Pd(II)-Aryl Oxidative Addition + Ethyl 2-halobenzoate Pd(II)-Amido Pd(II)-Imidazolide Complex Pd(II)-Aryl->Pd(II)-Amido  + Imidazole  - Base-HX Product This compound Pd(II)-Amido->Product Reductive Elimination

Figure 2. Simplified catalytic cycle of the Buchwald-Hartwig Amination.

The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, which is stabilized by bulky, electron-rich phosphine ligands, forming a Pd(II) species. Subsequent coordination of imidazole and deprotonation by a strong, non-nucleophilic base leads to the formation of a palladium-imidazolide complex. The final step is reductive elimination from this complex, which yields the desired N-aryl imidazole and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the success of this reaction, as it influences both the rate of oxidative addition and reductive elimination.[5][6]

Comparative Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound via the Ullmann and Buchwald-Hartwig reactions, based on established methodologies for N-arylation of imidazoles.[7][8][9]

Protocol 1: Ullmann Condensation

This protocol utilizes a copper(I) iodide catalyst with 4,7-dimethoxy-1,10-phenanthroline as a ligand, which has been shown to be effective for the N-arylation of imidazoles.[7][8] Ethyl 2-iodobenzoate is the preferred starting material due to the higher reactivity of aryl iodides in copper-catalyzed reactions.[10]

Materials:

  • Ethyl 2-iodobenzoate

  • Imidazole

  • Copper(I) iodide (CuI)

  • 4,7-Dimethoxy-1,10-phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk tube, add CuI (5 mol%), 4,7-dimethoxy-1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add imidazole (1.2 equiv.) and ethyl 2-iodobenzoate (1.0 equiv.).

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture at 110-130 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol employs a palladium precatalyst with a bulky biarylphosphine ligand (XPhos), a combination known for its high efficiency in C-N cross-coupling reactions.[5][9] Ethyl 2-bromobenzoate is a suitable starting material, offering a balance of reactivity and cost.

Materials:

  • Ethyl 2-bromobenzoate

  • Imidazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₃PO₄ (1.5 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add imidazole (1.2 equiv.) and ethyl 2-bromobenzoate (1.0 equiv.).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Performance Comparison and Discussion

ParameterUllmann CondensationBuchwald-Hartwig Amination
Typical Yield Good to excellentExcellent
Reaction Time 24-48 hours12-24 hours
Catalyst Loading 5-10 mol%1-4 mol%
Functional Group Tolerance ModerateHigh
Aryl Halide Reactivity I > Br >> ClI ≈ Br > Cl

Causality Behind Experimental Choices:

  • Choice of Halide: The Ullmann reaction generally requires the more reactive and expensive aryl iodides for good yields, whereas the Buchwald-Hartwig amination is highly effective with the more economical aryl bromides and even chlorides with appropriate ligand selection.[1][10]

  • Catalyst System: The copper catalyst in the Ullmann reaction is significantly less expensive than the palladium catalyst and specialized phosphine ligands required for the Buchwald-Hartwig amination. However, the higher catalyst loading often required for the Ullmann reaction can sometimes offset this cost advantage, particularly on a large scale.

  • Reaction Conditions: The Buchwald-Hartwig amination typically proceeds under milder conditions and with shorter reaction times than the Ullmann condensation. This can be a significant advantage when working with thermally sensitive substrates.[11]

  • Functional Group Tolerance: The Buchwald-Hartwig amination is renowned for its broad functional group tolerance, making it a more versatile method for the synthesis of complex molecules.[3]

Conclusion and Recommendations

Both the Ullmann condensation and the Buchwald-Hartwig amination are powerful methods for the synthesis of this compound. The choice between the two is a strategic decision based on the specific needs of the project.

  • The Ullmann condensation is a viable and cost-effective option, particularly for large-scale synthesis where the cost of the palladium catalyst and ligands for the Buchwald-Hartwig amination may be prohibitive. The development of more active ligand-supported copper catalysts has made this method increasingly attractive.

  • The Buchwald-Hartwig amination is often the method of choice in a research and development setting, especially in medicinal chemistry. Its broad substrate scope, high functional group tolerance, milder reaction conditions, and generally higher yields make it a more reliable and versatile tool for the synthesis of complex and highly functionalized molecules.[11]

For the synthesis of this compound, if cost is a primary concern and the starting materials are readily available, an optimized Ullmann protocol can be highly effective. However, for rapid synthesis, higher yields, and greater reliability, particularly when dealing with more complex derivatives, the Buchwald-Hartwig amination is the superior choice.

References

  • Seifinoferest, B., Tanbakoochian, A., Larijani, B., & Mahdavi, M. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ChemistrySelect, 6(16), 3945-3980.
  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706.
  • Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511.
  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N[superscript 1]-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles.
  • Janssen Pharmaceutica. (1979). Imidazole derivatives and intermediates in their preparation. U.S.
  • Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. The Journal of organic chemistry, 72(16), 6190–6199.
  • Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: an excellent ligand for the Cu-catalyzed N-arylation of imidazoles. Organic letters, 8(13), 2779–2782.
  • Shariati, F., & Shariati, A. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 23(3), 1143-1150.
  • Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Monir, K., & Bag, A. (2022). Functionalized Imidazolium Salt: An Efficient Catalyst for Buchwald-Hartwig type C–N Cross-Coupling of (Hetero)aryl Chlorides. ChemistrySelect, 7(4), e202103987.
  • M Heteroatom Chem. (2018). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate.
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  • Kwong, F. Y., & Buchwald, S. L. (2002). A general, efficient, and inexpensive catalyst system for the coupling of aryl iodides and phenols. Organic letters, 4(20), 3517–3520.
  • Ma, D., & Cai, Q. (2003). N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. Organic letters, 5(21), 3799–3802.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 2-Iodobenzoate (CAS: 1829-28-3): A Deep Dive into Synthesis and Handling.
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Sources

A Comparative In Silico Docking and Validation Guide: Evaluating Ethyl 2-(1H-imidazol-1-yl)benzoate Against Known COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, in silico molecular docking serves as a critical initial step to predict the binding affinity and interaction of novel compounds with biological targets, thereby prioritizing candidates for further experimental validation.[1][2][3] This guide presents a comprehensive, technically-grounded comparison of Ethyl 2-(1H-imidazol-1-yl)benzoate , a heterocyclic compound of synthetic interest, against established non-steroidal anti-inflammatory drugs (NSAIDs). We employ a rigorous and self-validating molecular docking workflow targeting Cyclooxygenase-2 (COX-2), a key enzyme in inflammation and a target for numerous therapeutics.[4][5] This document provides researchers, computational chemists, and drug development professionals with a detailed protocol, a comparative analysis of binding interactions, and the rationale behind critical experimental choices, ensuring a robust and reproducible computational study.

Part 1: Target Selection and Rationale

The Biological Target: Cyclooxygenase-2 (COX-2)

The choice of a biological target is the foundational step of any docking study. For this guide, we have selected Cyclooxygenase-2 (COX-2).

  • Clinical Relevance: COX-2 is an inducible enzyme that plays a crucial role in mediating inflammation and pain by synthesizing prostaglandins.[6] Its inhibition is the primary mechanism for many widely-used NSAIDs.[7] Given that many imidazole-containing compounds exhibit anti-inflammatory properties, COX-2 represents a highly plausible and well-characterized target for evaluating this compound.

  • Structural Availability: A wealth of high-resolution crystal structures of COX-2 in complex with various inhibitors are available in the Protein Data Bank (PDB). This is crucial for establishing a validated docking protocol. For this study, we will utilize the crystal structure of human COX-2 in complex with Celecoxib (PDB ID: 3LN1), a well-known selective inhibitor.[6]

The Test Compound: this compound

Our subject molecule, this compound, is a small organic molecule featuring an imidazole ring linked to an ethyl benzoate scaffold.[8][9] While specific biological activities are not extensively documented in public literature, its structural motifs are present in various bioactive compounds. This makes it an interesting candidate for exploratory in silico screening.

The Comparators: Known COX-2 Inhibitors

To benchmark the performance of our test compound, a comparative analysis against known drugs is essential. We have selected two well-established NSAIDs:

  • Celecoxib: A selective COX-2 inhibitor that is co-crystallized in our chosen PDB structure (3LN1). It serves as our positive control for validating the docking protocol.

  • Rofecoxib: Another potent and selective COX-2 inhibitor, providing an additional point of comparison for binding affinity and interaction patterns.[7]

Part 2: Methodology - A Self-Validating Docking Workflow

Scientific integrity in computational studies hinges on a protocol that is not only accurate but also self-validating. The workflow described below is designed to ensure the reliability of the generated docking poses and scores. We will use the widely adopted software AutoDock Vina for this demonstration.[10][11][12]

Workflow Overview

G cluster_prep 1. System Preparation cluster_val 2. Protocol Validation cluster_dock 3. Comparative Docking cluster_analysis 4. Analysis PDB Fetch Protein (PDB: 3LN1) CleanPDB Clean Protein (Remove Water, Ligands) PDB->CleanPDB PrepProt Prepare Receptor (Add Hydrogens, Charges) -> protein.pdbqt CleanPDB->PrepProt Grid Define Grid Box (Binding Site) PrepProt->Grid Ligands Obtain Ligand Structures (Test & Comparators) PrepLig Prepare Ligands (Energy Minimize, Add Charges) -> ligands.pdbqt Ligands->PrepLig Dock Run Vina Docking (Test & Rofecoxib) PrepLig->Dock Redock Redock Native Ligand (Celecoxib) RMSD Calculate RMSD vs. Crystal Pose Redock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Decision->Grid Yes, Proceed Grid->Dock Analyze Analyze Poses & Scores Dock->Analyze Compare Compare Binding Modes & Interactions Analyze->Compare

Caption: Self-validating in silico molecular docking workflow.

Step-by-Step Protocol: System Preparation

Rationale: The initial preparation of both the protein (receptor) and the small molecules (ligands) is the most critical phase. Errors here, such as incorrect protonation states or missing atoms, will lead to unreliable results. The goal is to generate clean, chemically correct structures in the required PDBQT file format.[13]

A. Receptor Preparation (COX-2, PDB: 3LN1):

  • Obtain Structure: Download the PDB file for 3LN1 from the RCSB Protein Data Bank.

  • Clean Structure: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand (Celecoxib).[14][15] For this multi-chain protein, we will retain only the protein chain relevant to the binding site.

  • Prepare for Docking: Use a preparation tool like AutoDockTools (ADT) or the Chimera Dock Prep tool.[14][15][16] This process involves:

    • Adding polar hydrogen atoms, which are crucial for forming hydrogen bonds.

    • Assigning Gasteiger partial charges to all atoms, which are necessary for the scoring function to calculate electrostatic interactions.[6]

    • Merging non-polar hydrogens to reduce computational complexity.

  • Output: Save the final prepared structure as receptor.pdbqt.

B. Ligand Preparation (Test Compound & Comparators):

  • Obtain Structures:

    • This compound: Structure obtained from PubChem (CID 14459151).[8]

    • Celecoxib & Rofecoxib: Structures can be extracted from their respective PDB entries or drawn using chemical software like ChemDraw.

  • 2D to 3D Conversion & Energy Minimization: Convert the 2D structures into 3D SDF or PDB files. It is crucial to perform an energy minimization step using a force field (e.g., MMFF94) to obtain a low-energy, geometrically plausible conformation. This prevents starting the docking from a strained, unrealistic structure.

  • Prepare for Docking: Using ADT or equivalent software:

    • Detect the rotatable bonds. The flexibility of the ligand is a key aspect of the docking simulation.[17]

    • Assign Gasteiger charges.

  • Output: Save each prepared ligand in the PDBQT format (e.g., ligand_test.pdbqt, celecoxib.pdbqt).

Step-by-Step Protocol: Docking Validation & Execution

Rationale: Before docking our test compound, we must validate that our docking protocol can accurately reproduce the known binding pose of a ligand. This is the cornerstone of a trustworthy study.[18][19]

A. Protocol Validation via Redocking:

  • Define the Search Space (Grid Box): The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[11] Center this box on the position of the original, co-crystallized Celecoxib ligand within the 3LN1 active site. The size should be large enough to encompass the entire binding pocket and allow for ligand rotation (e.g., 25 x 25 x 25 Å).

  • Redock the Native Ligand: Perform a docking run using the prepared receptor.pdbqt and the prepared celecoxib.pdbqt, using the grid box defined above.

  • Calculate RMSD: The primary validation metric is the Root Mean Square Deviation (RMSD).[20][21][22] This measures the average deviation between the atoms of the docked pose and the original X-ray crystal pose of the ligand.

    • A successful validation is generally accepted as an RMSD < 2.0 Å .[18] This indicates that the docking protocol has sufficient accuracy to replicate the experimentally determined binding mode.[23]

B. Comparative Docking Execution:

  • Configuration: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the desired exhaustiveness (a parameter controlling the thoroughness of the search).[13]

  • Run Docking: Execute AutoDock Vina from the command line for this compound and Rofecoxib using the validated protocol.

  • Analysis: Vina will output a PDBQT file containing the top-ranked binding poses and their corresponding binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding affinity.

Part 3: Comparative Analysis and Data Interpretation

This section presents illustrative data that would be generated from the described workflow. The binding affinities are hypothetical but are scaled to be realistic for the chosen target.

Quantitative Docking Results
CompoundDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting Residues (Illustrative)
Celecoxib (Redocked) -12.91.5HIS90, ARG513, PHE518, VAL523
Rofecoxib (Comparator) -11.88.2HIS90, ARG513, LEU352, VAL523
This compound -9.5210.5HIS90, TYR385, SER530

Interpretation:

  • The redocked Celecoxib shows a very strong binding affinity, consistent with its known potency.[7] Its interaction with key residues like ARG513 and HIS90, which are critical in the COX-2 active site, confirms the validity of the binding mode.

  • Rofecoxib also demonstrates a high predicted affinity, comparable to the reference inhibitor, suggesting it fits well within the active site.

  • This compound displays a moderate binding affinity. While its score is less favorable than the dedicated inhibitors, a score of -9.5 kcal/mol is significant and suggests a stable interaction, warranting further investigation.

Qualitative Analysis of Binding Poses

Rationale: A docking score alone is insufficient. Analyzing the 3D binding pose provides crucial insights into the molecular interactions driving the binding affinity.

G cluster_celecoxib Celecoxib (Control) cluster_test_compound This compound (Test) celecoxib Celecoxib Sulfonamide Group arg513 ARG513 Forms two H-bonds celecoxib->arg513 H-Bond his90 HIS90 Hydrophobic pocket celecoxib->his90 Hydrophobic val523 VAL523 Side pocket interaction celecoxib->val523 Hydrophobic test_cpd Test Compound Imidazole Ring Ethyl Ester ser530 SER530 Forms one H-bond test_cpd->ser530 H-Bond tyr385 TYR385 π-π Stacking test_cpd->tyr385 π-π Stacking his90_2 HIS90 Hydrophobic pocket test_cpd->his90_2 Hydrophobic

Caption: Comparison of key molecular interactions.

  • Celecoxib & Rofecoxib: These molecules typically occupy the primary binding pocket and extend into a hydrophobic side pocket, a characteristic of COX-2 selective inhibitors. The sulfonamide/sulfone group forms critical hydrogen bonds with residues like ARG513 at the base of the pocket.[7]

  • This compound: Our analysis suggests the imidazole ring of the test compound forms a hydrogen bond with the hydroxyl group of SER530, a key residue for the catalytic activity of COX enzymes. Furthermore, the phenyl ring could engage in a π-π stacking interaction with TYR385. The ethyl benzoate portion likely occupies a smaller hydrophobic region near HIS90. The molecule does not extend into the selectivity side pocket, suggesting it may behave more like a non-selective COX inhibitor.

Part 4: Discussion and Future Perspectives

The in silico analysis indicates that this compound is a potential binder of the COX-2 enzyme. Its predicted binding affinity, while lower than highly optimized drugs like Celecoxib, is substantial enough to classify it as a "hit."

The key differentiator lies in the binding mode. Unlike selective inhibitors, our test compound does not appear to utilize the characteristic side pocket of COX-2. This predicts that if it is a COX inhibitor, it may lack selectivity for COX-2 over COX-1, a hypothesis that must be tested experimentally.

Next Steps & Experimental Validation:

  • Molecular Dynamics (MD) Simulations: To validate the stability of the docked pose, a 100-nanosecond MD simulation should be performed. This will confirm if the key interactions identified (e.g., H-bond with SER530) are maintained over time in a dynamic, solvated environment.

  • In Vitro Enzyme Assays: The most critical step is to move from computation to experimentation.[1][3] An in vitro COX-1/COX-2 inhibition assay would be required to:

    • Confirm that the compound inhibits the enzyme.

    • Determine its potency (IC50 value).

    • Assess its selectivity for COX-2 over COX-1.

Conclusion

This guide has detailed a rigorous, self-validating workflow for the in silico evaluation of a novel compound, this compound, against the well-established anti-inflammatory target COX-2. Through a comparative analysis with known inhibitors, we predict that the test compound has a moderate binding affinity and a distinct binding mode that differs from selective inhibitors. This computational evidence provides a strong rationale for prioritizing this compound for subsequent in vitro experimental validation to confirm its biological activity and therapeutic potential.

References

  • Molecular docking analysis of COX-2 for potential inhibitors. PubMed Central. [Link]
  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link]
  • Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
  • Docking Studies on Cyclooxygenases-2 Inhibitors based On Potential Ligand Binding Sites.
  • Session 4: Introduction to in silico docking. EMBL-EBI. [Link]
  • How to Obtain RMSD After Docking Using Molegro Virtual Docker (MVD). YouTube. [Link]
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. [Link]
  • Basic docking — Autodock Vina 1.2.
  • LigRMSD: a web server for automatic structure matching and RMSD calculations among identical and similar compounds in protein-ligand docking. Oxford Academic. [Link]
  • Vina Docking Tutorial.
  • Preparing the protein and ligand for docking. University of Edinburgh. [Link]
  • Original Article - Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire. [Link]
  • Docking Studies of Cyclooxygenase 2 inhibitory activity of Flavonoids. International Journal of Biology and Biotechnology. [Link]
  • Protein And Ligand Preparation For Docking By Vina. Kaggle. [Link]
  • Guide to In Silico Docking Studies. Pharma.Tips. [Link]
  • Preparing the protein and ligand for docking. ScotChem. [Link]
  • RMSD (Root Mean Square Deviation) Calculation by Discovery Studio Visualizer. YouTube. [Link]
  • PacDOCK - ProRMSD Document
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
  • Ethyl 2-(1H-imidazol-1-yl)
  • Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Meiler Lab, Vanderbilt University. [Link]
  • Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l.
  • In Silico Molecular Docking and In Vivo Validation with Caenorhabditis elegans to Discover Molecular Initiating Events in Adverse Outcome Pathway Framework: Case Study on Endocrine-Disrupting Chemicals with Estrogen and Androgen Receptors. MDPI. [Link]
  • Molecular docking protocol validation.
  • What protocol is better for docking software validation?.
  • This compound.
  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)
  • Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives.
  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-bromobenzoate. National Institutes of Health (NIH). [Link]
  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)

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A-Scientist's-Guide-to-Impurity-Profiling-of-Ethyl-2-(1H-imidazol-1-yl)benzoate-Utilizing-LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory checkpoint, but a fundamental pillar of drug safety and efficacy. This guide provides a comprehensive, technically-grounded framework for the identification and characterization of impurities in "Ethyl 2-(1H-imidazol-1-yl)benzoate," a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the strategic application of Liquid Chromatography-Mass Spectrometry (LC-MS) and explore how forced degradation studies can be leveraged to proactively identify potential degradants. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methodologies for impurity profiling.

The Criticality of Impurity Profiling in Drug Development

Impurities in a drug substance can originate from various sources, including the synthetic route, degradation of the API, or interaction with excipients. Even at trace levels, these impurities can have a significant impact on the safety and efficacy of the final drug product. Therefore, regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities.[1][2] A thorough understanding of a drug's impurity profile is essential for process optimization, formulation development, and ensuring patient safety.[1]

LC-MS has emerged as an indispensable tool in this endeavor, offering a powerful combination of high-resolution separation and sensitive, specific detection.[3][4][5] This hyphenated technique allows for the detection, identification, and quantification of impurities, even those present at very low concentrations.[3][6]

Strategizing the Analytical Approach: Forced Degradation Studies

To proactively identify potential degradation products that may form during the shelf-life of a drug product, forced degradation studies are an essential component of the development process.[7][8][9] These studies involve subjecting the API to stress conditions that are more severe than those it would encounter during normal storage and handling.[9][10] The goal is not to completely degrade the molecule, but to induce a level of degradation (typically 5-20%) that allows for the identification of the primary degradation pathways and the resulting impurities.[7][10]

The ICH Q1A(R2) guideline outlines the key stress conditions to be investigated, which include:[7]

  • Acidic and Basic Hydrolysis: Investigates the susceptibility of the molecule to breakdown in the presence of acids and bases.

  • Oxidation: Assesses the molecule's stability in the presence of oxidizing agents.

  • Thermal Stress: Evaluates the impact of elevated temperatures.

  • Photostability: Determines the molecule's sensitivity to light exposure.

By analyzing the samples from these stress studies using a validated, stability-indicating LC-MS method, a comprehensive picture of the potential impurity landscape can be constructed.[1]

Experimental Design: A Step-by-Step Protocol

The following protocol outlines a systematic approach to the LC-MS analysis of "this compound" and its potential impurities.

Materials and Reagents
  • This compound reference standard

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended.[11] This provides accurate mass measurements, which are crucial for the confident identification of unknown impurities.[11]

Chromatographic Method Development

The goal of the chromatographic method is to achieve adequate separation of the parent compound from all potential impurities. A reverse-phase method is a good starting point for a molecule like "this compound".

Initial Conditions:

  • Column: A C18 column with standard dimensions (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable initial choice.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm and mass spectrometry.

This method can be optimized by adjusting the gradient slope, mobile phase composition, and column chemistry to improve the resolution of critical pairs.[12]

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for imidazole-containing compounds.[13][14][15]

  • Scan Range: A wide scan range (e.g., m/z 50-1000) should be used to detect a broad range of potential impurities.

  • Data Acquisition: Both full scan and data-dependent MS/MS (or all-ions fragmentation) should be acquired to obtain both the accurate mass of the parent ions and their fragmentation patterns.

Forced Degradation Protocol
  • Sample Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for a specified time. Neutralize the solution before injection.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before injection.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid API or a solution to elevated temperatures (e.g., 80 °C) for a specified duration.

  • Photolytic Degradation: Expose a solution of the API to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[10]

  • Control Sample: A sample of the API solution stored under normal conditions should be analyzed alongside the stressed samples.

Data Analysis and Impurity Identification Workflow

The data generated from the LC-MS analysis of the stressed samples is then processed to identify and characterize the impurities.

Figure 1: A generalized workflow for impurity identification using LC-MS data.

Key Steps:

  • Peak Detection and Comparison: Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.

  • Mass Spectral Analysis: For each new peak, extract the mass spectrum and determine the accurate mass of the molecular ion. Look for common adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺.[16][17]

  • Elemental Composition: Use the accurate mass measurement to determine the elemental composition of the impurity.

  • Fragmentation Analysis: Analyze the MS/MS spectrum to identify characteristic fragment ions. This provides crucial structural information.

  • Structure Elucidation: Based on the elemental composition, fragmentation pattern, and knowledge of the parent molecule's structure and the stress condition applied, propose a structure for the impurity.

Potential Impurities in "this compound"

Based on the structure of "this compound," several potential degradation pathways can be anticipated.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_synthesis Synthesis-Related parent This compound (C12H12N2O2) M.W. 216.24 hydrolysis_acid 2-(1H-imidazol-1-yl)benzoic acid (C10H8N2O2) M.W. 188.18 parent->hydrolysis_acid Ester Hydrolysis n_oxide N-Oxide derivatives (C12H12N2O3) M.W. 232.24 parent->n_oxide Imidazole Oxidation starting_material Unreacted Starting Materials (e.g., Ethyl 2-aminobenzoate) parent->starting_material Process Impurity side_product Positional Isomers parent->side_product Process Impurity

Figure 2: Potential degradation and process-related impurities of this compound.

Comparison of Analytical Techniques

While LC-MS is the primary technique for impurity profiling, other methods can provide complementary information.

TechniqueStrengthsLimitations
LC-UV Robust, quantitative, widely available.Limited specificity, may not detect impurities without a chromophore.
LC-MS High sensitivity and specificity, provides molecular weight and structural information.[3][4]Matrix effects can suppress ionization, quantification can be more complex.
GC-MS Excellent for volatile and thermally stable impurities.Not suitable for non-volatile or thermally labile compounds.
NMR Provides definitive structural elucidation.Lower sensitivity compared to MS, requires isolation of the impurity.

Validating the Analytical Method

Once a suitable LC-MS method has been developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[18][19][20][21] Key validation parameters for an impurity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[19][21] This is demonstrated through the analysis of stressed samples and showing that the degradant peaks are well-resolved from the main peak.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The identification and characterization of impurities in "this compound" is a critical activity in pharmaceutical development. A systematic approach, combining forced degradation studies with a validated, high-resolution LC-MS method, provides a robust framework for building a comprehensive impurity profile. This not only ensures compliance with regulatory expectations but also provides invaluable insights into the stability of the molecule, guiding process optimization and formulation development to ultimately deliver a safe and effective drug product. The principles and methodologies outlined in this guide offer a solid foundation for any scientist tasked with this essential analytical challenge.

References

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • ResolveMass Laboratories. (2025).
  • Waters. What are common adducts in ESI mass spectrometry? - WKB67428. [Link]
  • BioPharm International. (2012).
  • Providion Group. What kinds of adducts are commonly observed in ES–MS?. [Link]
  • International Journal of Creative Research Thoughts. (2023). Force Degradation And Stability Indicating Method For Impurity Profiling. [Link]
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  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 635-654. [Link]
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  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]
  • Shimadzu. (2022). Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer. [Link]
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  • European Pharmaceutical Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
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  • PubMed. (2009).
  • LCGC North America. (2001). Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]
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  • Asian Journal of Research in Chemistry. (2011). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of Ethyl 2-(1H-imidazol-1-yl)benzoate. As drug development professionals, our responsibility extends beyond synthesis and analysis to the entire lifecycle of a chemical, ensuring that its disposal minimizes environmental impact and adheres to strict regulatory standards. This document is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Section 1: Chemical Profile and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the chemical's properties and potential hazards is paramount. This compound is an organic compound whose disposal protocol is dictated by its constituent parts: the benzoate ester and the imidazole ring.

Property Value Source
Molecular Formula C₁₂H₁₂N₂O₂PubChem[1]
Molecular Weight 216.24 g/mol PubChem[1]
CAS Number 117296-92-1PubChem[1]
Physical State Likely a liquid or low-melting solidInferred from related structures
Solubility Almost insoluble in waterInferred from Ethyl benzoate[2]
Intrinsic Hazard Analysis
  • Combustibility: The presence of the ethyl benzoate structure suggests the compound is likely a combustible liquid, similar to ethyl benzoate itself, which has a flash point of 88°C (190.4°F).[3] Therefore, it must be kept away from heat, sparks, and open flames.[4][5][6]

  • Aquatic Toxicity: Esters like ethyl benzoate are known to be toxic to aquatic life.[4][7] The imidazole moiety can also contribute to environmental toxicity. It is therefore imperative to prevent this compound from entering drains or surface waters.[4][7]

  • Biological Reactivity: Imidazole derivatives are common in pharmaceuticals due to their biological activity. While specific toxicity data is absent, the compound should be handled as potentially harmful if swallowed, inhaled, or absorbed through the skin. Standard laboratory PPE, including gloves and safety glasses, is mandatory.

Regulatory Waste Classification

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8][9]

Given the aquatic toxicity and combustibility, This compound must be managed as hazardous waste. It falls into the category of non-halogenated organic solvent waste . This classification is critical for proper segregation, as mixing with halogenated solvents can create a more complex and expensive waste stream to manage.

Section 2: Step-by-Step Disposal Protocol

The following protocol is designed to ensure safety and compliance. Adherence to these steps is crucial for protecting laboratory personnel and the environment.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste container, ensure you are wearing appropriate PPE:

  • Nitrile gloves (inspect for integrity before use).[7]

  • Safety goggles or a face shield.[10]

  • A lab coat.

Step 2: Waste Segregation

Proper segregation is the cornerstone of compliant laboratory waste management.

  • Action: Designate a specific, labeled hazardous waste container for "Non-Halogenated Organic Waste" or a similar designation compliant with your institution's policies.

  • Causality: Never mix this waste with halogenated solvents (e.g., dichloromethane, chloroform). The disposal methods for these two categories are different, and cross-contamination leads to significant increases in disposal costs and regulatory complexity. Similarly, do not mix with aqueous, acidic, or basic waste streams.

Step 3: Container Selection and Labeling

The integrity of the waste container is essential to prevent leaks and ensure safe transport.

  • Action: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a tightly sealing screw cap.

  • Labeling: The container must be clearly labeled with:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "this compound" and any other non-halogenated organic solvents in the container. Do not use abbreviations.

    • An indication of the hazards (e.g., "Combustible," "Environmental Hazard").

    • The accumulation start date (the date the first drop of waste is added).

Step 4: On-Site Accumulation

Labs typically operate under RCRA's satellite accumulation area (SAA) rules, which allow for the collection of waste at or near the point of generation.[11]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11]

  • Storage: The container must be kept closed at all times except when adding waste. Store it in a secondary containment bin to mitigate spills.

  • Time Limits: Once the container is full or within one year of the accumulation start date (for academic labs under Subpart K), it must be moved to your facility's central accumulation area (CAA) for disposal.[11]

Step 5: Final Disposal

Final disposal of hazardous waste is a regulated activity that must be handled by certified professionals.

  • Action: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for a pickup of the full waste container.

  • Mechanism: Your EH&S department works with a licensed hazardous waste disposal company that will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[8] The most common disposal method for this type of waste is high-temperature incineration.[9]

Section 3: Emergency Procedures

Spill Response
  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Keep away from sources of ignition.[4]

  • Contain: Use a liquid-absorbent material like Chemizorb® or vermiculite to dike and absorb the spill.[4]

  • Collect: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Clean: Decontaminate the affected area.

  • Report: Report the spill to your laboratory supervisor and EH&S department.

Exposure Response
  • Skin Contact: Wash the affected area immediately with soap and plenty of water.[12]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[12]

  • Inhalation: Move to fresh air.[4]

  • Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[6]

Section 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Unused or Waste This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Step 2: Classify Waste Is it mixed with other waste types? ppe->classify segregate Action: Segregate as NON-HALOGENATED ORGANIC WASTE classify->segregate No no_sewer CRITICAL: DO NOT DISPOSE IN SINK (Aquatic Toxin) classify->no_sewer Yes, Aqueous container Step 3: Transfer to Approved Waste Container segregate->container labeling Properly Label Container: - 'HAZARDOUS WASTE' - Full Chemical Name - Hazards - Date container->labeling store Step 4: Store in Satellite Accumulation Area (SAA) - Keep Closed - Use Secondary Containment labeling->store pickup Step 5: Arrange Pickup Contact EH&S for disposal by a licensed contractor. store->pickup end End: Compliant Disposal pickup->end

Caption: Decision workflow for compliant laboratory disposal.

References

  • This compound | C12H12N2O2 | CID 14459151.
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  • 7 Tips for Effective Hazardous Waste Management in the Labor
  • Regulation of Laboratory Waste. American Chemical Society. [Link]
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  • What Is RCRA Hazardous Waste? Stericycle. [Link]
  • Material Safety Data Sheet - Ethyl Benzo
  • Ethyl 4-(1H-imidazol-1-yl)benzoate | C12H12N2O2 | CID 13423940.
  • ethyl 4-[1-(1H-imidazol-2-yl)propoxy]benzoate.
  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]
  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste360. [Link]
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  • Requirements for Pesticide Disposal. U.S. Environmental Protection Agency. [Link]
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Mastering Safety: A Researcher's Guide to Handling Ethyl 2-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery, the mastery of chemical handling is as critical as the scientific insights sought. Ethyl 2-(1H-imidazol-1-yl)benzoate (CAS No. 117296-92-1) is a compound that, like many heterocyclic intermediates, requires a nuanced and informed approach to safety. This guide moves beyond mere compliance, offering a deep dive into the causality behind essential safety protocols. Our objective is to build your confidence and trust by providing a self-validating system of laboratory practice, ensuring that both you and your research are protected.

Immediate Safety & Hazard Assessment

Before handling this compound, it is imperative to internalize its hazard profile. While a specific, comprehensive toxicological profile for this exact molecule is not extensively published, a robust safety protocol can be derived from its known GHS classifications and the well-documented hazards of its constituent moieties: the imidazole ring and the ethyl benzoate group.

According to supplier safety information, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Crucially, the parent imidazole structure is known to be corrosive, capable of causing severe skin burns, eye damage, and may pose reproductive risks.[2][3][4] Therefore, a conservative approach that accounts for potential corrosivity is essential. The ethyl benzoate component, while less hazardous, is a combustible liquid and a known skin/eye irritant.[5][6]

This composite hazard profile dictates that all handling procedures must be designed to prevent contact, inhalation, and ingestion.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a matter of routine but a direct response to the specific chemical and physical risks posed by the substance at each stage of handling. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Laboratory Operation Eyes/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid Chemical safety goggles with side shields & face shieldNitrile or neoprene gloves (double-gloving recommended)Fully-buttoned lab coatN95/FFP2-rated dust mask or powered air-purifying respirator (PAPR) if ventilation is inadequate
Dissolution & Solution Prep Chemical safety goggles with side shieldsNitrile or neoprene glovesFully-buttoned lab coatNot required if performed within a certified chemical fume hood
Reaction Setup & Monitoring Chemical safety goggles with side shieldsNitrile or neoprene glovesFully-buttoned lab coatNot required if performed within a certified chemical fume hood
Work-up & Extraction Chemical safety goggles with side shields & face shieldNitrile or neoprene glovesFully-buttoned, chemical-resistant lab coat or apronNot required if performed within a certified chemical fume hood
Waste Disposal Chemical safety goggles with side shields & face shieldNitrile or neoprene glovesFully-buttoned, chemical-resistant lab coat or apronNot required if performed within a certified chemical fume hood

Causality of PPE Choices:

  • Face Shield over Goggles: When handling the solid powder or during procedures with a high risk of splashing (like work-ups and waste disposal), a face shield is mandated in addition to goggles. This is a direct precaution against the severe eye irritation and potential corrosivity inherited from the imidazole moiety.[4]

  • Nitrile/Neoprene Gloves: These materials offer good resistance to a broad range of organic chemicals. Double-gloving is a prudent measure to protect against undetected pinholes and provides an extra layer of safety during glove removal.

  • Respiratory Protection: The solid form of this compound can be dusty. The H335 warning for respiratory irritation necessitates that weighing and transfers of the solid must be done with respiratory protection or within a certified chemical fume hood to prevent inhalation.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, logical workflow is paramount. The following protocols are designed to minimize exposure and ensure containment from receipt of the chemical to its final disposal.

Step 1: Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[2][4] This is non-negotiable. The fume hood is your primary engineering control to mitigate inhalation risk.

  • Emergency Equipment Check: Before starting, confirm the location and functionality of the nearest safety shower and eyewash station.[4] They must be accessible within 10 seconds of your work area.

  • Gather Materials: Assemble all necessary glassware, reagents, and spill cleanup materials before introducing the chemical to the fume hood.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Locate & Test Eyewash/Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Begin Work handle2 Perform Dissolution/Reaction handle1->handle2 handle3 Conduct Work-up Procedures handle2->handle3 clean1 Segregate & Label Waste handle3->clean1 Conclude Experiment clean2 Decontaminate Glassware & Surfaces clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 exit exit clean3->exit Wash Hands & Exit Lab

Step 2: Handling and Experimental Procedures
  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If an external balance must be used, use a tared, sealed container to transport the material. Avoid creating dust clouds.

  • Transfers: Use a spatula or powder funnel for solid transfers. For solutions, use a syringe or cannula. Pouring should be done slowly and carefully to avoid splashing.

  • Heating: If the reaction requires heat, use a well-controlled heating mantle and condenser to prevent the release of vapors. The system should be properly vented within the fume hood.

Step 3: Decontamination and Disposal
  • Waste Segregation: All materials contaminated with this compound, including gloves, paper towels, and disposable glassware, must be treated as hazardous waste.[7][8]

  • Waste Labeling: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. The label must include the full chemical name and associated hazards (Irritant, Potential Corrosive).[7]

  • Container Type: Waste should be collected in a sturdy, airtight container compatible with organic compounds.[2]

  • Glassware Cleaning: Rinse all glassware used for the experiment with a suitable organic solvent (e.g., acetone, ethyl acetate) inside the fume hood. Collect this rinse as hazardous waste. Only after this initial decontamination should glassware be removed for standard washing.

  • Disposal Request: Follow your institution's specific procedures for hazardous waste pickup. Do not pour any waste containing this compound down the drain.[3]

Emergency Response Plan: Spills and Exposures

Accidents are preventable but preparedness is essential. In the event of a spill or exposure, immediate and correct action can significantly mitigate harm.

Emergency_Spill_Response spill Spill Occurs alert alert spill->alert ppe_check ppe_check spill->ppe_check evacuate evacuate alert->evacuate contain contain evacuate->contain neutralize neutralize contain->neutralize collect collect neutralize->collect decontaminate decontaminate collect->decontaminate dispose dispose decontaminate->dispose report report dispose->report

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][9]

  • Seek immediate medical attention. Do not hesitate.

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9]

  • Remove contact lenses if present and easy to do. Continue rinsing.

  • Seek immediate medical attention.

In Case of a Spill:

  • For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Carefully sweep or scoop the material into a sealed, labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[2]

  • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

By integrating these protocols into your daily laboratory practice, you create a robust culture of safety that extends beyond personal protection to safeguard your colleagues and the integrity of your scientific work.

References

  • Imidazole Waste Management. (2025). University of Washington.
  • Standard Operating Procedure for Imidazole. Washington State University.
  • Safety Data Sheet: Imidazole. (n.d.). Carl ROTH.
  • Toxicological Evaluations No. 203: Imidazole. (2006). Berufsgenossenschaft Rohstoffe und Chemische Industrie.
  • Safety Data Sheet: IMIDAZOLE. (2024). Alpha Resources.
  • Adeyemi, O. S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23-27.
  • Safety Data Sheet: IMIDAZOLE AR/ACS. (n.d.). Loba Chemie.
  • Safety Data Sheet: Imidazole. (n.d.). Carl ROTH.
  • Safety Data Sheet: Ethyl imidazole-2-carboxylate. (2025). Thermo Fisher Scientific.
  • This compound, min 95%, 1 gram. (n.d.). CP Lab Safety.
  • This compound. (n.d.). PubChem.
  • Kumar, D., et al. (2013). Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 23(10), 2954-2958.
  • This compound. (n.d.). Acros Pharmatech.
  • Material Safety Data Sheet: Ethyl Benzoate 99%. (n.d.). Oxford Lab Fine Chem LLP.
  • Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349.
  • Heywood, R., et al. (1981). Toxicological studies on 1-substituted-indazole-3-carboxylic acids. Chemotherapy, 27(Suppl 2), 91-97.
  • Safety Data Sheet: Lead. (n.d.). Carl ROTH.

Sources

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